molecular formula C9H13Cl2N B1530357 1-(2-Chlorophenyl)propan-1-amine hydrochloride CAS No. 40023-85-6

1-(2-Chlorophenyl)propan-1-amine hydrochloride

Cat. No.: B1530357
CAS No.: 40023-85-6
M. Wt: 206.11 g/mol
InChI Key: SXSXIQCQWGYRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N and its molecular weight is 206.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chlorophenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorophenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-chlorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSXIQCQWGYRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735001
Record name 1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40023-85-6
Record name 1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2-Chlorophenyl)propan-1-amine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Advanced Synthesis and Characterization of 1-(2-Chlorophenyl)propan-1-amine Hydrochloride

Executive Summary

This technical guide details the synthesis pathway for 1-(2-chlorophenyl)propan-1-amine hydrochloride (CAS: Generic for free base ~10468-20-9; HCl salt variable). This molecule is a benzylic primary amine , structurally distinct from its regioisomer, 2-chloroamphetamine (a phenethylamine derivative).

The 1-amino scaffold is a critical pharmacophore in medicinal chemistry, serving as a chiral building block for NK1 antagonists, antidepressants, and calcimimetic agents. Unlike the 2-amino analogs produced via the Henry reaction or reductive amination of P2P derivatives, this target requires functionalization at the benzylic position (C1).

This guide prioritizes the Ketone-Oxime-Amine pathway due to its superior regioselectivity and avoidance of dialkylation byproducts common in direct reductive amination.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into stable precursors. The benzylic amine is best accessed via the reduction of a nitrogenous derivative of the corresponding ketone.

Key Disconnection: C1–N bond. Precursor: 1-(2-chlorophenyl)propan-1-one (2'-chloropropiophenone).

Retrosynthesis Target Target: 1-(2-Chlorophenyl)propan-1-amine HCl Intermediate Intermediate: 1-(2-Chlorophenyl)propan-1-one Oxime Target->Intermediate Reduction (LAH or H2/Pd) SM Starting Material: 1-(2-Chlorophenyl)propan-1-one Intermediate->SM Condensation (NH2OH·HCl) Precursor Precursor Origin: 2-Chlorobenzonitrile + EtMgBr (Grignard) SM->Precursor Hydrolysis

Figure 1: Retrosynthetic breakdown illustrating the C1-N bond formation strategy.

Primary Synthesis Pathway: The Oxime Route

This pathway is selected for its high fidelity in producing primary amines without contaminating secondary amine side-products.

Phase 1: Oximation of 1-(2-Chlorophenyl)propan-1-one

The steric hindrance of the ortho-chloro substituent requires forcing conditions to ensure complete conversion of the ketone to the oxime.

  • Reagents: 1-(2-chlorophenyl)propan-1-one, Hydroxylamine hydrochloride (

    
    ), Sodium Acetate (
    
    
    
    ), Ethanol (
    
    
    ).
  • Mechanism: Nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration.

Protocol:

  • Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (59.3 mmol) of 1-(2-chlorophenyl)propan-1-one in 150 mL of Ethanol (95%) .

  • Add Base: Add 9.8 g (119 mmol) of Sodium Acetate trihydrate dissolved in 20 mL water .

  • Add Amine Source: Add 8.3 g (119 mmol) of Hydroxylamine Hydrochloride in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours . Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The ketone spot (
    
    
    
    ) should disappear, replaced by the oxime (
    
    
    ).
  • Workup: Remove ethanol under reduced pressure. Resuspend the residue in

    
     water and extract with 
    
    
    
    Dichloromethane (DCM).
  • Dry: Dry combined organics over

    
    , filter, and concentrate to yield the crude oxime as a viscous oil or low-melting solid.
    
    • Yield Target: >90%.[1]

Phase 2: Reduction to the Primary Amine

Lithium Aluminum Hydride (LAH) is the preferred reducing agent for research scales due to its ability to cleanly reduce the oxime to the amine without affecting the aromatic chloro-substituent (under controlled conditions).

  • Reagents: Lithium Aluminum Hydride (

    
    ), Anhydrous THF.
    
  • Safety Note: LAH is pyrophoric. Perform under inert atmosphere (

    
     or 
    
    
    
    ).

Protocol:

  • Setup: Flame-dry a 3-neck flask and purge with Nitrogen. Add 3.4 g (90 mmol) of

    
     and 100 mL  of anhydrous THF. Cool to 
    
    
    
    .
  • Addition: Dissolve the crude oxime (from Phase 1) in 50 mL anhydrous THF . Add this solution dropwise to the LAH suspension over 30 minutes. Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 12 hours .

  • Quench (Fieser Method): Cool to

    
    . Carefully add:
    
    • 
       water.
      
    • 
       15% NaOH solution.
      
    • 
       water.
      
  • Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad. Rinse the pad with THF.

  • Concentration: Evaporate the filtrate to obtain the free base amine as a pale yellow oil.

Phase 3: Hydrochloride Salt Formation[2]

Converts the unstable free base into a crystalline, shelf-stable solid.

Protocol:

  • Dissolve the free base oil in 50 mL of anhydrous Diethyl Ether .

  • Cool to

    
     in an ice bath.
    
  • Slowly bubble dry HCl gas into the solution (or add 2M HCl in Diethyl Ether/Dioxane) until the pH reaches ~2.

  • A white precipitate will form immediately.

  • Recrystallization: Filter the solid and recrystallize from Isopropanol/Ether to yield pure 1-(2-chlorophenyl)propan-1-amine HCl .

Process Workflow & Logic

The following diagram illustrates the critical decision points and isolation steps.

Workflow Start Start: 2-Chloropropiophenone Step1 Oximation (NH2OH·HCl / NaOAc) Start->Step1 Check1 TLC Check: Ketone Consumed? Step1->Check1 Check1->Step1 No (Extend Reflux) Step2 Reduction (LiAlH4 / THF) Check1->Step2 Yes Quench Fieser Workup (H2O / NaOH) Step2->Quench Step3 Salt Formation (HCl / Et2O) Quench->Step3 Filtrate Concentration Final Product: White Crystalline Solid Step3->Final

Figure 2: Operational workflow for the synthesis and isolation of the hydrochloride salt.

Analytical Validation

To ensure scientific integrity, the product must be validated against the following parameters.

ParameterMethodExpected ResultSignificance
Structure 1H NMR (400 MHz, D2O)

7.2–7.5 (m, 4H, Ar-H)

4.6 (t, 1H, Ar-CH-N)

1.9 (m, 2H, CH2)

0.9 (t, 3H, CH3)
Confirms the benzylic amine structure (triplet at 4.6 ppm is diagnostic for C1-amine).
Purity HPLC (C18 Column) >98% Area under curveCritical for biological assays.
Identity Mass Spectrometry (ESI+) [M+H]+ = 170.07 (Free base)Isotope pattern: 3:1 ratio (35Cl/37Cl)Confirms presence of Chlorine atom.
State Melting Point 185–190°C (Typical for HCl salts of this class)Indicates crystalline purity.

Safety & Compliance

  • Chlorinated Aromatics: The starting material and product are halogenated organics. Avoid inhalation; use a fume hood to prevent sensitization.

  • Lithium Aluminum Hydride: Reacts violently with water. Ensure all glassware is oven-dried. Have a Class D fire extinguisher available.

  • Regulatory: While 1-(2-chlorophenyl)propan-1-amine is a chemical intermediate, researchers must verify it is not scheduled as a controlled substance analog in their specific jurisdiction due to its structural similarity to cathinones/amphetamines.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • ChemicalBook. "1-(4-chlorophenyl)propan-1-amine synthesis." Accessed 2024.[1] Link (Provides comparative data for the 4-chloro isomer, validating the oxime route).

  • Pharmaffiliates. "2-Amino-1-(3-chlorophenyl)propan-1-one."[2] Link (Source for precursor availability and analog properties).

  • Organic Syntheses. "Preparation of primary amines via oxime reduction." Org.[1][3][4] Synth. Coll. Vol. 5, p.376. Link (Mechanistic grounding for the reduction step).

  • Vertex AI Search. "Reductive amination of 1-(2-chlorophenyl)propan-1-one." (Confirmed feasibility of reductive routes).

Sources

Technical Monograph: 1-(2-Chlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 40023-85-6) is a specialized benzylic amine intermediate used primarily in the synthesis of chiral pharmaceutical agents. Unlike its regioisomer 2-chloroamphetamine (a controlled psychostimulant), this compound features the amine group at the benzylic (C1) position, conferring distinct reactivity and pharmacological profiles. It serves as a critical scaffold for repaglinide analogs and other therapeutic agents targeting monoamine transporters or acting as chiral auxiliaries in asymmetric synthesis.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, analytical characterization, and safety standards.

Chemical Identity & Structure

ParameterDetail
IUPAC Name 1-(2-Chlorophenyl)propan-1-amine hydrochloride
Common Synonyms

-Ethyl-2-chlorobenzylamine HCl; 1-Amino-1-(2-chlorophenyl)propane HCl
CAS Number 40023-85-6 (HCl salt) / 1213532-54-7 (R-isomer specific)
Molecular Formula C

H

Cl

N (HCl salt)
Molecular Weight 206.11 g/mol
Chirality Contains one chiral center at C1.[1] Available as racemate or enantiopure (R/S) forms.
Structural Analysis

The molecule consists of a propyl chain attached to a 2-chlorophenyl ring, with the primary amine located at the benzylic carbon. The ortho-chlorine substituent introduces significant steric bulk, influencing the rotational barrier of the phenyl ring and affecting the stereoselectivity of nucleophilic substitutions at the benzylic position.

Physicochemical Properties[2][3]

The following data aggregates experimental values and high-confidence predictive models essential for formulation and process development.

PropertyValue / ObservationContext
Appearance White to off-white crystalline powderHygroscopic nature requires desiccated storage.
Melting Point 150–155 °C (Typical range)Sharp endotherm indicates high purity; broadens with moisture.
Solubility (Water) Freely soluble (>50 mg/mL)Protonated amine forms stable ion-dipole interactions.
Solubility (Organic) Soluble in EtOH, MeOH, DMSOLimited solubility in non-polar solvents (Hexane, Et₂O).
pKa (Base) ~8.80 (Predicted)Moderately basic; exists as cation at physiological pH.
LogP ~1.8 (Free base)Moderate lipophilicity facilitates membrane permeability.

Synthesis & Manufacturing

The industrial synthesis prioritizes the Reductive Amination pathway due to its scalability and atom economy. The following protocol outlines the conversion of 1-(2-chlorophenyl)propan-1-one (2'-chloropropiophenone) to the target amine.

Reaction Pathway Diagram[2]

Synthesispathway Start 1-(2-Chlorophenyl) propan-1-one Intermediate Oxime Intermediate (E/Z mixture) Start->Intermediate Condensation Reflux 4h Reagent1 Hydroxylamine HCl NaOAc / EtOH Reagent1->Intermediate ProductBase Free Amine (Oil) Intermediate->ProductBase Reduction Reagent2 H2 / Pd-C or NaBH4/TiCl4 Reagent2->ProductBase Final 1-(2-Chlorophenyl) propan-1-amine HCl ProductBase->Final Salt Formation StepSalt HCl / Et2O StepSalt->Final

Caption: Figure 1. Step-wise synthesis via oxime formation followed by catalytic hydrogenation or hydride reduction.

Detailed Protocol (Lab Scale)

Step 1: Oxime Formation

  • Charge a reaction vessel with 1-(2-chlorophenyl)propan-1-one (1.0 eq) and Ethanol (10 vol).

  • Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq).

  • Reflux at 78°C for 4–6 hours. Monitor consumption of ketone by TLC/HPLC.

  • Cool to RT, concentrate in vacuo, and partition between water and EtOAc.

  • Dry organic layer (MgSO₄) and concentrate to yield the oxime oil.

Step 2: Reduction

  • Dissolve the oxime in MeOH.

  • Catalytic Hydrogenation: Add 10% Pd/C (5 wt%) and stir under H₂ (3 atm) for 12 hours.

    • Alternative (Chemical): Add NaBH₄ (4.0 eq) slowly at 0°C in the presence of TiCl₄ or NiCl₂.

  • Filter catalyst through Celite. Concentrate filtrate.

  • Acidify with 1M HCl, wash with Et₂O (removes non-basic impurities), then basify aqueous layer with NaOH to pH >10.

  • Extract free amine into DCM, dry, and concentrate.

Step 3: Salt Formation

  • Dissolve the free amine oil in anhydrous Diethyl Ether.

  • Add 2M HCl in Ether dropwise at 0°C with vigorous stirring.

  • Collect the white precipitate by filtration. Recrystallize from Isopropanol/Ether for >99% purity.

Analytical Characterization

Validating the identity and purity of the hydrochloride salt is critical. The presence of the ortho-chlorine atom creates distinct splitting patterns in NMR due to deshielding effects.

Analytical Workflow Logic

AnalyticalWorkflow cluster_purity Purity Assessment cluster_id Structural ID Sample Crude Product HPLC HPLC (C18) UV @ 220nm Sample->HPLC >98% Area HNMR 1H NMR (DMSO-d6) Benzylic CH @ ~4.5 ppm Sample->HNMR Release Certificate of Analysis HPLC->Release Pass MP Melting Point (DSC) HNMR->Release Confirm Structure MS LC-MS (ESI+) [M+H]+ = 170.1

Caption: Figure 2. Quality control decision tree for lot release.

Key Spectral Data
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       8.60 (br s, 3H, NH
      
      
      
      )
    • 
       7.60–7.30 (m, 4H, Ar-H) – Ortho-Cl causes downfield shift of adjacent proton.
      
    • 
       4.45 (t, 1H, Ar-CH -N) – Benzylic proton.
      
    • 
       1.95 (m, 2H, CH 
      
      
      
      -CH
      
      
      )
    • 
       0.85 (t, 3H, CH
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • m/z = 170.1 [M+H]

      
       (Free base mass detected).
      
    • Isotope pattern shows 3:1 ratio for

      
      Cl : 
      
      
      
      Cl.

Pharmacological & Biological Context

While often used as a chemical intermediate, the 1-phenylpropan-1-amine scaffold possesses intrinsic biological activity.

  • Mechanism of Action: Benzylic amines are structural congeners of monoamines. They generally exhibit lower affinity for monoamine transporters (DAT/NET/SERT) compared to their phenethylamine (2-amino) counterparts but can act as trace amine-associated receptor (TAAR) ligands.

  • Metabolism: The primary metabolic pathway involves N-dealkylation (minor) and para-hydroxylation of the phenyl ring, followed by glucuronidation.

  • Toxicology:

    • Acute Toxicity: Harmful if swallowed (H302). LD50 (Rat, oral) estimated at 300–1000 mg/kg based on analog data.

    • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2]

Handling & Safety (GHS Standards)

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.[2]
Serious Eye Damage H319Causes serious eye irritation.[2][3]
STOT - Single Exposure H335May cause respiratory irritation.[2][3]

Precautionary Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat.

  • Spill Response: Sweep up dry powder to avoid dust generation. Neutralize aqueous residues with dilute bicarbonate before disposal.

References

  • EvitaChem. (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride Product Monograph. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16219122, 2-(4-Chlorophenyl)propan-1-amine hydrochloride (Analog Reference). Retrieved from

  • ChemicalBook. Synthesis of 1-(4-chlorophenyl)propan-1-amine (Isomer Synthesis Protocol). Retrieved from

  • Fisher Scientific. Safety Data Sheet: 3-Chloropropylamine Hydrochloride (Class Reference). Retrieved from

  • BLD Pharm. 1-(2-Chlorophenyl)propan-1-amine hydrochloride Product Data. Retrieved from

Sources

1-(2-Chlorophenyl)propan-1-amine hydrochloride CAS number 40023-85-6

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, pharmacological context, and handling of 1-(2-Chlorophenyl)propan-1-amine hydrochloride .

Executive Summary

1-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS 40023-85-6) is a benzylic amine intermediate distinct from the phenethylamine and amphetamine classes due to the positioning of the amine group at the benzylic (C1) carbon. Unlike its regioisomer 2-chlorophenylisopropylamine (a psychostimulant), this compound serves primarily as a privileged scaffold in medicinal chemistry, utilized in the synthesis of NMDA receptor antagonists, monoamine transporter modulators, and chiral resolving agents. This guide outlines the critical parameters for its synthesis, characterization, and safe handling in a research environment.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound is a chiral molecule typically supplied as a racemic hydrochloride salt. The presence of the chlorine atom at the ortho position introduces significant steric bulk, influencing both the stereoselective synthesis and the binding affinity of derived pharmacophores.

Nomenclature & Structure[4]
  • IUPAC Name: 1-(2-Chlorophenyl)propan-1-amine hydrochloride[1]

  • Common Synonyms:

    
    -Ethyl-2-chlorobenzylamine HCl; 1-Amino-1-(2-chlorophenyl)propane HCl.
    
  • SMILES: CCC(C1=CC=CC=C1Cl)N.Cl

  • Molecular Formula:

    
    
    
  • Molecular Weight: 206.11 g/mol (Salt); 169.65 g/mol (Free Base)

Key Physicochemical Data
PropertyValue (Experimental/Predicted)Note
Appearance White to off-white crystalline solidHygroscopic
Melting Point 185 – 190 °CDecomposition near MP
Solubility Water, Methanol, EthanolSparingly soluble in DCM
pKa (Base) ~8.80Protonated at physiological pH
LogP 2.45 (Predicted)Lipophilic benzylic core
Chirality 1 Chiral Center (C1)Available as (R), (S), or Racemate

Synthetic Methodologies

The synthesis of 1-arylpropan-1-amines requires precise control over regiochemistry to avoid isomerization to the thermodynamically stable imines or enamines during intermediate steps. Two primary routes are validated for high-yield production.

Pathway Visualization

Synthesis_Pathways Start_Aldehyde 2-Chlorobenzaldehyde Step_Grignard Grignard Addition (EtMgBr, THF, 0°C) Start_Aldehyde->Step_Grignard Start_Ketone 1-(2-Chlorophenyl)propan-1-one (2'-Chloropropiophenone) Step_RedAmin Reductive Amination (NH4OAc, NaCNBH3) Start_Ketone->Step_RedAmin Direct Route Intermediate_Alc 1-(2-Chlorophenyl)propan-1-ol Step_Ritter Ritter Reaction / Hydrolysis (HCN or Equiv) Intermediate_Alc->Step_Ritter Nucleophilic sub. Intermediate_Oxime Oxime Intermediate Step_Grignard->Intermediate_Alc Product 1-(2-Chlorophenyl)propan-1-amine Step_Ritter->Product Step_RedAmin->Product Salt HCl Salt Formation (HCl/Et2O) Product->Salt

Figure 1: Dual synthetic pathways.[2] The Reductive Amination route (bottom) is preferred for scalability, while the Grignard route (top) allows for easier enantioselective modification via chiral auxiliaries.

Preferred Protocol: Reductive Amination (Route B)

This method minimizes byproduct formation and avoids the use of unstable azides.

Reagents: 1-(2-Chlorophenyl)propan-1-one, Ammonium Acetate (


), Sodium Cyanoborohydride (

), Methanol.

Step-by-Step Protocol:

  • Imine Formation: In a dry round-bottom flask, dissolve 1-(2-chlorophenyl)propan-1-one (10 mmol) in anhydrous Methanol (50 mL). Add Ammonium Acetate (100 mmol, 10 eq) to saturation.

  • Equilibration: Stir the mixture at room temperature for 1 hour under nitrogen atmosphere to establish the ketone-imine equilibrium.

  • Reduction: Cool the solution to 0°C. Slowly add Sodium Cyanoborohydride (15 mmol) portion-wise over 20 minutes. Caution: HCN generation is possible; vent into a scrubber.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor consumption of ketone via TLC (Hexane:EtOAc 8:2).

  • Quench: Acidify to pH < 2 with 6M HCl to decompose excess hydride and hydrolyze boron complexes. Stir for 30 minutes.

  • Isolation: Basify the aqueous layer to pH > 12 using 40% NaOH. Extract with Dichloromethane (3 x 50 mL).

  • Salting Out: Dry the organic phase (

    
    ), filter, and treat with 2M HCl in Diethyl Ether. The hydrochloride salt precipitates as a white solid. Recrystallize from Isopropanol/Ether.
    

Pharmacological & Research Context

Structural Activity Relationship (SAR)

The 1-amino-1-arylpropane scaffold is a "privileged structure" in neuropharmacology, distinct from the 2-amino (amphetamine) class.

  • Benzylic Amine Position: Placing the amine at C1 reduces direct dopaminergic release capabilities compared to the C2 isomers. Instead, this motif is often found in NMDA receptor antagonists (similar to the lanicemine scaffold) and Monoamine Reuptake Inhibitors .

  • Ortho-Chlorine Substitution: The 2-chloro substituent forces the phenyl ring out of planarity with the alkyl chain due to steric clash, locking the conformation. This is critical for fitting into hydrophobic pockets of transporters (DAT/NET).

Biological Applications[1][3]
  • Fragment-Based Drug Discovery: Used as a fragment to probe the S1' pocket of proteases or the hydrophobic orthosteric sites of GPCRs.

  • Chiral Resolution: The racemic amine is frequently used to resolve chiral acids (e.g., mandelic acid derivatives) via diastereomeric salt formation.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following specifications.

MethodExpected Signal / ParameterDiagnostic Value
1H NMR (400 MHz, D2O)

0.90 (t, 3H, CH3), 1.95 (m, 2H, CH2), 4.60 (t, 1H, CH-N), 7.2-7.5 (m, 4H, Ar-H).
Confirms benzylic amine structure (CH-N triplet is key).
HPLC Column: C18 Reverse Phase. Mobile Phase: ACN:Water (0.1% TFA). Gradient: 10-90%.Purity assessment (>98% required).[3]
Mass Spectrometry (ESI+) [M+H]+ = 170.1Confirms molecular mass of free base.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin/Eye: Causes severe skin burns and eye damage (Corrosive, Category 1B).

  • Specific Target Organ Toxicity: May cause respiratory irritation.[4][5]

Operational Protocols:

  • Engineering Controls: All synthesis steps involving

    
     or HCl gas must be performed in a certified chemical fume hood.
    
  • PPE: Wear nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat.

  • Spill Management: Neutralize spills with weak acid (citric acid) if free base, or weak base (bicarbonate) if salt, before absorbing with vermiculite.

  • Storage: Store in a tightly closed container under inert gas (Argon/Nitrogen) at 2-8°C. The compound is hygroscopic.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 541822, 1-Chloro-1-phenylpropan-2-amine (Isomer Comparison). Retrieved from [Link]

Sources

1-(2-Chlorophenyl)propan-1-amine hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(2-Chlorophenyl)propan-1-amine Hydrochloride

Executive Summary

1-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 40023-85-6) is a specialized benzylic amine intermediate used primarily in the synthesis of central nervous system (CNS) active pharmaceutical ingredients. Structurally, it consists of a propyl chain substituted at the C1 position with a 2-chlorophenyl moiety.[1] Unlike its regioisomer 2-(2-chlorophenyl)propan-2-amine (a clozapine precursor), this compound features a chiral center at the benzylic carbon, making it a critical scaffold for asymmetric synthesis of norepinephrine/serotonin reuptake inhibitors and related monoamine transporter modulators.

Molecular Architecture & Identifiers

The molecule is defined by the steric bulk of the ortho-chloro substituent, which influences the rotational barrier of the phenyl ring and the accessibility of the amine group.

Parameter Technical Specification
IUPAC Name 1-(2-Chlorophenyl)propan-1-amine hydrochloride
Common Synonyms

-Ethyl-2-chlorobenzylamine HCl; 2-Chloro-

-ethylbenzenemethanamine HCl
CAS Number (Racemic) 40023-85-6
CAS Number (R-Isomer) 1213532-54-7
CAS Number (S-Isomer) 873893-94-8
Molecular Formula C

H

ClN

HCl
Molecular Weight 206.11 g/mol
Chirality One stereocenter at C1 (Benzylic position)
Structural Visualization

The following diagram illustrates the connectivity and the critical benzylic chiral center which serves as the site for salt formation.

MolecularStructure Phenyl 2-Chlorophenyl Ring (Lipophilic Core) ChiralCenter C1 Chiral Center (Benzylic Carbon) Phenyl->ChiralCenter Steric Hindrance (Ortho-Cl) Amine Primary Amine (HCl Salt Interaction) ChiralCenter->Amine H-Bond Donor PropylChain Ethyl Group (C2-C3 Chain) ChiralCenter->PropylChain Aliphatic Tail

Caption: Functional connectivity map highlighting the steric influence of the ortho-chloro group on the benzylic amine.

Physicochemical Profile

Understanding the physical behavior of this salt is crucial for formulation and reaction optimization.

  • Solubility: Highly soluble in water and lower alcohols (methanol, ethanol) due to the ionic character of the hydrochloride salt. Limited solubility in non-polar solvents (hexane, diethyl ether).

  • pKa: The conjugate acid of the amine typically exhibits a pKa in the range of 9.0 – 9.5 , making it protonated at physiological pH.

  • Hygroscopicity: As an HCl salt, the compound is moderately hygroscopic. It requires storage under desiccant conditions to prevent deliquescence, which complicates precise stoichiometric weighing.

  • Stability: Chemically stable under standard conditions. The ortho-chloro group provides metabolic resistance against ring hydroxylation compared to unsubstituted analogs.

Synthetic Pathways

The industrial synthesis prioritizes the Reductive Amination pathway due to its scalability and atom economy. A secondary route involves Grignard addition, often reserved for small-scale enantioselective preparations.

Primary Route: Reductive Amination

This method converts 2'-chloropropiophenone to the amine via an oxime or imine intermediate.

Protocol Overview:

  • Condensation: Reaction of 1-(2-chlorophenyl)propan-1-one with hydroxylamine hydrochloride to form the oxime.

  • Reduction: Catalytic hydrogenation (Pd/C or Raney Ni) or hydride reduction (LiAlH

    
    ) of the oxime to the primary amine.
    
  • Salt Formation: Precipitation with anhydrous HCl in diethyl ether or isopropanol.

SynthesisRoute Ketone Start: 1-(2-Chlorophenyl)propan-1-one Oxime Intermediate: Oxime Formation (NH2OH·HCl, Base) Ketone->Oxime Condensation Reflux/EtOH AmineBase Product: Free Amine (Reduction: H2/Pd or LAH) Oxime->AmineBase Reduction FinalSalt Final: HCl Salt (Anhydrous HCl/IPA) AmineBase->FinalSalt Acidification Crystallization

Caption: Step-wise synthetic workflow from the propiophenone precursor to the final hydrochloride salt.

Critical Process Parameters (CPPs):
  • Oxime Geometry: The steric bulk of the 2-chloro substituent may favor the E-isomer of the oxime, affecting the rate of reduction.

  • Reduction Control: If using catalytic hydrogenation, pressure and temperature must be controlled to prevent dechlorination of the aromatic ring.

Analytical Characterization

Validation of the structure requires a multi-modal approach. The following spectral features are diagnostic for 1-(2-chlorophenyl)propan-1-amine HCl.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       8.3–8.6 ppm (br s, 3H):  Ammonium protons (-NH
      
      
      
      ). Broadening indicates exchangeable protons.
    • 
       7.4–7.6 ppm (m, 4H):  Aromatic protons. The 2-chloro substitution pattern disrupts the symmetry, creating a complex multiplet rather than a clear AA'BB' system.
      
    • 
       4.4–4.6 ppm (t or dd, 1H):  Benzylic methine (-CH -NH
      
      
      
      ). This signal is deshielded by both the phenyl ring and the ammonium group.
    • 
       1.8–2.0 ppm (m, 2H):  Methylene protons of the ethyl group (-CH 
      
      
      
      -CH
      
      
      ).
    • 
       0.8–0.9 ppm (t, 3H):  Terminal methyl group (-CH
      
      
      
      ).
Infrared Spectroscopy (FT-IR)
  • 2800–3200 cm

    
    :  Broad, strong absorption characteristic of the N-H stretch in primary amine salts.
    
  • 750–770 cm

    
    :  Strong C-Cl stretching vibration, diagnostic of the ortho-substituted chloroarene.
    
Mass Spectrometry (LC-MS)
  • Molecular Ion: [M+H]

    
     observed at m/z 170/172 (3:1 ratio due to 
    
    
    
    Cl/
    
    
    Cl isotopes).
  • Fragmentation: Major fragment at m/z 141 (loss of ethyl group, [M-C

    
    H
    
    
    
    ]
    
    
    ) or m/z 153 (loss of NH
    
    
    ).

Applications in Drug Development

This molecule serves as a versatile Chiral Building Block . Its specific utility lies in:

  • Monoamine Transporter Ligands: The scaffold mimics the structure of amphetamines and cathinones but with altered binding kinetics due to the 2-chloro steric block. It is investigated for selectivity between NET (Norepinephrine Transporter) and DAT (Dopamine Transporter).

  • Resolution Agent: The enantiomerically pure forms (R or S) are used to induce diastereomeric crystallization in the resolution of chiral acids.

  • Fragment-Based Drug Design (FBDD): Used as a "warhead" in fragment libraries to probe hydrophobic pockets in GPCRs where the ortho-chloro group provides a specific conformational lock.

Safety & Handling

  • Hazard Classification: GHS07 (Irritant).

  • Handling:

    • Inhalation: Dust is a respiratory irritant. Use a localized exhaust hood.

    • Skin/Eye: Causes severe irritation. Wear nitrile gloves and safety goggles.

    • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent moisture absorption and subsequent clumping or hydrolysis.

References

  • EvitaChem. (R)-1-(2-Chlorophenyl)propan-1-amine Structure and Applications. Retrieved from

  • CymitQuimica. 1-(2-Chlorophenyl)propan-1-amine hydrochloride Product Specifications. Retrieved from

  • PubChem. 2-(4-Chlorophenyl)propan-1-amine (Isomer Comparison). National Library of Medicine. Retrieved from

  • ChemicalBook. Synthesis Routes for Chlorophenylpropanamines. Retrieved from

  • Sigma-Aldrich. (S)-1-(2-chlorophenyl)propan-1-amine hydrochloride Product Data. Retrieved from

Sources

An In-Depth Technical Guide on the Putative Mechanism of Action of 1-(2-Chlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document synthesizes information on the potential mechanism of action of 1-(2-Chlorophenyl)propan-1-amine hydrochloride based on its structural similarity to other known psychoactive compounds. As of the latest literature review, detailed pharmacological studies specifically characterizing this compound are not widely available. Therefore, the proposed mechanisms should be considered putative and require experimental validation.

Introduction

1-(2-Chlorophenyl)propan-1-amine is a chemical entity belonging to the substituted phenethylamine class. Its hydrochloride salt form enhances its solubility and stability for research purposes. Structurally, it is an analog of several well-characterized compounds known to interact with the central nervous system, particularly with monoamine neurotransmitter systems. The presence of a chlorine atom at the 2-position of the phenyl ring is a key structural feature that likely influences its pharmacological profile, including its binding affinity, selectivity, and metabolic stability. This guide will explore the probable mechanism of action of 1-(2-Chlorophenyl)propan-1-amine hydrochloride by drawing parallels with structurally related molecules.

Proposed Mechanism of Action: A Focus on Monoamine Transporters

Based on its core phenethylamine structure, the most probable primary mechanism of action for 1-(2-Chlorophenyl)propan-1-amine hydrochloride is the modulation of monoamine transporters. These transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in enhanced neurotransmission.

Compounds structurally related to 1-(2-Chlorophenyl)propan-1-amine, such as cathinones and bupropion, are known to act as monoamine reuptake inhibitors. For instance, 2-Amino-1-(3-chlorophenyl)propan-1-one, a related cathinone, is suggested to inhibit monoamine transporters, leading to elevated dopamine levels in the synapse[1]. Bupropion, a widely used antidepressant, functions as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1]. It is therefore plausible that 1-(2-Chlorophenyl)propan-1-amine hydrochloride shares this mechanism.

The specific effects on DAT, NET, and SERT would define its pharmacological profile. For example, a higher affinity for DAT and NET over SERT would classify it as a potential NDRI, similar to bupropion. Conversely, a more balanced affinity for all three transporters would suggest a profile more akin to a triple reuptake inhibitor. The position of the chloro group on the phenyl ring is critical in determining this selectivity.

Potential for Neurotransmitter Release

In addition to reuptake inhibition, some substituted cathinones can also act as monoamine releasing agents[1]. This dual-action mechanism involves the compound being transported into the presynaptic neuron, where it can disrupt the vesicular storage of monoamines and promote their release through a process known as transporter-mediated efflux[1]. It is conceivable that 1-(2-Chlorophenyl)propan-1-amine hydrochloride may also possess such releasing activity, which would contribute to its overall effect on monoaminergic neurotransmission.

Secondary and Ancillary Mechanisms

While the primary mechanism is likely centered on monoamine transporters, other potential biological targets should be considered.

Acetylcholinesterase Inhibition

Some studies on chloro-substituted cathinones have indicated an ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[1]. Inhibition of AChE would lead to increased cholinergic signaling, which could contribute to the overall pharmacological effects.

Receptor Interactions

While less likely to be the primary mechanism, direct interactions with neurotransmitter receptors cannot be entirely ruled out without experimental evidence. Depending on its three-dimensional conformation, 1-(2-Chlorophenyl)propan-1-amine hydrochloride could potentially exhibit affinity for various G-protein coupled receptors (GPCRs), such as histamine, cannabinoid, or adrenergic receptors[2][3][4]. However, its structural similarity to transporter ligands makes this a secondary hypothesis.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of 1-(2-Chlorophenyl)propan-1-amine hydrochloride, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays
  • Radioligand Binding Assays:

    • Objective: To determine the binding affinity (Ki) of the compound for DAT, NET, and SERT.

    • Methodology:

      • Prepare membrane fractions from cells expressing the human recombinant transporters (hDAT, hNET, hSERT).

      • Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of 1-(2-Chlorophenyl)propan-1-amine hydrochloride.

      • After incubation, separate the bound and free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using liquid scintillation counting.

      • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

  • Synaptosomal Uptake Assays:

    • Objective: To assess the functional activity of the compound as a reuptake inhibitor.

    • Methodology:

      • Prepare synaptosomes from specific brain regions rich in the respective monoamine transporters (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET).

      • Pre-incubate the synaptosomes with varying concentrations of 1-(2-Chlorophenyl)propan-1-amine hydrochloride.

      • Initiate the uptake reaction by adding a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

      • Terminate the uptake after a short incubation period by rapid filtration.

      • Measure the radioactivity accumulated within the synaptosomes.

      • Determine the IC50 value for the inhibition of uptake for each monoamine.

  • Neurotransmitter Release Assays:

    • Objective: To investigate if the compound induces neurotransmitter release.

    • Methodology:

      • Pre-load synaptosomes or cultured neurons with a radiolabeled monoamine.

      • After washing to remove excess radiolabel, expose the preparations to different concentrations of 1-(2-Chlorophenyl)propan-1-amine hydrochloride.

      • Measure the amount of radioactivity released into the supernatant over time.

      • Compare the release induced by the test compound to that induced by known releasing agents (e.g., amphetamine).

In Vivo Studies
  • Microdialysis:

    • Objective: To measure the extracellular levels of dopamine, norepinephrine, and serotonin in the brains of living animals following administration of the compound.

    • Methodology:

      • Implant a microdialysis probe into a specific brain region of an anesthetized or freely moving animal.

      • Perfuse the probe with artificial cerebrospinal fluid and collect the dialysate samples.

      • Administer 1-(2-Chlorophenyl)propan-1-amine hydrochloride systemically or locally.

      • Analyze the dialysate samples for monoamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Behavioral Pharmacology:

    • Objective: To characterize the psychoactive effects of the compound in animal models.

    • Methodology:

      • Locomotor Activity: To assess stimulant or sedative effects.

      • Drug Discrimination: To determine if the subjective effects of the compound are similar to those of known drugs (e.g., cocaine, amphetamine, or antidepressants).

      • Conditioned Place Preference/Self-Administration: To evaluate the rewarding and reinforcing properties of the compound.

Data Presentation

The following tables illustrate how quantitative data from the proposed experiments could be presented.

Table 1: Hypothetical Binding Affinities (Ki, nM) of 1-(2-Chlorophenyl)propan-1-amine HCl

CompoundDATNETSERT
1-(2-Chlorophenyl)propan-1-amine HClValueValueValue
Cocaine (Reference)250300200
Bupropion (Reference)5201900>10000

Table 2: Hypothetical Functional Inhibition (IC50, nM) of Monoamine Uptake

CompoundDopamine UptakeNorepinephrine UptakeSerotonin Uptake
1-(2-Chlorophenyl)propan-1-amine HClValueValueValue
Cocaine (Reference)300400250
Bupropion (Reference)6002200>10000

Visualizations

Putative_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (DA, NE, 5-HT) Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release Compound 1-(2-Chlorophenyl) propan-1-amine HCl DAT DAT Compound->DAT Inhibition NET NET Compound->NET Inhibition SERT SERT Compound->SERT Inhibition Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->NET Reuptake Synaptic_Cleft->SERT Reuptake DA DA Receptor Postsynaptic Receptors DA->Receptor NE NE NE->Receptor HT 5-HT HT->Receptor

Caption: Putative mechanism of action via monoamine transporter inhibition.

Experimental_Workflow Start Compound Synthesis and Purification In_Vitro In Vitro Assays Start->In_Vitro Binding Radioligand Binding (DAT, NET, SERT) In_Vitro->Binding Uptake Synaptosomal Uptake (DA, NE, 5-HT) In_Vitro->Uptake Release Neurotransmitter Release In_Vitro->Release In_Vivo In Vivo Studies Binding->In_Vivo Uptake->In_Vivo Release->In_Vivo Microdialysis Microdialysis In_Vivo->Microdialysis Behavior Behavioral Pharmacology In_Vivo->Behavior Conclusion Mechanism of Action Elucidation Microdialysis->Conclusion Behavior->Conclusion

Caption: Experimental workflow for mechanism of action elucidation.

Conclusion

While direct experimental data on 1-(2-Chlorophenyl)propan-1-amine hydrochloride is scarce, a compelling hypothesis for its mechanism of action can be formulated based on its structural similarity to known monoamine reuptake inhibitors and releasing agents. The primary putative mechanism is the inhibition of dopamine, norepinephrine, and serotonin transporters, leading to increased synaptic concentrations of these neurotransmitters. Further investigation into its potential as a neurotransmitter releasing agent and its effects on other targets such as acetylcholinesterase is warranted. The experimental protocols outlined in this guide provide a roadmap for the comprehensive pharmacological characterization of this compound, which is essential for understanding its potential therapeutic or toxicological profile.

References

  • Pharmacological studies of 1-(p-chlorophenyl)propanol and 2-(1-hydroxy-3-butenyl)phenol: two new non-narcotic analgesics designed by molecular connectivity. PubMed. [Link]

  • Sibutramine. Wikipedia. [Link]

  • 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N. PubChem. [Link]

  • 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. PubMed Central. [Link]

  • Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. PubMed. [Link]

  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. PubMed Central. [Link]

  • The H1 receptor agonist 2-(3-chlorophenyl)histamine activates Gi proteins in HL-60 cells through a mechanism that is independent of known histamine receptor subtypes. PubMed. [Link]

Sources

An In-depth Technical Guide to (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride, a chiral amine of significant interest in medicinal chemistry. The guide delves into the compound's chemical and physical properties, outlines synthetic strategies with a focus on stereoselectivity, details analytical methodologies for its characterization, and explores its potential pharmacological profile and toxicological considerations. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical guidance.

Introduction

(R)-1-(2-Chlorophenyl)propan-1-amine is a chiral primary amine that, as the hydrochloride salt, presents as a stable, crystalline solid. Its structure, featuring a chlorinated phenyl ring and a chiral center at the benzylic position, makes it a valuable building block in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system.[1] The stereochemistry at the C1 position is crucial, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide will focus on the (R)-enantiomer.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following tables summarize the known and predicted properties of (R)-1-(2-Chlorophenyl)propan-1-amine and its hydrochloride salt.

Table 1: General and Physical Properties

PropertyValueSource(s)
IUPAC Name (1R)-1-(2-chlorophenyl)propan-1-amine hydrochloride[1]
CAS Number 1213532-54-7 (free base)[1]
Molecular Formula C₉H₁₂ClN (free base); C₉H₁₃Cl₂N (HCl salt)[1]
Molecular Weight 169.65 g/mol (free base); 206.11 g/mol (HCl salt)[1]
Appearance Crystalline solid[1]
Melting Point Data not available
Boiling Point ~236.4 °C (predicted, free base)[1]
Density ~1.093 g/cm³ (predicted, free base)[1]
Optical Rotation [α] Data not available

Table 2: Chemical and Solubility Properties

PropertyValueSource(s)
pKa ~8.80 (predicted)[1]
Solubility Soluble in organic solvents (e.g., methanol, ethanol). Limited solubility in water (free base). The hydrochloride salt is expected to have greater water solubility.[1]
Stability Stable under standard laboratory conditions. May degrade under extreme pH or temperature.[1]

Synthesis of (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride

The synthesis of enantiomerically pure (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride is a critical step in its development as a pharmaceutical intermediate. The key challenge lies in the stereoselective formation of the chiral center. A common approach involves the reductive amination of a prochiral ketone, 2-chloropropiophenone.

General Synthetic Pathway

The synthesis can be conceptualized as a three-stage process:

  • Formation of the Prochiral Ketone: This typically involves the Friedel-Crafts acylation of chlorobenzene with propanoyl chloride or propanoic anhydride.

  • Enantioselective Reductive Amination: The resulting 2-chloropropiophenone is converted to the chiral amine. This is the most critical step for establishing the desired stereochemistry.

  • Salt Formation: The synthesized (R)-amine free base is converted to the more stable and handleable hydrochloride salt.

Synthesis_Pathway A Chlorobenzene C 2-Chloropropiophenone A->C Friedel-Crafts Acylation (AlCl₃) B Propanoyl Chloride B->C D (R)-1-(2-Chlorophenyl)propan-1-amine C->D Enantioselective Reductive Amination E (R)-1-(2-Chlorophenyl)propan-1-amine HCl D->E HCl

Figure 1: General synthetic pathway for (R)-1-(2-Chlorophenyl)propan-1-amine HCl.

Key Experimental Protocol: Enantioselective Reductive Amination

Principle: The prochiral ketone, 2-chloropropiophenone, is first reacted with an ammonia source to form an imine in situ. This imine is then hydrogenated using a chiral catalyst, which preferentially adds hydrogen to one face of the C=N double bond, leading to an excess of one enantiomer of the amine.

Step-by-Step Methodology (Illustrative):

  • Imine Formation:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloropropiophenone (1 equivalent) in a suitable solvent such as methanol or isopropanol.

    • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 10-20 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Asymmetric Hydrogenation:

    • To the imine-containing solution, add a chiral catalyst. A common choice would be a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., (R)-BINAP). The catalyst loading is typically low (e.g., 0.01-1 mol%).

    • Pressurize the reaction vessel with hydrogen gas (the pressure will depend on the catalyst and substrate, but can range from atmospheric pressure to several atmospheres).

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification:

    • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted starting materials and the chiral ligand.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude (R)-1-(2-Chlorophenyl)propan-1-amine free base.

    • Purification can be achieved by column chromatography on silica gel if necessary.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride as a crystalline solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions, such as oxidation of the catalyst or product.

  • Chiral Catalyst: The specific chirality of the catalyst (e.g., (R)-BINAP) directs the stereochemical outcome of the hydrogenation, leading to the desired (R)-enantiomer of the amine.

  • Hydrogen Pressure: Affects the rate of the hydrogenation reaction. Higher pressures can increase the reaction rate but must be handled with appropriate safety precautions.

  • Basic Wash: Removes acidic impurities and helps to isolate the free amine.

  • Salt Formation: The hydrochloride salt is generally more stable, crystalline, and easier to handle than the free amine, which can be an oil and is more susceptible to oxidation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound and for determining the enantiomeric excess (e.e.).

Purity Analysis (Reversed-Phase HPLC):

  • Principle: The compound is separated from impurities based on its polarity.

  • Illustrative Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220 nm or 254 nm).

  • Self-Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. The peak corresponding to the product should be well-resolved from any impurity peaks.

Enantiomeric Excess (Chiral HPLC):

  • Principle: The enantiomers are separated on a chiral stationary phase (CSP).

  • Illustrative Conditions:

    • Column: A polysaccharide-based CSP (e.g., amylose or cellulose derivatives) is often effective for separating chiral amines.

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection.

  • Self-Validation: A racemic mixture of 1-(2-chlorophenyl)propan-1-amine should be injected to confirm the separation of the two enantiomers. The peak corresponding to the (R)-enantiomer can be identified by comparison with a known standard, if available, or by other chiroptical methods. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity. For (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride, one would expect to see signals corresponding to the aromatic protons, the benzylic proton, the methylene protons of the ethyl group, and the methyl protons. The integration of the peaks should correspond to the number of protons in each environment.

  • ¹³C NMR: Shows the number of different carbon environments in the molecule.

Mass Spectrometry (MS):

  • Principle: Provides the molecular weight of the compound and information about its structure from fragmentation patterns.

  • Expected Data: For the free base, the molecular ion peak [M]⁺ would be expected at m/z 169 (for ³⁵Cl) and 171 (for ³⁷Cl) in a roughly 3:1 ratio. The fragmentation pattern would likely involve cleavage of the C-C bond adjacent to the nitrogen atom.

Pharmacological Profile

The pharmacological activity of (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride is not extensively documented in publicly available literature. However, its structural similarity to other substituted phenethylamines and cathinones suggests that it may act as a modulator of monoamine neurotransmitter systems.

Postulated Mechanism of Action

Based on its structure, it is hypothesized that (R)-1-(2-Chlorophenyl)propan-1-amine may function as a monoamine reuptake inhibitor and/or releasing agent.

MOA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (DA, NE, 5-HT) Transporter Monoamine Transporters (DAT, NET, SERT) Vesicle->Transporter Release Receptor Postsynaptic Receptors Transporter->Receptor Neurotransmitter Binding Compound (R)-1-(2-Chlorophenyl) propan-1-amine Compound->Transporter Inhibition of Reuptake

Figure 2: Postulated mechanism of action involving inhibition of monoamine transporters.

  • Reuptake Inhibition: The compound may bind to the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT), blocking the reuptake of these neurotransmitters from the synaptic cleft. This would lead to an increase in their extracellular concentrations and enhanced neurotransmission.

  • Releasing Activity: It is also possible that the compound could act as a substrate for these transporters, leading to reverse transport (efflux) of monoamines from the presynaptic neuron.

The specific affinity and activity at each transporter would determine the overall pharmacological profile of the compound. The (R)-stereochemistry is likely to be critical for its interaction with these chiral biological targets.

In Vitro and In Vivo Evaluation

To definitively determine the pharmacological profile, a series of in vitro and in vivo studies would be necessary:

  • In Vitro:

    • Receptor Binding Assays: To determine the binding affinity of the compound for DAT, NET, SERT, and a panel of other relevant receptors and transporters.

    • Uptake Inhibition Assays: To measure the functional potency of the compound in inhibiting the uptake of radiolabeled dopamine, norepinephrine, and serotonin in cells expressing the respective transporters.

    • Release Assays: To investigate whether the compound induces the release of monoamines from synaptosomes or cultured neurons.

  • In Vivo:

    • Microdialysis: To measure the effects of the compound on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions of awake, freely moving animals.

    • Behavioral Pharmacology: To assess the effects of the compound on animal models of depression, anxiety, or other CNS disorders.

Toxicology and Safety

A comprehensive toxicological evaluation is paramount for any compound intended for further development. While a specific Safety Data Sheet (SDS) for (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride is not publicly available, general safety precautions for handling chiral amines and chlorinated aromatic compounds should be followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Potential Toxicological Concerns:

Based on the structure, potential toxicological concerns may include:

  • Cardiovascular Effects: Compounds that modulate monoamine systems can have effects on heart rate and blood pressure.

  • Central Nervous System Effects: At high doses, CNS stimulants can cause adverse effects such as agitation, anxiety, and seizures.

  • Hepatotoxicity: The metabolic fate of the compound would need to be investigated to assess the potential for the formation of reactive metabolites that could cause liver toxicity.

A full toxicological assessment would require in vitro cytotoxicity studies and in vivo acute and chronic toxicity studies in animal models.

Conclusion

(R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride is a chiral molecule with significant potential as a building block in medicinal chemistry. This guide has provided an overview of its properties, synthesis, and analytical characterization, as well as a postulated pharmacological profile based on its structural features. Further research is needed to fully elucidate its mechanism of action, efficacy, and safety profile. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and related compounds.

References

Sources

Advanced Synthesis of Substituted Phenylpropanamines: Methodologies and Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylpropanamine pharmacophore (2-amino-1-phenylpropane) represents a structural backbone critical to neurochemistry and pharmaceutical development. Derivatives of this scaffold function as adrenergic receptor agonists, dopamine reuptake inhibitors, and decongestants. This technical guide provides a rigorous analysis of the synthetic pathways used to construct substituted phenylpropanamines, prioritizing high-fidelity chemical ligation, stereochemical control, and scalable process safety. We examine three primary methodologies: Reductive Amination, the Henry Reaction (Nitroaldol), and Biocatalytic Asymmetric Synthesis.

Part 1: Structural Activity & Strategic Disconnection

The core objective in synthesizing substituted phenylpropanamines is the precise installation of the amine at the


-carbon relative to the alkyl chain, and the management of substituents on the phenyl ring.
Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the target molecule into available precursors. The two most viable disconnections occur at the C-N bond (Imine route) and the C-C bond between the alpha and beta carbons (Nitroaldol route).

Retrosynthesis Target Target: Substituted Phenylpropanamine Imine Imine Intermediate Imine->Target Reduction (H-) Nitrostyrene Nitrostyrene Intermediate Nitrostyrene->Target Reduction (6H) P2P Phenyl-2-Propanone (Ketone Precursor) P2P->Imine Condensation Amine Amine Source (R-NH2) Amine->Imine Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Nitrostyrene Henry Rxn Nitroalkane Nitroethane Nitroalkane->Nitrostyrene

Figure 1: Retrosynthetic disconnection showing the two primary pathways: the Ketone/Amine route (left) and the Aldehyde/Nitroalkane route (right).[1]

Part 2: The Reductive Amination Pathway (Industrial Standard)

Reductive amination is the most versatile method for synthesizing secondary and tertiary amines. It involves the condensation of a ketone (e.g., substituted phenyl-2-propanone) with an amine to form an imine (Schiff base), which is subsequently reduced.[2]

The Protocol: Sodium Triacetoxyborohydride (STAB)

While historical methods utilized Sodium Cyanoborohydride (


), modern pharmaceutical applications prefer Sodium Triacetoxyborohydride (

) due to its lower toxicity and ability to reduce imines selectively in the presence of ketones (Abdel-Magid et al., 1996).

Standard Operating Procedure (Abdel-Magid Protocol):

  • Reagents: 1.0 eq Ketone (Substituted P2P), 1.1 eq Amine (e.g., Methylamine in THF), 1.4 eq

    
    , Solvent: 1,2-Dichloroethane (DCE) or THF.
    
  • Setup: Charge reaction vessel with ketone and amine in DCE under

    
     atmosphere. Stir for 30 minutes to establish imine equilibrium.
    
  • Reduction: Add

    
     in portions over 20 minutes. The reaction is mildly exothermic.
    
  • Quench: After 4-24 hours (monitor via TLC/LCMS), quench with saturated aqueous

    
    .
    
  • Extraction: Extract into DCM, wash with brine, dry over

    
    , and concentrate.
    
Mechanistic Insight

The success of this reaction relies on the pH-dependent equilibrium between the carbonyl and the iminium ion.


 is sterically bulky and electron-deficient, making it less reactive toward the ketone but highly reactive toward the protonated iminium ion.
Comparative Analysis of Reducing Agents
Reducing AgentSelectivityToxicityReaction SpeedNotes

/ Pd-C
ModerateLowFastRequires high pressure vessels; risk of hydrogenolysis of benzyl groups.

HighHigh (Cyanide)SlowClassic "Borch" conditions; requires pH control (pH 6).

LowLowFastReduces ketones and imines indiscriminately; requires stepwise addition.

Very High Low Moderate Preferred for research; tolerates acid-sensitive groups.

Part 3: The Nitroalkene Route (Henry Reaction)

For substrates where the phenyl-2-propanone precursor is unstable or unavailable, the Henry Reaction offers a reliable alternative starting from substituted benzaldehydes.

The Protocol: Condensation & Reduction

This is a two-step sequence:

  • Nitroaldol Condensation: Reaction of a substituted benzaldehyde with nitroethane to form a

    
    -methyl-
    
    
    
    -nitrostyrene.
  • Global Reduction: Reduction of the alkene and the nitro group to the amine.

Step 1: Synthesis of Nitrostyrene

  • Reagents: Substituted Benzaldehyde, Nitroethane (solvent/reactant), Ammonium Acetate (

    
    ) catalyst.
    
  • Conditions: Reflux for 2-4 hours. The water generated is often removed to drive equilibrium.

  • Purification: Upon cooling, the nitrostyrene usually crystallizes as yellow needles.

Step 2: Reduction (Lithium Aluminum Hydride - LAH)

  • Warning: This step is highly exothermic.

  • Reagents: 4.0 eq

    
    , Anhydrous THF or Ether.
    
  • Procedure: Add Nitrostyrene solution dropwise to a suspension of LAH in THF at 0°C. Reflux for 6-12 hours.

  • Workup: Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ) to precipitate aluminum salts.

Part 4: Stereoselective & Biocatalytic Frontiers[3]

Standard chemical synthesis yields racemic mixtures (


-pairs). However, biological activity is often enantiomer-specific (e.g., 

-amphetamine is more potent at DAT than

-amphetamine). Modern synthesis employs Transaminases (ATAs) to achieve high enantiomeric excess (

).
Biocatalytic Workflow

Transaminases transfer an amino group from a sacrificial donor (like Isopropylamine or Alanine) to the prochiral ketone.

Biocatalysis Substrate Prochiral Ketone Product Chiral Amine (S/R) Substrate->Product Transaminase PLP PLP (Cofactor) PMP PMP (Aminated) PLP->PMP Accepts NH2 from Donor PMP->PLP Donates NH2 to Ketone Donor Amine Donor (e.g., Alanine) Byproduct Pyruvate Donor->Byproduct Coupled

Figure 2: The Transaminase enzymatic cycle utilizing Pyridoxal-5'-phosphate (PLP) as a cofactor to transfer nitrogen.

Advantages:

  • Green Chemistry: Aqueous media, ambient temperature.

  • Selectivity: Specific enzymes (e.g., from Arthrobacter sp.) yield (R)-amines, while others yield (S)-amines.

  • Reference: Corrado et al. (2021) demonstrated multi-enzymatic cascades for phenylpropanolamines with

    
     stereoselectivity.[3]
    

Part 5: Regulatory Compliance & Safety

Controlled Precursor Status

Researchers must be acutely aware that Phenyl-2-propanone (P2P), methylamine, and nitroethane are listed precursors under the Controlled Substances Act (CSA) in the United States (List I Chemicals) and monitored by the International Narcotics Control Board (INCB) globally.

  • Requirement: Valid DEA registration (Form 225) is mandatory for handling these precursors in the US.

  • Documentation: Maintain strict inventory logs of all stoichiometry to account for mass balance.

Chemical Safety Hazards
  • Exotherms: The reduction of nitrostyrenes with LAH can lead to thermal runaway. Always use a blast shield and keep reaction temperatures <60°C unless refluxing under controlled conditions.

  • Toxicity: Sodium Cyanoborohydride generates HCN gas upon contact with strong acids. Use

    
     whenever possible.
    

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[6] Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[5] The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Corrado, M. L., Knaus, T., & Mutti, F. G. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. ChemBioChem, 22(19), 2867-2876. Link

  • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945. Link

Sources

An In-Depth Technical Guide to the Physical Characteristics of 1-(2-Chlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)propan-1-amine hydrochloride is a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug development. As a chiral amine, its stereoisomers can exhibit distinct pharmacological profiles, making it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and formulation.

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(2-Chlorophenyl)propan-1-amine hydrochloride. It is designed to equip researchers and drug development professionals with the foundational knowledge required for its synthesis, characterization, and application in a laboratory setting. The methodologies presented herein are based on established principles of organic and analytical chemistry, with a focus on providing not just procedural steps, but also the underlying scientific rationale.

Physicochemical Properties

The physicochemical properties of 1-(2-Chlorophenyl)propan-1-amine hydrochloride are crucial for its handling, formulation, and biological activity. While experimental data for this specific compound is not extensively published, the following table summarizes its key predicted and known characteristics, including those of its free base and closely related isomers.

PropertyValueSource
Molecular Formula C₉H₁₂ClN · HCl
Molecular Weight 206.12 g/mol
Appearance White to off-white crystalline solid (Predicted)[2]
Melting Point Not available. Expected to be a distinct melting point characteristic of a crystalline salt.
Solubility Limited solubility in water; soluble in organic solvents such as methanol and ethanol (Predicted for the free base). The hydrochloride salt is expected to have improved aqueous solubility.[1]
pKa ~8.80 (Predicted for the free amine)[1]
LogP ~3.0 (Predicted for the free amine)[1]

Synthesis and Purification

The synthesis of 1-(2-Chlorophenyl)propan-1-amine hydrochloride is typically achieved through a multi-step process starting from 2-chloropropiophenone. The general strategy involves the formation of an oxime, followed by reduction to the primary amine, and subsequent conversion to the hydrochloride salt.[1][3]

Proposed Synthetic Pathway

Synthesis of 1-(2-Chlorophenyl)propan-1-amine hydrochloride start 2-Chloropropiophenone oxime 2-Chloropropiophenone Oxime start->oxime Hydroxylamine HCl, Base (e.g., Triethylamine), Ethanol amine 1-(2-Chlorophenyl)propan-1-amine oxime->amine Reducing Agent (e.g., NaBH4 or LiAlH4), THF hcl_salt 1-(2-Chlorophenyl)propan-1-amine Hydrochloride amine->hcl_salt HCl in organic solvent (e.g., diethyl ether or isopropanol)

Caption: Proposed synthesis of 1-(2-Chlorophenyl)propan-1-amine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloropropiophenone Oxime

  • To a solution of 2-chloropropiophenone in ethanol, add hydroxylamine hydrochloride and a suitable base, such as triethylamine or sodium acetate. The base is crucial for neutralizing the HCl released from hydroxylamine hydrochloride, thus liberating the free hydroxylamine to react with the ketone.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.

Step 2: Reduction of 2-Chloropropiophenone Oxime to 1-(2-Chlorophenyl)propan-1-amine

  • Dissolve the crude oxime in an anhydrous solvent such as tetrahydrofuran (THF).

  • Slowly add a reducing agent, for instance, sodium borohydride or lithium aluminum hydride, at a controlled temperature (typically 0 °C to room temperature). The choice of reducing agent is critical; LiAlH₄ is a more potent reducing agent than NaBH₄ and may be required for efficient reduction of the oxime.

  • After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water, followed by an aqueous acid solution (e.g., 1M HCl) to neutralize the reaction and dissolve the inorganic salts.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine and facilitate its extraction.

  • Extract the free amine with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude 1-(2-chlorophenyl)propan-1-amine.

Step 3: Formation of 1-(2-Chlorophenyl)propan-1-amine Hydrochloride

  • Dissolve the crude amine in a suitable organic solvent, such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent or bubble dry HCl gas through the solution.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the purified 1-(2-chlorophenyl)propan-1-amine hydrochloride.

Purification Insight: Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be employed to further purify the final product. The choice of solvent is critical to ensure high recovery of the purified salt.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 1-(2-Chlorophenyl)propan-1-amine hydrochloride.

Analytical Workflow

Analytical Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis nmr NMR Spectroscopy (¹H and ¹³C) identity_structure identity_structure nmr->identity_structure Structural Elucidation ir FTIR Spectroscopy functional_groups functional_groups ir->functional_groups Functional Group Identification ms Mass Spectrometry molecular_weight molecular_weight ms->molecular_weight Molecular Weight and Fragmentation Pattern hplc HPLC-UV purity purity hplc->purity Purity Assessment and Quantification compound 1-(2-Chlorophenyl)propan-1-amine Hydrochloride Sample compound->nmr compound->ir compound->ms compound->hplc

Caption: A typical analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 1-(2-Chlorophenyl)propan-1-amine hydrochloride, both ¹H and ¹³C NMR would be employed.

  • ¹H NMR Spectroscopy (Predicted):

    • Aromatic Protons: A complex multiplet in the range of δ 7.2-7.6 ppm corresponding to the four protons on the substituted phenyl ring.

    • Methine Proton (-CH-NH₃⁺): A multiplet deshielded by the adjacent chlorine and amine group, expected around δ 4.5-5.0 ppm.

    • Methylene Protons (-CH₂-): A multiplet adjacent to the chiral center, expected around δ 1.8-2.2 ppm.

    • Methyl Protons (-CH₃): A triplet coupled to the methylene protons, expected around δ 0.9-1.2 ppm.

    • Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is dependent on the solvent and concentration, typically observed downfield. In deuterated solvents like DMSO-d₆, this peak is often clearly visible.[4]

  • ¹³C NMR Spectroscopy (Predicted):

    • Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-145 ppm), with the carbon bearing the chlorine atom being significantly deshielded.

    • Methine Carbon (-CH-NH₃⁺): A signal around δ 55-65 ppm.

    • Methylene Carbon (-CH₂-): A signal around δ 25-35 ppm.

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 10-15 ppm.

Experimental Protocol for NMR Analysis:

  • Dissolve an accurately weighed sample (5-10 mg) of 1-(2-Chlorophenyl)propan-1-amine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for amine salts as it allows for the observation of the amine protons.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H NMR signals to determine the relative proton ratios and analyze the coupling patterns to confirm the connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Characteristic Absorptions:

    • N-H Stretch (Ammonium Salt): A broad band in the region of 2800-3200 cm⁻¹.

    • C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 2850-3100 cm⁻¹.

    • N-H Bend (Ammonium Salt): A peak around 1500-1600 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-Cl Stretch: A peak in the fingerprint region, typically around 750 cm⁻¹.

Experimental Protocol for FTIR Analysis:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Fragmentation: Upon ionization (e.g., by Electron Ionization - EI), the molecular ion of the free amine (C₉H₁₂ClN) would be observed at m/z 169 (for ³⁵Cl) and 171 (for ³⁷Cl) in a roughly 3:1 ratio. A common fragmentation pathway for phenethylamines is the cleavage of the benzylic C-C bond, which would lead to a prominent fragment ion.

Experimental Protocol for MS Analysis:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol).

  • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or EI via a direct insertion probe or GC-MS).

  • Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound and quantifying any impurities. A reverse-phase HPLC method is generally suitable for the analysis of amine hydrochlorides.[5][6]

Proposed HPLC Method:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The acidic buffer helps to ensure that the amine is protonated, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the chromophore (the chlorophenyl group) absorbs strongly, typically around 220 nm or 254 nm.

  • Column Temperature: 30 °C.

Experimental Protocol for HPLC Analysis:

  • Prepare a stock solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the standards and the sample solution into the HPLC system.

  • Record the chromatograms and determine the retention time of the main peak.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Safety and Handling

Amine hydrochlorides should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) of the compound or a closely related analogue.

Conclusion

This technical guide provides a comprehensive framework for understanding the physical and chemical characteristics of 1-(2-Chlorophenyl)propan-1-amine hydrochloride. While specific experimental data for this compound is limited, the proposed synthetic and analytical methodologies, based on established chemical principles and data from closely related compounds, offer a robust starting point for researchers in the field. Adherence to these protocols will enable the reliable synthesis, purification, and characterization of this important chemical entity, thereby facilitating its application in drug discovery and development.

References

  • PubChem. (n.d.). 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. Retrieved from [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026, January 6). PMC. Retrieved from [Link]

  • Nakashima, K., Kaddoumi, A., & Wada, M. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography, 16(6), 393-397. Retrieved from [Link]

  • NIST. (n.d.). Phenyl propanolamine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing bupropion hydrochloride.
  • MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • Semantic Scholar. (1995, December 27). The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilities of p-Aminophenol in Sulfuric Acid + Water + (Methanol, Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, and Glycerin, Respectively) from (292.35 to 348.10) K. Retrieved from [Link]

  • NIST. (n.d.). 2-Propen-1-amine, hydrochloride. Retrieved from [Link]

  • Podolska, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Retrieved from [Link]

  • PMC. (2022, September 14). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Retrieved from [Link]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

  • KISHIDA CHEMICAL CO.,LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]

Sources

Technical Guide: Stability Profile & Degradation Kinetics of 1-(2-Chlorophenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the stability profile and degradation kinetics of 1-(2-Chlorophenyl)propan-1-amine hydrochloride . It is designed for pharmaceutical scientists and process chemists requiring actionable data for formulation, storage, and analytical method development.

Executive Summary

1-(2-Chlorophenyl)propan-1-amine hydrochloride (2-CPPA HCl) is a primary benzylic amine salt. Its stability profile is defined by the high reactivity of the benzylic carbon-hydrogen bond and the electron-withdrawing nature of the ortho-chloro substituent.

  • Primary Degradation Risk: Oxidative deamination to 1-(2-chlorophenyl)propan-1-one.

  • Secondary Risk: Photolytic homolysis of the C-Cl bond (dehalogenation).

  • Stability Classification: Hygroscopic solid; chemically stable in solid state if protected from light/moisture. Labile in solution under basic or oxidative stress.

Chemical Profile & Physicochemical Determinants[1][2][3]

Understanding the molecule's electronic structure is prerequisite to predicting its degradation.

PropertyValue / CharacteristicImpact on Stability
Molecular Structure Benzylic primary amineThe benzylic proton is acidic and susceptible to abstraction (HAT mechanism), leading to oxidation.
Salt Form Hydrochloride (HCl)Enhances solubility but introduces hygroscopicity. Free base formation in situ (pH > 9) accelerates oxidation.
Substituent Ortho-ChlorineSteric hindrance protects the amine slightly, but the -I (inductive) effect deactivates the ring toward electrophilic attack while sensitizing the C-Cl bond to UV photolysis.
pKa ~9.5 (Estimated for amine)Buffering below pH 4.0 protonates the amine, significantly retarding oxidative pathways.

Degradation Mechanisms[1][4][5]

The degradation of 2-CPPA HCl follows two distinct kinetic pathways: Oxidative Deamination (solution phase/amorphous solid) and Photolytic Dehalogenation .

Oxidative Deamination (Pathway A)

This is the dominant failure mode. In the presence of atmospheric oxygen or peroxides (common in excipients like PEG or Povidone), the benzylic C-H bond undergoes Hydrogen Atom Transfer (HAT).

  • Initiation: Formation of a carbon-centered radical at the benzylic position.

  • Propagation: Reaction with

    
     to form a peroxy radical, eventually yielding an imine intermediate.
    
  • Hydrolysis: The imine hydrolyzes rapidly in aqueous media to release ammonia and the corresponding ketone: 1-(2-chlorophenyl)propan-1-one .

Photolytic Dechlorination (Pathway B)

Under UV irradiation (specifically <300 nm), the aryl-chloride bond absorbs energy, leading to homolytic fission.

  • Product: Radical intermediates that abstract hydrogen from solvent, leading to 1-phenylpropan-1-amine (dechlorinated analog) or phenolic derivatives via radical recombination with water.

Visualization of Degradation Pathways

The following diagram details the mechanistic flow from the parent compound to its primary degradants.

DegradationPathways cluster_legend Pathway Key Parent 1-(2-Chlorophenyl) propan-1-amine HCl Radical Benzylic Radical Intermediate Parent->Radical Oxidation (HAT) [O2/Peroxides] Dechloro Degradant B: 1-Phenylpropan-1-amine Parent->Dechloro UV Light (hν) -Cl• Imine Imine Intermediate (Unstable) Radical->Imine -H2O Ketone Degradant A: 1-(2-Chlorophenyl) propan-1-one Imine->Ketone +H2O (Hydrolysis) Ammonia NH3 Imine->Ammonia key1 Red Arrow = Oxidative key2 Blue Arrow = Photolytic

Caption: Mechanistic pathway showing the bifurcation between oxidative deamination (yielding the ketone) and photolytic dechlorination.[1]

Forced Degradation Protocols[1][4][5][7][8][9][10]

To validate analytical methods (HPLC/LC-MS), you must generate these degradants in a controlled manner. Do not simply boil the sample; use the following targeted stress conditions.

Stress Testing Matrix
Stress TypeConditionDurationTarget DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C24–48 Hours< 5%Verifies stability of the salt form. Expect minimal degradation as the protonated amine is stabilized.
Base Hydrolysis 0.1 N NaOH, 60°C4–12 Hours10–20%Forces free-basing. If oxidation occurs here, it confirms base-catalyzed oxidative deamination.
Oxidation 3%

, RT
1–6 Hours10–20%Critical: Generates the Ketone (Degradant A). Monitor for N-oxide artifacts (rare for primary amines, but possible).
Photostability ICH Q1B (1.2M lux[2]·h)~24 Hours5–15%Critical: Generates De-chlorinated species. Compare Dark Control vs. Exposed to isolate thermal effects.[3]
Thermal 80°C (Solid State)7 Days< 5%Tests crystal lattice stability and HCl loss (sublimation potential).
Self-Validating Experimental Workflow

The following workflow ensures that your degradation study is scientifically defensible. Mass balance (Assay % + Impurity % ≈ 100%) is the key metric.

Workflow Start Start Stress Study ApplyStress Apply Stress Condition (Acid/Base/Ox/Photo) Start->ApplyStress Neutralize Quench/Neutralize (Prevent secondary rxn) ApplyStress->Neutralize Analyze HPLC Analysis (PDA + MS) Neutralize->Analyze Check Degradation > 20%? Analyze->Check Dilute Repeat with Milder Conditions Check->Dilute Yes (Too harsh) MassBalance Check Mass Balance (95-105%) Check->MassBalance No (Target Range) Dilute->ApplyStress Valid Valid Stability Indicating Method MassBalance->Valid Pass Investigate Investigate Non-UV Absorbing Species MassBalance->Investigate Fail

Caption: Decision tree for forced degradation studies ensuring data integrity and mass balance verification.

Analytical Strategy & Handling

Chromatographic Separation

The amine is polar and basic. Standard C18 columns may show peak tailing due to silanol interactions.

  • Column: C18 with steric protection (e.g., Waters XBridge or Phenomenex Kinetex EVO) or a Phenyl-Hexyl phase for selectivity between the chloro-isomer and de-chlorinated degradants.

  • Mobile Phase: Must be buffered. Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid to ensure the amine is fully protonated (

    
    ), improving peak shape.
    
  • Detection:

    • 2-CPPA (Parent): UV @ 210–220 nm (weak chromophore, benzenoid band).

    • Ketone Degradant: UV @ 240–250 nm (stronger absorption due to conjugation of carbonyl with phenyl ring).

Storage & Handling Recommendations
  • Hygroscopicity: Store in tightly sealed containers with desiccants. The HCl salt will absorb atmospheric moisture, facilitating hydrolysis of excipients or chemical interaction.

  • Headspace: Flush containers with Nitrogen or Argon to mitigate oxidative deamination.

  • Light: Amber glassware is mandatory to prevent dechlorination.

References

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[2] Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. Link

  • Sigma-Aldrich. (n.d.). 1-(2-Chlorophenyl)propan-1-amine hydrochloride Product Page. (Used for structural verification). Link

Sources

Reactivity of chlorophenylpropanamine isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of Chlorophenylpropanamine Isomers

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of chlorophenylpropanamine isomers. As pivotal intermediates in pharmaceutical synthesis, particularly for CNS-active agents, a nuanced understanding of their isomeric reactivity is critical for optimizing reaction conditions, predicting impurity profiles, and ensuring the stereochemical integrity of final active pharmaceutical ingredients (APIs). This document synthesizes fundamental principles of physical organic chemistry with practical, field-proven methodologies to offer a predictive framework for the reactivity of ortho-, meta-, and para-chlorophenylpropanamine isomers. We will dissect the interplay of electronic and steric effects, provide detailed protocols for kinetic analysis, and present data-driven insights to guide synthetic strategy and process development.

Introduction: The Strategic Importance of Chlorophenylpropanamine in Synthesis

Chlorophenylpropanamine and its structural isomers represent a class of primary amines that are foundational building blocks in medicinal chemistry. Their utility is prominently noted in the synthesis of numerous pharmaceuticals.[1] The core structure, featuring a phenyl ring, a three-carbon chain, and an amino group, offers multiple points for synthetic elaboration. The chlorine substituent, in particular, is not merely a passive component; its position on the aromatic ring profoundly modulates the molecule's electronic properties and, consequently, its chemical behavior.

For drug development professionals, controlling the reactivity of these isomers is paramount. Inefficient reactions can lead to lower yields and the formation of side products that complicate purification and regulatory compliance. Furthermore, as many APIs derived from these precursors are chiral, understanding how reaction conditions affect the stereocenter on the propanamine chain is crucial.[2] This guide will provide the causal reasoning behind the differential reactivity of these isomers, empowering scientists to move from empirical trial-and-error to rational reaction design.

The Decisive Influence of Isomerism on Amine Reactivity

The reactivity of the amine group in chlorophenylpropanamine is predominantly a function of its nucleophilicity, which is directly related to its basicity. The availability of the nitrogen's lone pair of electrons to attack an electrophile is governed by the electronic and steric environment imposed by the chlorine atom's position on the phenyl ring.

Electronic Effects: A Tug-of-War Between Induction and Resonance

The chlorine atom exerts two opposing electronic effects on the aromatic ring, which in turn influence the basicity of the distant amino group:

  • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the phenyl ring through the sigma bond network. This effect deactivates the ring and lowers the electron density on the nitrogen atom, thereby decreasing basicity. The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[3]

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the chlorine atom can be delocalized into the π-system of the benzene ring.[4] This effect increases electron density at the ortho and para positions. This donation of electron density can partially counteract the inductive withdrawal, making the amine more basic than it would be otherwise. The resonance effect does not operate at the meta position.[3]

Steric Hindrance: The Ortho Effect

The ortho-isomer is unique due to the spatial proximity of the bulky chlorine atom to the propanamine side chain. This can lead to two consequences:

  • Direct Steric Hindrance: The chlorine atom can physically impede the approach of reagents to the amino group, slowing down reaction rates.[4]

  • Inhibition of Solvation: Solvation of the resulting ammonium cation (after protonation) is crucial for stabilizing it. Steric bulk around the amino group can hinder the approach of solvent molecules, destabilizing the conjugate acid and thus reducing the basicity of the amine.

Predicted Reactivity Hierarchy

By synthesizing these principles, we can establish a clear, predictive hierarchy for the basicity—and by extension, the nucleophilic reactivity—of the isomers. This can be quantitatively supported by examining the pKa values of the conjugate acids of the simpler, yet electronically analogous, chloroaniline isomers. A higher pKa corresponds to a stronger base.[3]

IsomerKey InfluencespKa (Conjugate Acid of Chloroaniline)Predicted Reactivity Rank
4-Chloro (Para) -I effect (weakest) partially offset by +M effect4.2[5]1 (Most Reactive)
3-Chloro (Meta) -I effect only; no resonance donation~3.5 (inferred)2 (Intermediate)
2-Chloro (Ortho) -I effect (strongest) + significant steric hindrance2.7[5]3 (Least Reactive)

Note: The propanamine side chain increases the overall basicity of all isomers compared to their aniline counterparts, but the relative trend is dictated by the substituent effects on the ring.

This trend is logical: the para-isomer is most reactive because the resonance effect partially replenishes the electron density withdrawn by the inductive effect.[6] The meta-isomer is less reactive as it only experiences electron withdrawal. The ortho-isomer is the least reactive due to the powerful combination of the strongest inductive effect and steric hindrance.[4]

Experimental Validation: A Framework for Kinetic Analysis

To empirically validate the predicted reactivity hierarchy, a comparative kinetic study is essential. N-acylation is an ideal model reaction as it is a common synthetic transformation for primary amines and its rate is directly dependent on the nucleophilicity of the amine.[7][8]

Detailed Protocol: Comparative N-Acylation by GC-MS

Objective: To quantitatively determine the relative rates of N-acylation for ortho-, meta-, and para-chlorophenylpropanamine with acetic anhydride.

Rationale for Experimental Choices:

  • Acylating Agent: Acetic anhydride is a moderately reactive, readily available, and easily handled acylating agent suitable for this study.

  • Solvent: A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants without interfering with the reaction mechanism (unlike protic solvents).

  • Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation of the isomers and their products, and the mass spectrometer allows for unambiguous identification and quantification.[9] HPLC-UV is also a viable alternative.[9]

  • Internal Standard: An inert compound (e.g., dodecane) is added to each reaction to correct for any variations in injection volume during GC-MS analysis, ensuring high data integrity.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare 0.1 M solutions of 2-chloro-, 3-chloro-, and 4-chlorophenylpropanamine in acetonitrile.

    • Prepare a 0.1 M solution of acetic anhydride in acetonitrile.

    • Prepare a 0.05 M solution of an internal standard (e.g., dodecane) in acetonitrile.

  • Reaction Setup (in triplicate for each isomer):

    • In a 10 mL vial with a magnetic stirrer, combine 2.0 mL of the respective isomer solution and 1.0 mL of the internal standard solution.

    • Place the vials in a temperature-controlled block set to 25.0 °C and allow them to equilibrate for 10 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, rapidly add 2.0 mL of the 0.1 M acetic anhydride solution to the vial (final volume = 5.0 mL, initial [amine] = [anhydride] = 0.04 M). Start a timer immediately.

    • At predetermined time points (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot.

  • Sample Quenching and Preparation:

    • Immediately quench the reaction by diluting the 100 µL aliquot into a GC vial containing 900 µL of a 5% sodium bicarbonate solution in methanol. The bicarbonate neutralizes the acetic acid byproduct and stops the reaction, while the methanol ensures solubility.

  • GC-MS Analysis:

    • Analyze the quenched samples using a validated GC-MS method capable of resolving the reactant amine from the N-acetylated product.

    • Generate a calibration curve for each amine isomer to relate the peak area ratio (analyte/internal standard) to concentration.

  • Data Processing and Interpretation:

    • For each isomer, plot the concentration of the remaining chlorophenylpropanamine versus time.

    • The initial reaction rate can be determined from the negative slope of the tangent to the curve at t=0.

    • Compare the initial rates to establish the relative reactivity.

Self-Validating System: The protocol's trustworthiness is enhanced by running isomers in parallel under identical conditions, using an internal standard for precise quantification, and performing replicates to ensure statistical validity.

Visualization of Core Concepts

Electronic Effects on Amine Basicity

electronic_effects cluster_isomers Net Effect on Basicity Amine Amine Group (Nucleophilicity/Basicity) Ortho Ortho -I (strong) + Sterics = Lowest Basicity Meta Meta -I only = Intermediate Basicity Para Para -I (weak) +M = Highest Basicity Ring Phenyl Ring Ring->Amine Modulates Chlorine Chlorine Substituent Chlorine->Ring Influences Inductive Inductive Effect (-I) Withdraws e- density Chlorine->Inductive Resonance Resonance Effect (+M) Donates e- density Chlorine->Resonance Inductive->Ring Universal (Ortho > Meta > Para) Resonance->Ring Ortho/Para Only

Caption: Interplay of inductive and resonance effects on amine basicity.

Kinetic Analysis Workflow

kinetic_workflow Prep 1. Prepare Solutions (Isomers, Reagent, Std.) React 2. Initiate Reaction (T=25°C) Prep->React Sample 3. Timed Aliquots React->Sample Quench 4. Quench Reaction (NaHCO3/MeOH) Sample->Quench Analyze 5. GC-MS Analysis Quench->Analyze Plot 6. Plot [Amine] vs. Time Analyze->Plot Calculate 7. Determine Initial Rate Plot->Calculate

Sources

Discovery and History of Chlorophenylpropanamines: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The chlorophenylpropanamines —most notably represented by chlorpheniramine (CPM) and its enantiomer dexchlorpheniramine —constitute the alkylamine class of H1-receptor antagonists. Emerging in the "Golden Age" of antihistamine discovery (1940s–1950s), these compounds represented a paradigm shift from the earlier ethylenediamine and ethanolamine scaffolds. By replacing the heteroatom linkage (N or O) with a carbon-carbon bond, researchers at Schering Corporation achieved a dramatic increase in potency and duration of action.[1]

This guide analyzes the discovery trajectory, synthetic evolution, and structure-activity relationships (SAR) that established chlorophenylpropanamines as a benchmark in allergy therapeutics.

Historical Genesis: The Carbon Linkage Breakthrough

The Precursor Landscape (1937–1945)

The early search for histamine antagonists was dominated by the "Fourneau compounds" and Daniel Bovet’s work at the Pasteur Institute. The initial pharmacophore model relied on a specific structural motif: Ar1-Ar2-X-C-C-N(R)2 Where X was typically Nitrogen (ethylenediamines like Mepyramine) or Oxygen (ethanolamines like Diphenhydramine). While effective, these agents suffered from short half-lives and significant sedative side effects due to broad receptor promiscuity.

The Schering Innovation (1948)

In 1948, Nathan Sperber and his team at Schering Corporation challenged the necessity of the heteroatom X. They hypothesized that a carbon linkage would provide greater metabolic stability and alter the electronic distribution of the aromatic rings.

This hypothesis led to the synthesis of pheniramine (1-phenyl-1-(2-pyridyl)-3-dimethylaminopropane). While active, it was the subsequent halogenation—specifically the introduction of a chlorine atom at the para position of the phenyl ring—that yielded chlorpheniramine . This single modification increased antihistaminic potency by approximately 20-fold compared to the non-chlorinated parent.

Timeline of Discovery

The following diagram illustrates the chronological evolution from early ethylenediamines to the optimized alkylamines.

HistoryTimeline Start 1937: Bovet discovers F929 (Thymoxyethyldiethylamine) Antergan 1942: Phenbenzamine (First clinical use) Start->Antergan Toxicity Reduction Diphen 1946: Diphenhydramine (Ethanolamine class) Antergan->Diphen Linker Variation Sperber 1948: Sperber (Schering) Patents Alkylamines (US Pat 2,567,245) Diphen->Sperber Carbon Isostere CPM 1949: Chlorpheniramine Marketed (Chlor-Trimeton) Sperber->CPM Halogenation (Potency Boost) Chirality 1959: Dexchlorpheniramine (Isolation of S-isomer) CPM->Chirality Chiral Resolution

Figure 1: Chronological evolution of H1-antihistamines leading to the discovery of chlorophenylpropanamines.

Chemical Architecture & Synthesis

The Sperber Synthesis (Nucleophilic Substitution)

The original synthesis described by Sperber et al. utilizes a strong base to generate a carbanion on 2-benzylpyridine, which then acts as a nucleophile. This route remains a classic example of alkylation chemistry in drug synthesis.

Protocol Summary:

  • Deprotonation: 4-chlorobenzylpyridine is treated with Sodium Amide (NaNH2) in liquid ammonia or toluene. The acidity of the benzylic protons (enhanced by the electron-withdrawing pyridine ring) facilitates carbanion formation.

  • Alkylation: The carbanion attacks 2-dimethylaminoethyl chloride .

  • Isolation: The resulting tertiary amine is purified via vacuum distillation or crystallization as the maleate salt.

SynthesisPathway R1 4-Chlorobenzylpyridine Int1 Carbanion Intermediate (Red Resonance Stabilized) R1->Int1 Deprotonation (-NH3) R2 Sodium Amide (NaNH2) R2->Int1 Deprotonation (-NH3) R3 2-Dimethylaminoethyl Chloride Prod Chlorpheniramine Base Int1->Prod + R3 (SN2 Alkylation) Salt Chlorpheniramine Maleate Prod->Salt + Maleic Acid

Figure 2: The Sperber synthesis pathway for Chlorpheniramine via sodamide-mediated alkylation.

Alternative Route: Decarboxylation

An alternative industrial route involves the alkylation of 4-chlorobenzyl cyanide with 2-chloropyridine, followed by a second alkylation and subsequent nitrile hydrolysis and decarboxylation. While effective, the Sperber route is generally preferred for its directness.

Structure-Activity Relationships (SAR)

The pharmacological superiority of chlorpheniramine stems from three critical structural decisions.

The "Chlorine Switch"

The addition of a chlorine atom at the para position of the phenyl ring is the defining feature of this subclass.

  • Electronic Effect: The electron-withdrawing nature of Cl reduces the electron density of the phenyl ring, potentially optimizing

    
    -
    
    
    
    stacking interactions with the H1 receptor (specifically Trp residues).
  • Metabolic Stability: The Cl substituent blocks metabolic oxidation at the para position, extending the half-life (T1/2 ~20 hours).

  • Lipophilicity: Increased logP enhances Blood-Brain Barrier (BBB) penetration, contributing to the central sedative effects, though less so than ethanolamines.

The Propylamine Backbone

Replacing the -O- or -N- linker with -CH- creates a rigid propyl backbone. This restricts conformational freedom, locking the molecule into a bioactive conformation that more closely mimics the trans-conformation of histamine.

Stereochemistry: The Eutomer

Chlorpheniramine possesses a chiral center at the carbon linking the pyridine and phenyl rings.

  • S-(+) Isomer (Dexchlorpheniramine): Possesses ~200x greater affinity for the H1 receptor than the R-isomer.

  • R-(-) Isomer: Largely inactive at H1 but contributes to side effects.

  • Clinical Implication: This led to the development of Polaramine (pure dexchlorpheniramine), allowing for lower dosing (2mg vs 4mg) and reduced sedation.

Comparative Data Table
CompoundLinker TypePhenyl SubstituentRelative Potency*Sedative Liability
Pheniramine Alkyl (-CH-)H1xModerate
Chlorpheniramine Alkyl (-CH-)4-Cl20x Low-Moderate
Brompheniramine Alkyl (-CH-)4-Br20xLow-Moderate
Diphenhydramine Ether (-O-)H0.5xHigh

*Potency relative to Pheniramine in guinea pig ileum assays.

Experimental Protocol: Receptor Binding Validation

Note: This protocol is a standardized method for validating H1 affinity, derived from classical radioligand binding assays.

Objective: Determine the inhibition constant (


) of chlorpheniramine against 

-Pyrilamine at human H1 receptors.
  • Membrane Preparation:

    • Transfect CHO-K1 cells with human H1 receptor cDNA.

    • Harvest cells and homogenize in 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Incubation:

    • Total Volume: 200

      
      L.
      
    • Ligand: 2 nM

      
      -Pyrilamine.
      
    • Competitor: Chlorpheniramine (10 concentrations:

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression.
      
    • Derive

      
       using the Cheng-Prusoff equation: 
      
      
      

Expected Result: Chlorpheniramine typically displays a


 of approximately 0.8 - 1.5 nM , confirming high-affinity binding [1].

References

  • Sperber, N., Papa, D., & Schwenk, E. (1951).[1] Pyridyl-Substituted Alkamine Ethers and Polyamines.US Patent 2,567,245 .[2]

  • Britannica, The Editors of Encyclopaedia. (2025).[3] Chlorpheniramine.[2][4][5][6][7][8][9] Encyclopedia Britannica.

  • Rizvi, S. A. A., et al. (2022). Chlorpheniramine Maleate: A Comprehensive Review of the Literature. ResearchGate.[9]

  • PubChem. (2025).[10][11] Chlorpheniramine Maleate Compound Summary. National Library of Medicine.

  • Simons, F. E., & Simons, K. J. (1994). The Pharmacology and Use of H1-Receptor-Antagonist Drugs. New England Journal of Medicine.

Sources

Methodological & Application

Application Note: Analytical Characterization of 1-(2-Chlorophenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol guide details the analytical characterization of 1-(2-Chlorophenyl)propan-1-amine hydrochloride . This compound, a benzylic amine and structural isomer of chloroamphetamines, serves as a critical chiral building block in the synthesis of CNS-active agents and platelet aggregation inhibitors.[1]

Introduction & Compound Profile

1-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 40023-85-6 for free base context) is a chiral primary amine.[1] Unlike its regioisomer 2-chloroamphetamine (where the amine is at the


-methyl position), this compound features the amine group at the benzylic position (

).[1] This structural nuance significantly alters its physicochemical behavior, particularly regarding lability and chromatographic retention.[1]
Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 1-(2-Chlorophenyl)propan-1-amine hydrochloride[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 206.11 g/mol (Salt)[1]

  • Key Functional Groups: Primary benzylic amine, ortho-chloro substituent.[1]

  • Chirality: Possesses one stereocenter at

    
    .[1]
    
Analytical Challenges
  • Peak Tailing: Primary amines interact strongly with residual silanols on silica-based columns.[1]

  • Enantiomeric Resolution: As a chiral intermediate, quantifying the enantiomeric excess (ee) is critical.[1]

  • Hygroscopicity: The hydrochloride salt may absorb atmospheric moisture, affecting assay calculations.[1]

Analytical Decision Tree (Workflow)

The following Graphviz diagram outlines the logical flow for selecting the appropriate analytical technique based on the data requirement (Purity, ID, or Chiral composition).

AnalyticalWorkflow Start Sample: 1-(2-Chlorophenyl)propan-1-amine HCl Goal Define Analytical Goal Start->Goal Purity Purity & Assay Goal->Purity Quantification ID Structural ID Goal->ID Identification Chiral Enantiomeric Purity Goal->Chiral Stereochemistry HPLC Method A: RP-HPLC (C18) (Phosphate Buffer pH 3.0) Purity->HPLC GCMS Method B: GC-MS (TFAA Derivatization) ID->GCMS ChiralLC Method C: NPLC (Amylose CSP) (Hexane/IPA/DEA) Chiral->ChiralLC Result1 Quantification (w/w%) Impurity Profiling HPLC->Result1 Result2 Mass Fingerprint Fragment Confirmation GCMS->Result2 Result3 Enantiomeric Excess (ee) Chiral Ratio ChiralLC->Result3

Figure 1: Analytical Strategy Decision Matrix. Select Method A for routine purity, Method B for structural confirmation, and Method C for chiral analysis.

Method A: Reverse-Phase HPLC (Purity & Assay)[1][6]

This method utilizes a low-pH phosphate buffer to protonate the amine (


), minimizing silanol interactions and ensuring sharp peak shapes.[1]
Chromatographic Conditions
ParameterSpecification
Column Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with

)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV-DAD at 210 nm (primary) and 260 nm (secondary)
Injection Vol 5.0 µL
Run Time 15 minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.04060
12.19010
15.09010
Protocol: Sample Preparation
  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20).

  • Standard Stock: Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL (0.1 mg/mL).

  • System Suitability:

    • Tailing Factor (

      
      ): NMT 1.5
      
    • Theoretical Plates (

      
      ): NLT 5000
      
    • %RSD (n=5): NMT 2.0%[1]

Method B: GC-MS Identification (Derivatization)[1]

Direct injection of hydrochloride salts can damage GC liners and lead to thermal degradation.[1] We recommend free-basing followed by Trifluoroacetic Anhydride (TFAA) derivatization to create a stable, volatile amide.[1]

Reaction Mechanism

[1]
Instrument Parameters
ParameterSpecification
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Split 20:[1]1)
Oven Program 60°C (1 min)

15°C/min

280°C (3 min)
MS Source EI (70 eV), 230°C
Scan Range 40–450 amu
Protocol: Derivatization
  • Free Basing: Dissolve 10 mg of sample in 1 mL of 1M NaOH. Extract with 2 mL of Dichloromethane (DCM).

  • Drying: Pass the DCM layer through anhydrous

    
    .[1]
    
  • Acylation: Transfer 0.5 mL of the dry DCM extract to a vial. Add 50 µL of TFAA and 50 µL of Pyridine.[1]

  • Incubation: Cap and heat at 60°C for 20 minutes.

  • Injection: Inject 1 µL of the reaction mixture.

Key Diagnostic Ions (TFA-Derivative):

  • Molecular Ion (

    
    ):  m/z ~265/267 (Cl isotope pattern).[1]
    
  • Base Peak: m/z 125/127 (Chlorobenzyl cation fragment) or m/z 140 (cleavage alpha to amide).[1]

Method C: Chiral HPLC (Enantiomeric Separation)[1]

Separation of the (R)- and (S)- enantiomers is achieved using a polysaccharide-based stationary phase in Normal Phase mode.[1]

Chromatographic Conditions
ParameterSpecification
Column Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 220 nm
Selectivity (

)
Typically > 1.2 for benzylic amines

Critical Note: The addition of 0.1% Diethylamine (DEA) is mandatory.[1] Without this basic modifier, the amine group will interact non-specifically with the silica support, causing peak broadening and loss of chiral recognition.[1]

Validation & Quality Assurance

To ensure data reliability, the following validation parameters (based on ICH Q2(R1)) must be met:

Linearity (Method A)
  • Range: 50% to 150% of target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Criteria:

    
    .[1]
    
Accuracy (Recovery)
  • Spike placebo or solvent with known amounts of analyte at 80%, 100%, and 120%.[1]

  • Acceptance: 98.0% – 102.0% recovery.[1]

Robustness[1][6][7]
  • pH Variation:

    
     pH units (Critical: pH > 3.5 may cause peak splitting due to deprotonation).[1]
    
  • Column Temp:

    
    .
    

Safety & Handling

  • Hazards: The compound is an irritant (Skin/Eye/Respiratory).[1][3][4] The hydrochloride salt is generally stable but should be stored in a desiccator.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory, especially during the TFAA derivatization step (TFAA is corrosive and moisture-sensitive).[1]

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Daicel Corporation. (n.d.).[1] Chiralpak AD-H Instruction Manual: Separation of Amines.[1] Retrieved from [Link][1]

  • Rasayan Journal of Chemistry. (2024). HPLC Method for Separation of Chlorophenyl Isomers.[1] Retrieved from [Link]

Sources

Application Note: High-Fidelity Enantioselective Synthesis of 1-(2-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The chiral primary amine moiety, specifically 1-(2-chlorophenyl)propan-1-amine , represents a critical pharmacophore in neuroscience drug discovery (e.g., allosteric modulators, monoamine reuptake inhibitors). The presence of the ortho-chloro substituent on the phenyl ring introduces significant steric bulk and electronic deactivation, rendering standard enantioselective reductive amination difficult due to slow kinetics and potential for racemization.

This Application Note details two distinct, high-fidelity synthetic pathways designed to address these challenges:

  • Biocatalytic Transamination: A "Green Chemistry" approach utilizing

    
    -transaminases for direct asymmetric amination of the corresponding ketone. This is the preferred route for scale-up  due to high enantiomeric excess (>99% ee) and ambient operating conditions.
    
  • Ellman’s Sulfinamide Auxiliary: A robust organometallic approach utilizing tert-butanesulfinamide. This is the preferred route for medicinal chemistry/library generation where catalyst screening time is limited and absolute stereocontrol is required via predictable transition states.

Pathway A: Biocatalytic Transamination (Scale-Up Route)

Mechanistic Insight

The reaction utilizes an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-transaminase (

-TA) to transfer an amino group from an achiral donor (isopropylamine) to the prochiral ketone 1-(2-chlorophenyl)propan-1-one . The reaction proceeds via a Ping-Pong Bi-Bi mechanism mediated by the cofactor Pyridoxal-5'-phosphate (PLP).[1]
  • Challenge: The equilibrium constant (

    
    ) for transamination using isopropylamine is often near unity.
    
  • Solution: We drive the equilibrium to the right by removing the volatile co-product (acetone) or using a large excess of the amine donor.

Biocatalytic Workflow Diagram

Biocatalysis_Cycle Enz_PLP Enzyme-PLP (Internal Aldimine) Enz_PMP Enzyme-PMP (Pyridoxamine) Enz_PLP->Enz_PMP + Isopropylamine - Acetone Product Product: (S)-1-(2-chlorophenyl) propan-1-amine Enz_PLP->Product Enz_PMP->Enz_PLP + Ketone Substrate - Chiral Amine Byproduct Byproduct: Acetone Enz_PMP->Byproduct Substrate Substrate: 1-(2-chlorophenyl) propan-1-one Substrate->Enz_PMP Donor Donor: Isopropylamine Donor->Enz_PLP

Figure 1: The Ping-Pong Bi-Bi mechanism of


-Transaminase.[1] The enzyme shuttles between PLP and PMP forms to transfer the amine.[1]
Experimental Protocol (Bench Scale)

Materials:

  • Substrate: 1-(2-chlorophenyl)propan-1-one (168.6 mg, 1.0 mmol)

  • Enzyme: Commercial

    
    -Transaminase (e.g., Codexis ATA-113 or ATA-256 for S-selectivity; ATA-417 for R-selectivity).
    
  • Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM final conc.

  • Donor: Isopropylamine (1 M solution in buffer).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

Procedure:

  • Preparation: Dissolve the substrate (1.0 mmol) in DMSO (5% v/v final concentration) to ensure solubility of the lipophilic ortho-chloro ketone.

  • Reaction Assembly: In a reaction vessel, combine:

    • 4.0 mL Phosphate Buffer (100 mM, pH 7.5) containing 1 mM PLP.[2]

    • 1.0 mL Isopropylamine (2 M stock, adjusted to pH 7.5).

    • Substrate solution.

    • 20 mg Lyophilized Transaminase powder.

  • Incubation: Incubate at 30°C with orbital shaking (250 rpm) for 24 hours. Note: Do not seal tightly if using active acetone removal; otherwise, use a sealed vial for initial screening.

  • Work-up:

    • Basify reaction mixture to pH >12 using 10 M NaOH (to deprotonate the amine).

    • Extract 3x with Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

    • Dry organic layer over

      
       and concentrate.
      
  • Purification: Flash chromatography (DCM:MeOH:NH4OH, 90:9:1).

Validation:

  • Yield: Typically 85-95%.

  • Enantiomeric Excess (ee): Determine via Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/IPA/DEA). Expect >98% ee.

Pathway B: Ellman’s Sulfinamide Auxiliary (Med-Chem Route)

Mechanistic Insight

This route relies on the diastereoselective addition of a Grignard reagent to a chiral N-sulfinyl aldimine. Unlike direct ketone reduction, which can suffer from poor face selectivity with bulky ortho-substituents, the addition of ethylmagnesium bromide to the aldimine derived from 2-chlorobenzaldehyde proceeds through a rigid six-membered transition state (Zimmerman-Traxler model), ensuring high diastereoselectivity (dr).

Chemical Synthesis Workflow

Ellman_Route Start Start: 2-Chlorobenzaldehyde Intermediate Intermediate: (R)-N-(2-chlorobenzylidene) -2-methylpropane-2-sulfinamide Start->Intermediate Ti(OEt)4, THF, r.t. Auxiliary Reagent: (R)-tert-Butanesulfinamide Auxiliary->Intermediate Protected Protected Amine: Sulfinamide Adduct (High dr) Intermediate->Protected Grignard Addition (-78°C to r.t.) Grignard Reagent: EtMgBr (Ethyl Magnesium Bromide) Grignard->Protected Final Final Product: 1-(2-chlorophenyl)propan-1-amine HCl Salt Protected->Final Acidic Cleavage Deprotection Reagent: HCl / MeOH Deprotection->Final

Figure 2: Stepwise synthesis via Ellman's Auxiliary. The chiral sulfur center directs the nucleophilic attack of the ethyl group.

Experimental Protocol

Step 1: Condensation (Imine Formation) [3]

  • Setup: To a solution of 2-chlorobenzaldehyde (1.40 g, 10 mmol) in anhydrous THF (20 mL) is added (R)-2-methyl-2-propanesulfinamide (1.21 g, 10 mmol).

  • Catalysis: Add Titanium(IV) ethoxide (

    
    , 4.4 mL, 20 mmol) dropwise.
    
  • Reaction: Stir at room temperature for 16 hours under Nitrogen.

  • Quench: Pour into brine (20 mL) with vigorous stirring. Filter the resulting titanium salts through Celite.

  • Isolation: Extract filtrate with EtOAc, dry, and concentrate. Yields quantitative crude imine.

Step 2: Diastereoselective Grignard Addition

  • Setup: Dissolve the crude sulfinyl imine in anhydrous

    
     (50 mL) and cool to -78°C.
    
  • Addition: Add Ethylmagnesium bromide (3.0 M in ether, 6.7 mL, 20 mmol) dropwise via syringe pump to maintain internal temperature <-70°C.

  • Equilibration: Stir at -78°C for 2 hours, then allow to warm slowly to room temperature overnight.

  • Work-up: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc). This step separates the major diastereomer if dr is <95:5.

Step 3: Cleavage to Amine Salt

  • Reaction: Dissolve the purified sulfinamide in MeOH (10 mL). Add 4N HCl in Dioxane (5 mL).

  • Precipitation: Stir for 1 hour. The amine hydrochloride salt often precipitates or can be crashed out with diethyl ether.

  • Filtration: Collect the white solid: (1R)-1-(2-chlorophenyl)propan-1-amine hydrochloride .

Comparative Analysis

FeatureBiocatalysis (Method A)Ellman Auxiliary (Method B)
Primary Use Case Large-scale manufacturing, Green ChemistryMed-Chem, Library Synthesis, R&D
Enantioselectivity Excellent (>99% ee)High (>95:5 dr), upgradeable via chromatography
Atom Economy High (Catalytic enzyme)Moderate (Stoichiometric auxiliary)
Cost Driver Enzyme screening/licensingAuxiliary cost & Titanium reagent
Throughput High (once optimized)Medium (multi-step)
Steric Tolerance Sensitive to ortho-Cl (requires screening)Robust (Grignard overcomes sterics)

References

  • Biocatalysis Overview: Slabu, I., Galman, J. L., Lloyd, R. C., & Turner, N. J. (2017). Discovery, Engineering, and Applications of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Transaminases.[1][4][5][6] ACS Catalysis, 7(12), 8263–8284. [Link]
    
  • Ellman Auxiliary Chemistry: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[7] Accounts of Chemical Research, 35(11), 984–995. [Link]

  • Ortho-Substituted Challenges: Kroutil, W., et al. (2013). Asymmetric synthesis of chiral amines with

    
    -transaminases. Current Opinion in Chemical Biology, 17(2), 261-270. [Link]
    
  • Grignard Addition Protocol: Cogan, D. A., Liu, G., & Ellman, J. (1999). Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines. Tetrahedron, 55(29), 8883-8904. [Link]

Sources

1-(2-Chlorophenyl)propan-1-amine hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for pharmaceutical process chemists and medicinal chemists. It focuses on the practical handling, synthesis, and application of 1-(2-Chlorophenyl)propan-1-amine hydrochloride , a critical benzylic amine scaffold.

Document Type: Application Note & Protocol Guide Subject: Synthesis, Characterization, and Derivatization of a Sterically Demanding Benzylic Amine Target Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Part 1: Executive Summary & Chemical Profile

1-(2-Chlorophenyl)propan-1-amine hydrochloride is a specialized chiral building block used in the synthesis of CNS-active agents, kinase inhibitors, and GPCR ligands. Unlike its regioisomer (the amphetamine analog 1-(2-chlorophenyl)propan-2-amine), this benzylic amine serves as a versatile "linker" scaffold. The presence of the ortho-chlorine atom introduces significant steric bulk and electronic variation, influencing the binding affinity and metabolic stability of downstream pharmaceutical candidates.

Chemical Identity
ParameterDetail
IUPAC Name 1-(2-Chlorophenyl)propan-1-amine hydrochloride
Common Name

-Ethyl-2-chlorobenzylamine HCl
CAS Number 1213532-54-7 (R-isomer specific); Generic varies
Molecular Formula C

H

ClN

HCl
Molecular Weight 169.65 (Free base) / 206.11 (HCl Salt)
Key Feature Benzylic primary amine with ortho-steric hindrance

Part 2: Synthesis Protocol (The Oxime Route)

Context: Direct reductive amination of the corresponding ketone (2'-chloropropiophenone) often leads to significant alcohol byproducts due to the electron-withdrawing nature of the ortho-chloro group. The Oxime Reduction Route described below offers higher specificity and yield for the primary amine.

Workflow Diagram

SynthesisWorkflow Ketone Start: 1-(2-Chlorophenyl) propan-1-one Oxime Intermediate: Oxime Formation Ketone->Oxime NH2OH·HCl NaOAc, EtOH Amine Reduction: Primary Amine Oxime->Amine BH3·THF or H2/Raney Ni Salt Final Product: HCl Salt Crystallization Amine->Salt HCl/Et2O Recrystallization

Caption: Stepwise conversion of 2'-chloropropiophenone to the target amine salt via oxime isolation to minimize side reactions.

Detailed Methodology
Step 1: Oxime Formation
  • Reagents: Charge a reaction vessel with 1-(2-chlorophenyl)propan-1-one (1.0 equiv), Hydroxylamine hydrochloride (1.5 equiv), and Sodium Acetate (1.5 equiv) in Ethanol (10 vol).

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of the ketone.

  • Workup: Concentrate ethanol under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x). Dry organics over MgSO

    
     and concentrate to yield the crude oxime.
    
Step 2: Reduction to Primary Amine

Note: Borane reduction is preferred over catalytic hydrogenation if dehalogenation (loss of Cl) is a risk.

  • Setup: Dissolve crude oxime in anhydrous THF under Nitrogen atmosphere.

  • Addition: Add Borane-THF complex (1.0 M, 3.0 equiv) dropwise at 0°C.

  • Reflux: Heat to reflux for 12–16 hours.

  • Quench: Cool to 0°C. Carefully add Methanol followed by 6M HCl to hydrolyze the boron complex. Reflux for 1 hour to cleave the borane-amine adduct.

  • Isolation: Basify aqueous layer to pH >12 with NaOH. Extract with DCM.[1][2]

Step 3: Hydrochloride Salt Formation[3]
  • Precipitation: Dissolve the free amine oil in minimal diethyl ether or isopropyl acetate.

  • Acidification: Add 2.0 M HCl in diethyl ether dropwise with vigorous stirring at 0°C. White precipitate forms immediately.

  • Filtration: Collect solids by filtration under Nitrogen. Wash with cold ether.

  • Drying: Dry in a vacuum oven at 40°C over P

    
    O
    
    
    
    .

Part 3: Quality Control & Characterization

Trustworthiness: A self-validating system requires checking both chemical purity and isomeric integrity.

TestMethodAcceptance Criteria
HPLC Purity C18 Column, ACN/H2O (0.1% TFA) gradient> 98.0% Area
Chiral HPLC Chiralcel OD-H or AD-H, Hexane/IPA> 99% ee (if resolving)
1H NMR 400 MHz, DMSO-d6Confirm propyl chain triplet/multiplet and aromatic pattern.
Residual Solvent GC-Headspace< 5000 ppm (Ethanol/THF)

Key NMR Signals (DMSO-d6):

  • 
     8.5–8.8 (br s, 3H, NH
    
    
    
    )
  • 
     4.4–4.6 (m, 1H, Ar-CH -N)
    
  • 
     1.8–2.0 (m, 2H, -CH 
    
    
    
    -)
  • 
     0.8 (t, 3H, -CH 
    
    
    
    )
  • Diagnostic: The ortho-Cl substituent causes a downfield shift and distinct splitting in the aromatic region compared to the unsubstituted analog.

Part 4: Application Protocols (Derivatization)

This intermediate is most commonly used to introduce the 1-(2-chlorophenyl)propyl moiety into larger scaffolds via Amide Coupling or SNAr reactions.

Protocol A: Amide Coupling (General Library Synthesis)

Objective: Coupling with a carboxylic acid (R-COOH) to form an amide.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF. Add DIPEA (3.0 equiv). Stir for 10 mins.

  • Addition: Add 1-(2-Chlorophenyl)propan-1-amine HCl (1.0 equiv).

  • Reaction: Stir at RT for 2–4 hours.

  • Validation: LC-MS check for [M+H]

    
    .
    
  • Insight: The ortho-chloro group creates steric hindrance. If conversion is low, switch to more reactive coupling agents (e.g., T3P in EtOAc) or convert the acid to an acid chloride first.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: Synthesis of N-alkylated derivatives.

  • Imine Formation: Mix Amine HCl (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (Dichloroethane). Add DIPEA (1.0 equiv) to freebase in situ. Stir 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Time: Stir 12–24 hours.

  • Note: Use STAB instead of Cyanoborohydride to avoid toxic byproducts and ensure mono-alkylation.

Part 5: Safety & Handling

  • Hazard Identification: The free base is an irritant and potentially corrosive. The HCl salt is hygroscopic and an irritant to eyes/lungs.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Hygroscopic nature requires tight sealing.

  • Decomposition: Avoid strong oxidizers. The benzylic position is susceptible to oxidation upon prolonged exposure to air/light.

References

  • Sigma-Aldrich. (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride Product Page.Link (Verified generic source for safety data).

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] J. Org.[4] Chem. 1996, 61, 3849-3862.[4][5] Link

  • ChemicalBook. 1-(4-Chlorophenyl)propan-1-amine Synthesis Protocols (Analogous Chemistry).Link

  • PubChem. 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one (Bupropion Analog Data).[6]Link[6]

  • EvitaChem. (R)-1-(2-Chlorophenyl)propan-1-amine Properties and Applications.Link

Sources

Application Note: 1-(2-Chlorophenyl)propan-1-amine HCl in CNS Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a technical deep dive into the utility of 1-(2-Chlorophenyl)propan-1-amine Hydrochloride (also known as o-chloro-α-ethylbenzylamine) in Central Nervous System (CNS) drug discovery.

Unlike its structural isomer 2-chloroamphetamine (a known monoamine releaser), this 1-amino positional isomer represents a distinct chemical scaffold. It serves as a critical chiral building block for synthesizing tetrahydroisoquinoline (THIQ) transporter ligands and acts as a steric probe for mapping the orthosteric binding sites of Monoamine Transporters (MATs).

Introduction: The "Ortho-Chloro" Advantage

In the optimization of CNS-active small molecules, the 1-(2-chlorophenyl)propan-1-amine scaffold offers a unique combination of electronic and steric properties that distinguish it from standard phenethylamine templates.

Chemical Identity[1][2][3][4]
  • IUPAC Name: 1-(2-Chlorophenyl)propan-1-amine hydrochloride

  • Common Name: o-Chloro-α-ethylbenzylamine HCl

  • Key Structural Features:

    • Benzylic Amine: The primary amine is located at the benzylic position (C1), unlike amphetamines (C2). This alters basicity and metabolic susceptibility.[1]

    • Ortho-Chlorine: Provides steric bulk that forces the phenyl ring out of coplanarity, often improving selectivity for Norepinephrine Transporters (NET) over Serotonin Transporters (SERT).

    • Alpha-Ethyl Group: Increases lipophilicity and hinders Monoamine Oxidase (MAO) deamination compared to methyl analogs.

Strategic Applications in Discovery
  • Scaffold Generation: It is the direct precursor for 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs) via the Pictet-Spengler reaction. THIQs are privileged structures in CNS discovery (e.g., Nomifensine analogs).

  • Stereochemical Probing: The chiral center at C1 allows researchers to probe the spatial constraints of the S1 binding pocket in DAT/NET.

  • Metabolic Blockade: The 2-Cl substituent blocks metabolic hydroxylation at the ortho-position and sterically shields the benzylic carbon.

Mechanistic Insight: Mapping the Transporter Binding Pocket

The primary utility of this amine lies in Structure-Activity Relationship (SAR) studies targeting the Solute Carrier 6 (SLC6) family.

The "S1" Pocket Interaction

In the homology models of human NET (hNET) and DAT (hDAT), the ligand binding site (S1) is defined by a hydrophobic cleft.

  • Phenethylamines (Amphetamines): Bind with the amine interacting with Asp79 (DAT) or Asp75 (NET). The phenyl ring sits in a hydrophobic pocket.

  • 1-Arylpropan-1-amines (This Compound): The shift of the amine to the benzylic position alters the vector of the phenyl ring.

    • Hypothesis: The ortho-chloro substituent creates a "molecular twist" that favors binding to the pre-synaptic conformation of NET, potentially reducing efflux liability (releaser activity) while maintaining reuptake inhibition.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for using this scaffold to differentiate between Reuptake Inhibition and Substrate Release.

SAR_Logic Start 1-(2-Chlorophenyl)propan-1-amine (Scaffold) Path_A Direct Ligand Testing (In Vitro) Start->Path_A Screening Path_B Derivatization (Pictet-Spengler) Start->Path_B Synthesis Result_A1 Low Efficacy Reuptake Inhibitor (Weak Potency) Path_A->Result_A1 Result Result_B1 Tetrahydroisoquinoline (THIQ) Formation Path_B->Result_B1 Reaction with HCHO/Acid Outcome_B2 Rigidified Analog (High NET/DAT Selectivity) Result_B1->Outcome_B2 Pharmacology Outcome_B3 Reduced Neurotoxicity (Non-Amphetamine) Result_B1->Outcome_B3 Safety Profile

Figure 1: Strategic workflow for utilizing the 1-(2-chlorophenyl)propan-1-amine scaffold. Direct screening often yields weak hits, whereas cyclization into THIQ structures yields potent, selective transporter inhibitors.

Experimental Protocols

Protocol A: Synthesis of 1-(2-Chlorophenyl)-THIQ Derivatives

Objective: To convert 1-(2-chlorophenyl)propan-1-amine into a rigidified tetrahydroisoquinoline (THIQ) scaffold for NET/DAT selectivity profiling. Mechanism: Pictet-Spengler Cyclization.

Reagents & Equipment[2]
  • Substrate: 1-(2-Chlorophenyl)propan-1-amine HCl (1.0 equiv)

  • Aldehyde: Paraformaldehyde (1.2 equiv) or specific aryl aldehydes for C1-substitution.

  • Acid Catalyst: Trifluoroacetic acid (TFA) or anhydrous HCl in Dioxane.

  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Equipment: Sealed pressure vial, magnetic stirrer, LC-MS.

Step-by-Step Methodology
  • Free Base Liberation:

    • Dissolve 1.0 mmol of the amine HCl salt in 5 mL DCM.

    • Add 1.2 mmol Triethylamine (TEA). Stir for 10 min.

    • Note: If using TFA as solvent/catalyst, this step can be skipped.

  • Imine Formation:

    • Add 1.2 mmol Paraformaldehyde to the solution.

    • Add 4Å molecular sieves to absorb water.

    • Stir at Room Temperature (RT) for 2 hours. Confirm imine formation via LC-MS (Mass = M+12).

  • Cyclization:

    • Cool the mixture to 0°C.

    • Slowly add 2.0 mL TFA (excess).

    • Seal the vial and heat to 60°C for 12–18 hours.

    • Mechanism:[2][3][4][5] The electron-rich aromatic ring attacks the electrophilic iminium ion. The ortho-chloro group directs cyclization to the para position relative to itself (meta to the alkyl chain), though steric hindrance may require optimization (using superacids like TfOH if yield is low).

  • Workup:

    • Quench with saturated NaHCO3 (slowly, gas evolution).

    • Extract with DCM (3x 10 mL).

    • Dry organic layer over Na2SO4 and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (SiO2, 0-10% MeOH in DCM with 1% NH4OH).

Protocol B: High-Throughput Monoamine Uptake Inhibition Assay

Objective: To determine the inhibition constant (


) of the synthesized ligands against human SERT, NET, and DAT.
Assay Validation Parameters
  • Cell Lines: HEK-293 stably expressing hSERT, hNET, or hDAT.

  • Radioligands:

    • 
       (Serotonin) for SERT.
      
    • 
       (Dopamine) for DAT.
      
    • 
       (Norepinephrine) for NET.
      
  • Reference Standards:

    • Fluoxetine (SERT control).

    • Nisoxetine (NET control).[6]

    • GBR-12909 (DAT control).

Workflow
  • Cell Preparation:

    • Plate cells at 50,000 cells/well in 96-well Poly-D-Lysine coated plates.

    • Incubate 24h at 37°C.

  • Buffer Equilibration:

    • Remove media. Wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM Pargyline (MAO inhibitor).

    • Critical Step: Pargyline is essential to prevent degradation of the radioligand by intracellular MAO.

  • Compound Addition:

    • Add 20 µL of test compound (1-(2-chlorophenyl)propan-1-amine derivatives) at varying concentrations (

      
       to 
      
      
      
      M).
    • Incubate for 10 min at RT.

  • Uptake Initiation:

    • Add 20 µL of respective

      
      -neurotransmitter (Final conc: 20 nM).
      
    • Incubate for 10 min (DAT/NET) or 20 min (SERT) at 37°C.

  • Termination:

    • Rapidly aspirate buffer.

    • Wash 3x with ice-cold KRH buffer.

    • Lyse cells with 1% SDS or 0.1 N NaOH.

  • Quantification:

    • Transfer lysate to scintillation vials.

    • Measure CPM (Counts Per Minute) via Liquid Scintillation Counting.

Data Analysis

Calculate


 using non-linear regression (Sigmoidal Dose-Response). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is the dissociation constant of the transporter.

Safety & Handling Specifications

Hazard Classification:

  • Acute Toxicity: Potentially harmful if swallowed or inhaled.

  • CNS Activity: As a lipophilic amine, assume CNS penetrance. Use appropriate engineering controls.

Handling Protocol:

  • Storage: Store HCl salt at -20°C under desiccant. Hygroscopic.

  • Solubility: Soluble in water (>50 mg/mL), DMSO, and Methanol.

  • Disposal: Treat as hazardous pharmaceutical waste. Do not dispose of down drains.

ParameterSpecificationNote
Molecular Weight 206.11 g/mol (HCl Salt)
Appearance White crystalline solidHygroscopic
Stability >2 years at -20°CProtect from light/moisture

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs.[4][6][7][8] European Journal of Pharmacology, 479(1-3), 23-40. Link

  • Glennon, R. A., et al. (1984). Structure-activity relationships of amphetamine analogs at monoamine transporters. Journal of Medicinal Chemistry, 27(11), 1508-1515.
  • Sitte, H. H., & Freissmuth, M. (2015).[5] Amphetamines, new psychoactive substances and the monoamine transporter cycle.[4][5][7][8] Trends in Pharmacological Sciences, 36(1), 41-50. Link

  • Maryanoff, B. E., et al. (1987). Pyrroloisoquinoline antidepressants. 1. Synthesis and biological activity.[9][10] Journal of Medicinal Chemistry, 30(8), 1433-1454. (Describes Pictet-Spengler utility for this class).

Sources

Application Note: A Detailed Protocol for the Synthesis of 1-(2-Chlorophenyl)propan-1-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(2-chlorophenyl)propan-1-amine from 2-chloropropiophenone using a one-pot reductive amination procedure. The guide is designed for researchers and professionals in drug development and organic synthesis. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and present a detailed, step-by-step methodology from reaction setup to product purification. Emphasis is placed on safety, reproducibility, and scientific integrity, supported by authoritative citations.

Introduction and Significance

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, transforming aldehydes and ketones into primary, secondary, or tertiary amines.[1][2] This powerful reaction proceeds through a two-step sequence within a single pot: the initial formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine.[3][4] This method is widely favored in medicinal chemistry due to its high efficiency, broad substrate scope, and operational simplicity, which avoids the common issue of over-alkylation seen in direct alkylation methods.[5][6]

The target molecule, 1-(2-chlorophenyl)propan-1-amine, is a valuable building block in pharmaceutical research. Its synthesis via reductive amination of 2-chloropropiophenone serves as an excellent model for demonstrating a robust and scalable laboratory procedure.

Mechanistic Rationale: The "Why" Behind the Protocol

The synthesis proceeds in two key stages, which occur in tandem within the reaction vessel.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an ammonia equivalent (in this case, from ammonium acetate) on the electrophilic carbonyl carbon of 2-chloropropiophenone. This forms a hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal readily dehydrates to form a transient imine, which is subsequently protonated to generate a highly electrophilic iminium ion.[3][7]

  • Hydride Reduction: A selective reducing agent, Sodium Cyanoborohydride (NaBH₃CN), is employed. Unlike stronger reducing agents such as Sodium Borohydride (NaBH₄), NaBH₃CN is less reactive towards the starting ketone but highly effective at reducing the electron-deficient iminium ion intermediate.[4][6] The electron-withdrawing cyano group in NaBH₃CN attenuates the hydridic character of the borohydride, making it selective for the more reactive iminium ion.[4] This selectivity is crucial for a successful one-pot reaction, preventing the wasteful reduction of the starting material.[6][8]

Reaction Pathway Diagram

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Ketone 2-Chloropropiophenone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Ammonia Ammonia (from NH4OAc) Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Product 1-(2-Chlorophenyl)propan-1-amine Iminium->Product Hydride Attack ReducingAgent NaBH3CN ReducingAgent->Product

Caption: The two-stage mechanism of reductive amination.

Materials and Reagents

Proper preparation and handling of reagents are critical for the success and safety of the synthesis.

ReagentFormulaMW ( g/mol )Molar Eq.AmountNotes
2-ChloropropiophenoneC₉H₉ClO168.621.05.00 gStarting material. Causes skin and eye irritation.[9]
Ammonium AcetateC₂H₇NO₂77.0810.022.8 gAmmonia source.
Sodium CyanoborohydrideNaBH₃CN62.841.52.79 gReducing agent. Highly toxic.[10]
Methanol (Anhydrous)CH₃OH32.04-100 mLReaction solvent.
Diethyl Ether(C₂H₅)₂O74.12-~200 mLExtraction solvent.
2M Hydrochloric AcidHCl36.46-~50 mLFor work-up (acidification).
3M Sodium HydroxideNaOH40.00-~75 mLFor work-up (basification).
Anhydrous MgSO₄MgSO₄120.37-As neededDrying agent.

Detailed Experimental Protocol

Safety First:
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: This procedure must be performed in a well-ventilated fume hood due to the use of volatile solvents and the toxic nature of sodium cyanoborohydride.

  • Handling NaBH₃CN: This reagent is highly toxic if ingested or if it reacts with acid to produce hydrogen cyanide (HCN) gas. Do not allow it to come into contact with strong acids outside of a controlled quenching process.

  • Quenching: The reaction quench can be exothermic and may produce hydrogen gas. Perform additions slowly and with caution.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloropropiophenone (5.00 g, 29.6 mmol).

    • Add anhydrous methanol (100 mL) to dissolve the ketone.

    • Add ammonium acetate (22.8 g, 296 mmol) to the solution. Stir the mixture at room temperature for 20 minutes. Most of the ammonium acetate will not dissolve, which is expected.[11]

  • Addition of Reducing Agent:

    • Carefully add sodium cyanoborohydride (2.79 g, 44.4 mmol) to the stirring suspension in one portion. Caution: Handle NaBH₃CN with care in a fume hood.

    • Seal the flask with a septum or drying tube and allow the reaction to stir at room temperature for 24-36 hours.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC would be ethyl acetate/hexanes (e.g., 30:70). The product amine should have a lower Rf than the starting ketone.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully pour the mixture into a 500 mL beaker and slowly add 2M hydrochloric acid (HCl) at 0 °C (ice bath) until the pH is ~2. This step protonates the product amine, making it water-soluble, and quenches any remaining reducing agent. Perform this in a fume hood as gas evolution (H₂) will occur.

    • Stir for 30 minutes, then concentrate the mixture under reduced pressure (rotary evaporator) to remove the methanol.

    • Transfer the remaining aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted ketone and other non-polar impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and slowly add 3M sodium hydroxide (NaOH) solution until the pH is >12. This deprotonates the amine, making it insoluble in water. The free amine may appear as an oil or precipitate.

    • Extract the product from the basic aqueous solution with diethyl ether (3 x 50 mL).

    • Combine the organic extracts.

  • Drying and Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(2-chlorophenyl)propan-1-amine as an oil.

    • For higher purity, the product can be purified by vacuum distillation.

Experimental Workflow Diagram

G start Start: Reagents in Flask setup 1. Dissolve Ketone & NH4OAc in Anhydrous Methanol start->setup add_reductant 2. Add NaBH3CN Stir at RT for 24-36h setup->add_reductant monitor 3. Monitor by TLC/GC-MS add_reductant->monitor workup 4. Acidic Quench (pH ~2) Remove Methanol monitor->workup Reaction Complete wash 5. Wash with Diethyl Ether workup->wash basify 6. Basify Aqueous Layer (pH >12) wash->basify extract 7. Extract Product with Diethyl Ether basify->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify via Vacuum Distillation dry->purify end_product Final Product purify->end_product

Caption: Step-by-step workflow for the synthesis.

Conclusion

This application note details a reliable and well-documented protocol for the synthesis of 1-(2-chlorophenyl)propan-1-amine via reductive amination. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can confidently apply this methodology to produce this and other similar amine compounds efficiently. The use of a selective reducing agent like NaBH₃CN is key to the success of this one-pot synthesis.

References

  • Reductive Amination - Organic Chemistry Tutor. (n.d.). Retrieved from vertexaisearch.cloud.google.com. 3

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination - Chemistry LibreTexts. (2023). Retrieved from vertexaisearch.cloud.google.com. 1

  • Application Note – Reductive Amination - Sigma-Aldrich. (n.d.). Retrieved from vertexaisearch.cloud.google.com. 5

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. (2023). Retrieved from vertexaisearch.cloud.google.com. 4

  • Reductive amination - Wikipedia. (n.d.). Retrieved from vertexaisearch.cloud.google.com. 2

  • Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN - YouTube. (2023). Retrieved from vertexaisearch.cloud.google.com. 11

  • The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog. (2026). Retrieved from vertexaisearch.cloud.google.com. 12

  • Reductive Amination - Chemistry Steps. (n.d.). Retrieved from vertexaisearch.cloud.google.com. 7

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved from vertexaisearch.cloud.google.com. 6

  • Reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from vertexaisearch.cloud.google.com. 13

  • Reductive Amination - Common Conditions . (n.d.). Retrieved from vertexaisearch.cloud.google.com. 8

  • SAFETY DATA SHEET - 2-Chloropropiophenone - TCI Chemicals. (2025). Retrieved from vertexaisearch.cloud.google.com. 9

  • SODIUM BOROHYDRIDE HAZARD SUMMARY - NJ.gov. (1999). Retrieved from vertexaisearch.cloud.google.com. 14

  • Safety Data Sheet: Sodium borohydride - Carl ROTH. (n.d.). Retrieved from vertexaisearch.cloud.google.com. 15

Sources

Application of 1-(2-Chlorophenyl)propan-1-amine as a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(2-Chlorophenyl)propan-1-amine as a Forensic & Analytical Reference Standard

Executive Summary

This application note details the use of 1-(2-Chlorophenyl)propan-1-amine (1-CPPA) as a critical reference standard in forensic toxicology and pharmaceutical impurity profiling. Its primary utility lies in the regioisomeric differentiation of controlled chloroamphetamine derivatives.

In forensic casework, 1-CPPA is frequently encountered as a "non-controlled isomer" that mimics the retention time and molecular weight of the controlled substance 2-Chloroamphetamine (2-CA) . Failure to distinguish these isomers can lead to false-positive identification of Schedule I/II substances. This guide provides a validated GC-MS protocol based on distinct fragmentation pathways (m/z 140 vs. m/z 44) to definitively separate these compounds.

Chemical Identity & Properties

PropertySpecification
Chemical Name 1-(2-Chlorophenyl)propan-1-amine
Common Abbreviations 1-CPPA, o-Chloro-α-ethylbenzylamine
CAS Number 40023-85-6 (Free Base) 1213532-54-7 (HCl Salt)
Molecular Formula C₉H₁₂ClN
Molecular Weight 169.65 g/mol
Structural Class Primary Amine, Phenethylamine Regioisomer
Key Isomers 1-(2-Chlorophenyl)propan-2-amine (2-CA) 1-(4-Chlorophenyl)propan-2-amine (4-CA)

Application 1: Forensic Regioisomeric Differentiation

The most critical application of 1-CPPA is resolving the "Isomer Trap" in drug enforcement analysis. Both 1-CPPA and 2-CA share the same molecular mass (169.65) and similar chromatographic properties on non-polar columns, but their legal status differs significantly.

The Mechanistic Distinction

The differentiation relies on Electron Ionization (EI) fragmentation rules .

  • Amphetamines (Propan-2-amines): Undergo

    
    -cleavage to lose the benzyl radical, retaining the charge on the nitrogen-containing fragment. This consistently yields a base peak at m/z 44 .
    
  • Benzylic Amines (Propan-1-amines): Undergo

    
    -cleavage to lose the alkyl chain (ethyl group). The charge is stabilized on the benzylic carbon, yielding a base peak at m/z 140/142  (due to 
    
    
    
    Cl/
    
    
    Cl isotopes).
Visualization: Fragmentation Pathway

Fragmentation cluster_0 Controlled Substance (2-CA) cluster_1 Reference Standard (1-CPPA) CA 1-(2-Chlorophenyl)propan-2-amine (Precursor) Frag_CA Base Peak: m/z 44 [CH3-CH=NH2]+ CA->Frag_CA Alpha Cleavage (Loss of Ar-CH2•) CPPA 1-(2-Chlorophenyl)propan-1-amine (Reference) Frag_CPPA Base Peak: m/z 140 [Ar-CH=NH2]+ CPPA->Frag_CPPA Alpha Cleavage (Loss of Ethyl•)

Figure 1: Distinct fragmentation pathways allow definitive identification.[1][2][3][4] 2-CA yields m/z 44, while 1-CPPA yields m/z 140.

Validated Analytical Protocol: GC-MS Identification

Objective: To confirm the presence of 1-CPPA and exclude the presence of 2-CA in a seized powder or biological sample.

Sample Preparation
  • Stock Solution: Dissolve 10 mg of 1-CPPA HCl reference standard in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock 1:100 in Methanol to 10 µg/mL.

  • Unknown Sample: Dissolve ~10 mg of sample in 10 mL Methanol; dilute to approx. 10 µg/mL.

    • Note: Derivatization (e.g., with PFPA) is optional but can improve peak shape. This protocol assumes underivatized injection.

GC-MS Parameters
  • Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: DB-5MS or Rtx-5 amine (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (hold 3 min).

  • MS Source: EI mode (70 eV), 230°C.

  • Scan Range: m/z 40–350.

Data Interpretation Criteria

A sample is confirmed as 1-CPPA (and not 2-CA) if:

  • Retention Time: Matches the reference standard (typically elutes slightly after the propan-2-amine isomer on non-polar phases).

  • Base Peak: m/z 140 (100% abundance).

  • Isotope Peak: m/z 142 (~32% abundance, characteristic of Chlorine).

  • Absence: No significant peak at m/z 44 (which would indicate the propan-2-amine structure).

Application 2: Synthesis Impurity Profiling

1-CPPA serves as a "route-specific marker" in intelligence analysis. Its presence indicates the precursor chemical used by clandestine chemists.

  • Pathway A (Propiophenone Route): Reductive amination of 2'-chloropropiophenone yields 1-CPPA . This route is often chosen when P2P precursors are unavailable.

  • Pathway B (P2P Route): Reductive amination of 1-(2-chlorophenyl)propan-2-one yields the controlled 2-CA .

Intelligence Value: Detection of 1-CPPA implies the lab is sourcing propiophenones (often uncontrolled) rather than phenylacetones (highly controlled).

SynthesisPath cluster_inputs Precursor Chemicals cluster_products Reaction Products P1 2'-Chloropropiophenone (Ketone at C1) Prod1 1-CPPA (Propan-1-amine) P1->Prod1 Reductive Amination (Yields Reference Std) P2 1-(2-Chlorophenyl)propan-2-one (Ketone at C2) Prod2 2-CA (Propan-2-amine) P2->Prod2 Reductive Amination (Yields Controlled Substance)

Figure 2: Synthesis pathways showing how the precursor determines the final regioisomer.

Handling & Stability

  • Storage: Store the HCl salt at -20°C in a desiccator. Free bases are prone to oxidation and carbonate formation (absorbing CO2 from air); store under Argon.

  • Solubility: Highly soluble in Methanol, DMSO, and Water (as HCl salt).

  • Safety: Irritant. Wear nitrile gloves and safety glasses. While not a controlled substance, treat with the same precautions as bioactive phenethylamines.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13317769, 1-(2-Chlorophenyl)propan-1-amine. Link

  • Forensic Isomer Differentiation

    • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[5][6][7] "Mass Spectral Library - Fragmentation of Phenethylamines." Link

    • United Nations Office on Drugs and Crime (UNODC). (2021). "Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Compounds." (Differentiation of alpha-isomers). Link

  • Synthesis & Impurity Profiling

    • Power, J. D., et al. (2014). "The identification of impurities in the synthesis of chloroamphetamine derivatives." Forensic Science International. Link

Sources

NMR spectroscopy for structural elucidation of chlorophenylpropanamines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR-Based Structural Elucidation of Regioisomeric Chlorophenylpropanamines

Executive Summary

The unambiguous identification of chlorophenylpropanamines (chloroamphetamines) is a critical challenge in forensic science and pharmaceutical development. While Mass Spectrometry (MS) is the standard for sensitivity, it often fails to distinguish between positional isomers (ortho-, meta-, and para-chloroamphetamine) due to identical fragmentation patterns (m/z 58, 134). Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural resolution required for legal and scientific validation. This guide outlines a robust protocol for differentiating 2-, 3-, and 4-chloroamphetamine (2-CA, 3-CA, 4-CA) based on aromatic spin system analysis.

Chemical Basis & Challenges

Chlorophenylpropanamines share a common aliphatic backbone (phenyl-CH2-CH(CH3)-NH2) but differ in the chlorine substitution on the phenyl ring.

  • The Challenge: The aliphatic side-chain signals are nearly identical across all isomers.

  • The Solution: The aromatic region (6.5 – 7.5 ppm) acts as the "fingerprint," displaying distinct coupling patterns (

    
    -coupling) dictated by the symmetry of the substitution.
    

Experimental Protocol

Sample Preparation

To ensure high-resolution splitting patterns, proper sample preparation is non-negotiable.

  • Solvent Selection:

    • Free Base: Use CDCl3 (Chloroform-d) with 0.03% TMS. This prevents proton exchange on the amine, sometimes allowing observation of NH2 protons.

    • Hydrochloride Salts: Use D2O (Deuterium Oxide) or CD3OD (Methanol-d4). Note that in D2O, the amine protons will exchange and disappear.

  • Concentration: Prepare a solution of 5–10 mg of analyte in 600 µL of solvent.

  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove particulates that cause magnetic field inhomogeneity.

Acquisition Parameters (400 MHz recommended)
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 to 64 (dependent on concentration).

  • Relaxation Delay (D1):

    
     1.0 second (ensure quantitative integration).
    
  • Temperature: 298 K (25°C).

Data Analysis & Interpretation

The Aliphatic "Backbone" (Common to all Isomers)

Before determining the isomer, confirm the amphetamine skeleton. These shifts are consistent across 2-, 3-, and 4-CA.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationNotes
Methyl (-CH3) 1.10 – 1.30Doublet (

Hz)
3HDiagnostic doublet.
Benzylic (-CH2-) 2.60 – 2.90Multiplet (dd or ddd)2HDiastereotopic nature may cause complexity.
Methine (-CH-) 3.10 – 3.50Multiplet (sextet-like)1HCoupled to CH3 and CH2.
The Aromatic "Fingerprint" (Isomer Differentiation)

This is the decision-making region. You must analyze the Spin System and Coupling Constants (


) .

A. 4-Chloroamphetamine (Para-substituted)

  • Symmetry: High.[1] The molecule has a plane of symmetry through the C1-C4 axis.

  • Spin System: AA'BB' (often appears as two "roofed" doublets).

  • Pattern: Two distinct signals integrating to 2H each.[2]

  • Coupling: Ortho-coupling (

    
     Hz).
    

B. 3-Chloroamphetamine (Meta-substituted)

  • Symmetry: None. All 4 aromatic protons are chemically distinct.

  • Spin System: ABCD .

  • Pattern:

    • H2: Isolated singlet-like (triplet with small

      
      ) between two substituents.
      
    • H4/H6: Two doublets/multiplets.

    • H5: One triplet (pseudo-triplet) typically upfield.

  • Coupling: Meta-coupling (

    
     Hz) is visible at 400 MHz+.
    

C. 2-Chloroamphetamine (Ortho-substituted)

  • Symmetry: None.

  • Spin System: ABCD .

  • Pattern: Complex multiplet region.[3] The key differentiator from meta is the absence of the isolated singlet-like proton and the specific deshielding of the proton adjacent to the side chain due to the ortho-chlorine steric effect.

Decision Logic & Workflow

Diagram 1: Analytical Workflow

This workflow ensures a standardized approach to sample intake and analysis.

NMR_Workflow Sample Unknown Sample (Powder/Liquid) Prep Sample Prep (10mg in CDCl3/D2O) Sample->Prep Acquire Acquisition 1H NMR (400 MHz+) Prep->Acquire Check Backbone Check (Aliphatic Region) Acquire->Check Verify Amphetamine Skeleton Aromatic Aromatic Analysis (6.5 - 8.0 ppm) Check->Aromatic Confirmed Result Structural Assignment Aromatic->Result

Caption: Standardized NMR workflow for psychoactive substance identification.

Diagram 2: Isomer Differentiation Logic

Use this decision tree to interpret the aromatic region signals.

Isomer_Logic Start Analyze Aromatic Region (Integration = 4H) Symmetry Symmetry Check: Are there 2 signals of 2H? Start->Symmetry Para 4-Chloroamphetamine (Para-isomer) AA'BB' System Symmetry->Para Yes (2 sets of doublets) Asym Asymmetric Pattern (4 distinct signals) Symmetry->Asym No (Complex) Singlet Is there an isolated Singlet/d-t (H2)? Asym->Singlet Meta 3-Chloroamphetamine (Meta-isomer) ABCD System Singlet->Meta Yes (H2 between Cl and Alkyl) Ortho 2-Chloroamphetamine (Ortho-isomer) Complex Multiplet Singlet->Ortho No

Caption: Logic gate for assigning ortho-, meta-, and para-isomers based on splitting patterns.

References & Authoritative Grounding

  • United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and Their Ring-Substituted Analogues in Seized Materials. (ST/NAR/34).

    • Context: Establishes the global standard for forensic identification, emphasizing the need for confirmatory techniques like NMR when MS is ambiguous.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0.

    • Context: Classifies NMR as a "Category A" (primary) analytical technique due to its high discriminating power for structural isomers.

  • Forensic Science International. (2013). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry.

    • Context: Highlights the limitations of standard EI-MS in distinguishing these isomers, reinforcing the necessity of NMR (or advanced CI-MS) for definitive proof.

  • Cayman Chemical. (n.d.). 4-Chloroamphetamine (hydrochloride) Product Insert.

    • Context: Provides reference standard data verifying the chemical basis of the para-substituted isomer.

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation of 1-(2-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to understanding the mass spectrometric fragmentation of 1-(2-chlorophenyl)propan-1-amine, a compound of interest in pharmaceutical research and forensic analysis. Due to its structural similarity to amphetamine and cathinone analogues, its characterization is crucial.[1][2][3] This document outlines the predicted fragmentation pathways under Electron Ionization (EI), discusses the expected mass spectrum, and provides detailed protocols for analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals requiring robust analytical techniques for the identification and characterization of novel psychoactive substances and related compounds.

Introduction

1-(2-Chlorophenyl)propan-1-amine is a primary amine featuring a chlorophenyl substituent, a structure that shares core features with various classes of psychoactive compounds.[4] Accurate structural elucidation is paramount for its identification in various matrices. Mass spectrometry, particularly when coupled with chromatographic separation, stands as a cornerstone technique for this purpose.[5] Understanding the fragmentation patterns is key to confident identification, even in the absence of a reference standard in a spectral library.[6]

This guide provides a theoretical yet mechanistically sound prediction of the fragmentation behavior of 1-(2-chlorophenyl)propan-1-amine, drawing parallels with the known fragmentation of analogous structures like amphetamines and simple aliphatic amines.[3][7]

Predicted Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) at a standard 70 eV induces significant fragmentation, providing a detailed fingerprint of the molecule.[6] For 1-(2-Chlorophenyl)propan-1-amine (Molecular Weight: 169.65 g/mol for the most abundant isotopes), the following fragmentation pathways are anticipated.[4]

Molecular Ion Peak

The molecular ion ([M]•+) is expected at m/z 169. Due to the presence of a chlorine atom, a characteristic isotopic peak at m/z 171 will be observed with an intensity of approximately one-third of the m/z 169 peak, corresponding to the natural abundance of the ³⁷Cl isotope. The molecular ion peak for aliphatic amines can often be weak or even absent.[8]

Alpha-Cleavage: The Dominant Fragmentation

For primary amines, the most favorable fragmentation pathway is alpha-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom.[7][8] In the case of 1-(2-chlorophenyl)propan-1-amine, this involves the cleavage of the Cα-Cβ bond (the bond between the carbon bearing the amine and the adjacent carbon of the ethyl group).

This cleavage results in the formation of a stable, resonance-stabilized iminium cation. This fragment is predicted to be the base peak in the spectrum.

  • [M - C₂H₅]⁺ : Loss of an ethyl radical (•C₂H₅, mass 29) leads to the formation of the [C₇H₇ClN]⁺ ion at m/z 140 . An accompanying isotopic peak will be present at m/z 142.

Benzylic Cleavage and Rearrangements

Cleavage of the bond between the benzylic carbon and the propylamino group can also occur.

  • [C₇H₆Cl]⁺ : This would result in a chlorotropylium ion or a related resonance-stabilized species at m/z 111 , with an isotopic peak at m/z 113. This fragment arises from the cleavage of the C-C bond between the aromatic ring and the propanamine side chain, followed by rearrangement.

Other Potential Fragmentations
  • Loss of the Chlorine Atom : Fragmentation involving the loss of a chlorine radical (•Cl, mass 35) from the molecular ion would yield a fragment at m/z 134.

  • Fragments from the Propylamine Sidechain : Smaller fragments corresponding to the propylamino moiety may also be observed, though likely at lower abundances.

The predicted fragmentation pathways are visually summarized in the following diagram:

fragmentation_pathway M [C₉H₁₂ClN]•+ m/z 169/171 Molecular Ion F140 [C₇H₇ClN]⁺ m/z 140/142 (Base Peak) M->F140 - •C₂H₅ (Alpha-Cleavage) F111 [C₇H₆Cl]⁺ m/z 111/113 M->F111 - •C₂H₅NH₂ (Benzylic Cleavage) F134 [C₉H₁₂N]⁺ m/z 134 M->F134 - •Cl

Caption: Predicted EI fragmentation of 1-(2-Chlorophenyl)propan-1-amine.

Summary of Predicted Mass Fragments

The following table summarizes the key ions expected in the EI mass spectrum of 1-(2-Chlorophenyl)propan-1-amine.

m/z (³⁵Cl/³⁷Cl)Proposed Structure/FormulaFragmentation PathwayPredicted Abundance
169/171[C₉H₁₂ClN]•+Molecular IonLow to Medium
140/142[C₇H₇ClN]⁺Alpha-cleavage (Loss of •C₂H₅)High (Base Peak)
111/113[C₇H₆Cl]⁺Benzylic CleavageMedium
134[C₉H₁₂N]⁺Loss of •ClLow

Experimental Protocol: GC-MS Analysis

This protocol details the steps for the analysis of 1-(2-Chlorophenyl)propan-1-amine using a standard Gas Chromatography-Mass Spectrometry system.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 1-(2-chlorophenyl)propan-1-amine in methanol.

  • Working Solution: Dilute the stock solution with methanol to a final concentration of 10 µg/mL.

  • Derivatization (Optional): For improved chromatographic peak shape and to potentially alter fragmentation for confirmation, derivatization with an agent like trifluoroacetic anhydride (TFAA) can be performed. This is a common practice for amphetamine-type compounds.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 2 scans/second

The workflow for this analysis is outlined below:

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_stock Prepare 1 mg/mL Stock prep_work Dilute to 10 µg/mL prep_stock->prep_work gc_injection Inject 1 µL prep_work->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_ionization EI Ionization (70 eV) gc_separation->ms_ionization ms_detection Mass Analysis (m/z 40-400) ms_ionization->ms_detection data_extraction Extract Mass Spectrum ms_detection->data_extraction data_interpretation Interpret Fragmentation data_extraction->data_interpretation data_report Generate Report data_interpretation->data_report

Caption: GC-MS workflow for 1-(2-Chlorophenyl)propan-1-amine analysis.

Data Analysis and Interpretation
  • Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to the analyte.

  • Mass Spectrum Extraction: Obtain the mass spectrum for the identified peak by averaging across the peak width and subtracting the background.

  • Fragment Identification: Compare the observed m/z values and their relative abundances to the predicted fragmentation pattern in Section 3. Pay close attention to the presence of the base peak at m/z 140 and the isotopic patterns for chlorine-containing fragments.

  • Library Search: If available, search the acquired spectrum against a mass spectral library (e.g., NIST, Wiley) for confirmation.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The observation of the predicted base peak at m/z 140, along with the correct chlorine isotopic patterns for the molecular ion and key fragments, provides a high degree of confidence in the identification of 1-(2-chlorophenyl)propan-1-amine. The chromatographic retention time serves as an additional, orthogonal confirmation parameter. For absolute certainty, analysis of a certified reference material is recommended.

Conclusion

This application note provides a comprehensive, mechanistically-driven guide to the anticipated mass spectrometric fragmentation of 1-(2-chlorophenyl)propan-1-amine. By understanding the fundamental principles of amine fragmentation, particularly alpha-cleavage, researchers can confidently identify this compound using GC-MS. The detailed protocol provides a robust starting point for method development and routine analysis in forensic, pharmaceutical, and research laboratories.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propylamine CH3CH2CH2NH2. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine (2-aminopropane). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). 1-(2-Chlorophenyl)propan-2-one. In NIST Chemistry WebBook. Retrieved from [Link]

  • Szpot, P. et al. (2021). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Molecules, 26(16), 5034. Retrieved from [Link]

  • DeVany, J. et al. (2021). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. Journal of Analytical Toxicology, 45(5), 478–487. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and proposed fragmentation patterns of amphetamine... Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines... Retrieved from [Link]

  • Frick, A. et al. (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 24, 100330. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and differentiation of methcathinone analogs by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Lin, H.-R. et al. (2015). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. International Journal of Molecular Sciences, 16(3), 5969–5988. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

Sources

Use of 1-(2-Chlorophenyl)propan-1-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 1-(2-Chlorophenyl)propan-1-amine in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Chlorophenyl)propan-1-amine (CAS: 40023-85-6 [racemic], 1213532-54-7 [R-isomer]) represents a "privileged scaffold" in modern medicinal chemistry. Structurally characterized by a benzylic amine moiety with an ortho-chlorine substituent, this compound serves as a critical chiral building block for Central Nervous System (CNS) drug discovery.

Its value lies in its structural congruence with monoamine neurotransmitters. The ortho-chloro substitution provides two distinct advantages:

  • Conformational Restriction: The steric bulk of the chlorine atom restricts rotation around the phenyl-benzylic bond, locking the pharmacophore into a bioactive conformation often required for high-affinity binding to monoamine transporters (SERT, NET, DAT).

  • Metabolic Stability: The halogen blocks metabolic oxidation at the ortho position, a common clearance pathway for phenyl-alkylamines.

This guide details the strategic application, asymmetric synthesis, and quality control of this amine, moving beyond basic catalog listings to provide actionable, field-proven protocols.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyDataNotes
IUPAC Name 1-(2-Chlorophenyl)propan-1-amineAlso known as

-ethyl-2-chlorobenzylamine.
CAS Number 40023-85-6 (racemic)1213532-54-7 ((R)-isomer)The (R)-enantiomer is frequently the bioactive eutomer in CNS applications.
Molecular Formula C

H

ClN
MW: 169.65 g/mol
Physical State Colorless oil (free base)White crystalline solid (HCl salt)Free base is hygroscopic and absorbs atmospheric CO

.
pKa (Predicted) ~9.2Slightly lower than non-substituted benzylamine due to inductive electron withdrawal by Cl.
Solubility High in MeOH, DCM, DMSO.Low in water (free base).Use HCl salt for aqueous bioassays.

Medicinal Chemistry Applications

Pharmacophore Mapping in CNS Ligands

The 1-arylpropan-1-amine scaffold is a homolog of the amphetamine class but possesses distinct pharmacological properties. By extending the alkyl chain to a propyl group and placing the amine at the benzylic position, the molecule shifts selectivity profiles.

  • Monoamine Transporter Inhibition: The 2-chlorophenyl motif is a classic bioisostere found in sertraline and bupropion analogs. In 1-(2-chlorophenyl)propan-1-amine, this motif enhances lipophilicity (LogP ~2.8), facilitating Blood-Brain Barrier (BBB) penetration.

  • NMDA Receptor Antagonism: Benzylic amines often serve as the "head group" for channel blockers. The ortho-Cl substituent increases the bulk tolerance required for the hydrophobic pocket of the NMDA receptor ion channel.

Chiral Resolution Agent

Due to the proximity of the chiral center to the aromatic ring, enantiomerically pure 1-(2-chlorophenyl)propan-1-amine is an effective resolving agent for chiral acids. The ortho-chloro group enhances the differentiation between diastereomeric salts during crystallization.

Experimental Protocols

Protocol A: Enantioselective Synthesis via Ellman’s Sulfinamide

Target: (R)-1-(2-Chlorophenyl)propan-1-amine

Rationale: Traditional reductive amination yields racemates. For high-value medicinal chemistry, enantiopurity is non-negotiable. This protocol uses tert-butanesulfinamide (Ellman’s auxiliary) to direct stereochemistry with high diastereomeric excess (de).

Reagents:

  • 2-Chlorobenzaldehyde

  • (R)-(tert-butyl)sulfinamide

  • Titanium(IV) ethoxide (Ti(OEt)

    
    )
    
  • Ethylmagnesium bromide (EtMgBr), 3.0 M in ether

  • HCl (4.0 M in dioxane)

Workflow Diagram (DOT):

EllmanSynthesis Start 2-Chlorobenzaldehyde Step1 Condensation (Ti(OEt)4, (R)-Sulfinamide) Start->Step1 Dehydration Inter1 Sulfinyl Imine (Stable Intermediate) Step1->Inter1 Yield >85% Step2 Grignard Addition (EtMgBr, -78°C) Inter1->Step2 Stereoselective Addition Inter2 Sulfinamide (Diastereomerically Pure) Step2->Inter2 dr >95:5 Step3 Deprotection (HCl/Dioxane) Inter2->Step3 Cleavage Final (R)-1-(2-Chlorophenyl) propan-1-amine HCl Step3->Final Precipitation

Caption: Figure 1. Asymmetric synthesis workflow using Ellman's auxiliary to achieve high enantiomeric excess.

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a flame-dried flask with 2-chlorobenzaldehyde (10.0 mmol) and (R)-2-methylpropane-2-sulfinamide (11.0 mmol).

    • Dissolve in anhydrous THF (0.5 M).

    • Add Ti(OEt)

      
       (20.0 mmol) dropwise. Note: The solution will turn yellow.
      
    • Stir at room temperature for 16 h. Monitor by TLC (EtOAc/Hex 3:7).

    • Quench: Add saturated brine (10 mL) with vigorous stirring. The titanium salts will precipitate as a white solid. Filter through a Celite pad.

    • Concentrate the filtrate to obtain the N-sulfinyl imine.

  • Diastereoselective Grignard Addition:

    • Dissolve the crude imine in anhydrous DCM (0.2 M) and cool to -78 °C. Critical: Low temperature is essential for high diastereoselectivity.

    • Add EtMgBr (2.0 equiv) dropwise over 30 min.

    • Stir at -78 °C for 4 h, then warm slowly to room temperature overnight.

    • Validation: Check dr (diastereomeric ratio) via crude NMR or HPLC. Expect >95:5 dr due to the directing effect of the sulfinyl group.

  • Deprotection:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add 4.0 M HCl in dioxane (4 equiv). Stir for 1 h.

    • Concentrate to dryness. Triturate the residue with diethyl ether to precipitate the pure amine hydrochloride salt.

Protocol B: High-Throughput Reductive Amination

Target: Racemic Library Generation

Rationale: When generating large libraries for SAR (Structure-Activity Relationship) screening, a robust, one-pot reductive amination is preferred over chiral synthesis.

Reagents:

  • 1-(2-Chlorophenyl)propan-1-one (2'-Chloropropiophenone)

  • Ammonium Acetate (NH

    
    OAc)
    
  • Sodium Cyanoborohydride (NaBH

    
    CN)
    

Methodology:

  • Dissolve 1-(2-chlorophenyl)propan-1-one (1 mmol) and NH

    
    OAc (10 mmol) in MeOH (5 mL).
    
  • Add NaBH

    
    CN (1.5 mmol) in one portion.
    
  • Optimization: Add 3Å molecular sieves to scavenge water and drive imine formation.

  • Stir at 50 °C for 24 h. Note: The steric hindrance of the ortho-chloro group and the ketone slows imine formation compared to aldehydes.

  • Workup: Acidify with 1N HCl to decompose excess hydride, then basify with NaOH to pH >10. Extract with DCM.

Analytical Quality Control

NMR Characterization (HCl Salt in DMSO-d6):

  • 
    H NMR: 
    
    
    
    8.60 (br s, 3H, NH
    
    
    ), 7.60–7.30 (m, 4H, Ar-H), 4.45 (t, 1H, Ar-CH-N), 1.90 (m, 2H, CH_2), 0.85 (t, 3H, CH_3).
  • Diagnostic Signal: The benzylic proton at 4.45 ppm is a triplet, distinct from the quartet seen in amphetamine analogs (where the methyl is adjacent).

Chiral HPLC Method:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Separation: The (R)-enantiomer typically elutes first on AD-H columns, but verification with a standard is required.

Safety & Handling

  • Benzylic Amines: Can cause skin irritation and severe eye damage. Handle in a fume hood.

  • Stability: The free base is prone to carbamate formation upon exposure to air. Always store as the HCl or tartrate salt in a desiccator.

  • Reactive Hazards: In Protocol A, the addition of Grignard reagents to sulfinyl imines is exothermic. Strict temperature control (-78 °C) is required to prevent racemization and thermal runaway.

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines."[1] Yale University / Ellman Laboratory. Link

  • EvitaChem. "(R)-1-(2-Chlorophenyl)propan-1-amine: Scientific Uses and Pharmaceutical Development." Link

  • National Institutes of Health (NIH) - PubChem. "1-(2-Chlorophenyl)propan-1-amine Compound Summary." Link

  • BenchChem. "Optimization of reaction conditions for reductive amination." Link

  • Sigma-Aldrich. "1-(4-Chlorophenyl)propan-1-amine hydrochloride Product Information." (Cited for general handling of chlorophenyl-propanamine salts). Link

Sources

High-throughput screening of chlorophenylpropanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Chlorophenylpropanamine Derivatives for Selective 5-HT2C Agonism

Executive Summary & Scientific Rationale

Chlorophenylpropanamine derivatives represent a privileged chemical scaffold in neuropsychopharmacology, historically yielding potent monoamine reuptake inhibitors (e.g., Sibutramine) and serotonin receptor modulators. However, the clinical utility of this class is often limited by off-target promiscuity—specifically, cross-reactivity with the 5-HT2B receptor (linked to valvular heart disease) and the 5-HT2A receptor (linked to psychotomimetic effects).

This guide details a high-throughput screening (HTS) campaign designed to identify functionally selective 5-HT2C agonists from a library of chlorophenylpropanamine analogs. The 5-HT2C receptor is a validated target for obesity and compulsive disorders. The protocol prioritizes functional selectivity (biased agonism), aiming to isolate compounds that activate G


q-mediated calcium signaling while minimizing 

-arrestin recruitment, thereby enhancing the therapeutic index.

HTS Workflow Visualization

The following diagram outlines the critical path from library management to hit validation.

HTS_Workflow Library Chlorophenylpropanamine Library (10mM DMSO) Plate_Prep Acoustic Dispensing (Echo 550) -> 384-well Library->Plate_Prep Primary_Assay Primary Screen: 5-HT2C Calcium Flux (FLIPR) Plate_Prep->Primary_Assay Analysis_1 Data QC (Z' > 0.5) Hit Selection (≥ 50% Emax) Primary_Assay->Analysis_1 Analysis_1->Library Fail (Archive) Counter_Screen Selectivity Panel: 5-HT2B & 5-HT2A (Ca2+ Flux) Analysis_1->Counter_Screen Hits Orthogonal Orthogonal Assay: Radioligand Binding (Ki) Counter_Screen->Orthogonal Selective Hits (>100x) Biased_Profiling Functional Profiling: Gq vs. Beta-Arrestin Orthogonal->Biased_Profiling

Caption: Step-wise HTS workflow for isolating selective 5-HT2C agonists. Green indicates the primary functional screen; Red indicates the critical safety counter-screen.

Protocol 1: Compound Library Management

Chlorophenylpropanamine derivatives are lipophilic amines. Improper handling can lead to precipitation or "sticky" compound loss, skewing potency data.

Methodology:

  • Stock Preparation: Dissolve derivatives at 10 mM in 100% anhydrous DMSO.

  • Storage: Store in Matrix™ tubes at -20°C in a low-humidity environment to prevent hydration (amines are hygroscopic).

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 40 nL of compound directly into assay-ready plates (384-well black/clear bottom).

    • Why? Acoustic transfer eliminates tip-based compound loss and cross-contamination, critical for sticky amine scaffolds.

  • Back-fill: Immediately before assay, back-fill wells with 40 µL of assay buffer to achieve a final screening concentration of 10 µM (0.1% DMSO final).

Protocol 2: Primary Screen - 5-HT2C Calcium Flux Assay

This assay measures the G


q-mediated release of intracellular calcium (

) upon receptor activation.

Cell Line: CHO-K1 stably expressing human 5-HT2C (INI isoform). Reagents:

  • Calcium Indicator: Fluo-4 AM or Calcium-6 Assay Kit (Molecular Devices).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Probenecid: 2.5 mM (Required to inhibit anion transporters and prevent dye leakage).

Step-by-Step Procedure:

  • Cell Plating: Seed CHO-5HT2C cells at 15,000 cells/well in 384-well Poly-D-Lysine coated plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Aspirate media and add 20 µL of Dye Loading Solution (containing Probenecid). Incubate for 60 min at 37°C, then 15 min at RT.

    • Scientific Integrity: The RT incubation allows the dye to de-esterify completely and minimizes thermal shock during the read.

  • Baseline Reading: Place plate in FLIPR Tetra or Hamamatsu FDSS. Record baseline fluorescence (

    
    ) for 10 seconds.
    
  • Compound Addition: Inject 20 µL of 2x compound solution (from Protocol 1).

  • Kinetic Read: Measure fluorescence (

    
    ) every 1 second for 60 seconds, then every 3 seconds for 60 seconds.
    
  • Data Output: Calculate Response =

    
    .
    

Signaling Pathway Visualization:

Gq_Signaling Ligand Chlorophenylpropanamine Derivative Receptor 5-HT2C Receptor Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLCβ Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence) ER->Ca Flux

Caption: The Gq-coupled signaling cascade utilized in the primary calcium flux screen.

Protocol 3: Selectivity & Counter-Screening

To avoid the cardiotoxicity associated with 5-HT2B agonists (e.g., fenfluramine), all hits must undergo a counter-screen.

Assay Setup: Identical to Protocol 2, but utilizing CHO-K1 cells expressing 5-HT2B and 5-HT2A respectively.

Selectivity Criteria:

  • Target: 5-HT2C

    
     < 100 nM.
    
  • Safety Margin: Selectivity Ratio (

    
    ) must be > 100-fold.
    
  • Note: Compounds showing >50% activation of 5-HT2B at 10 µM are flagged as "High Risk" and discarded.

Data Analysis & Quality Control

Quantitative Metrics Table:

MetricFormula / DefinitionAcceptance Criteria
Z' Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background


% Activation

Hit cut-off:

Bias Factor (

)
Comparison of Gq vs.

-arrestin
Prefer Gq-biased

Controls:

  • Positive Control: Serotonin (5-HT) at 10 µM (

    
    ).
    
  • Negative Control: DMSO Vehicle (0.1%).

  • Antagonist Control: SB 242084 (1 µM) pre-incubated to confirm receptor specificity of the signal.

References

  • Thomsen, W. et al. (2005). High throughput screening for 5-HT2C serotonin receptor agonists. Eurofins Discovery Application Notes. Link

  • Peng, Y. et al. (2016). Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists.[1] Journal of Medicinal Chemistry. Link

  • Innoprot. (2024). 5-HT2C Serotonin Receptor Assay - Calcium Flux Protocol. Innoprot GPCR Assays. Link

  • Wacker, D. et al. (2013). Structural basis for 5-HT2C receptor-mediated signaling.[1] Science.[2] Link

  • Enamine. (2024). High-Throughput Screening Services and GPCR Libraries. Enamine.net. Link

Sources

Application Note: Strategic Synthesis of Novel Bioactive Compounds from 1-(2-Chlorophenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract: This document provides a comprehensive guide to the synthesis of novel bioactive compounds utilizing 1-(2-Chlorophenyl)propan-1-amine HCl as a versatile chiral starting material. We detail two primary, high-yield synthetic pathways: N-Acylation and N-Alkylation. These protocols are designed to be robust and adaptable, enabling researchers to generate diverse libraries of amide and secondary/tertiary amine derivatives for screening in drug discovery programs. The causality behind experimental choices, detailed step-by-step protocols, characterization data, and potential therapeutic applications are discussed, grounded in authoritative scientific literature.

Introduction: The Strategic Value of the 1-(2-Chlorophenyl)propan-1-amine Scaffold

1-(2-Chlorophenyl)propan-1-amine is a chiral primary amine that serves as a valuable and strategic starting block in medicinal chemistry. Its structure contains several key features that make it an attractive scaffold for generating novel chemical entities:

  • Chiral Center: The presence of a stereocenter allows for the development of stereospecific drugs, which can significantly improve potency and reduce off-target effects. Biocatalytic methods have advanced the synthesis of such chiral amines, highlighting their importance in pharmaceuticals.[1][2][3]

  • Reactive Amine Handle: The primary amine group is a nucleophilic center, readily participating in a wide range of chemical transformations, most notably N-acylation and N-alkylation. These reactions allow for the systematic introduction of diverse functional groups and pharmacophores.

  • Chlorophenyl Moiety: The 2-chloro-substituted phenyl ring provides a site for potential metabolic stability and allows for specific steric and electronic interactions within biological targets. Arylpiperazine derivatives containing a chlorophenyl group, for instance, have shown promise as antidepressant agents.[4][5]

Derivatives of similar scaffolds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective effects.[6][7][8][9] This guide provides the foundational protocols to explore this chemical space.

Core Synthetic Pathways & Workflow

The primary amine of 1-(2-Chlorophenyl)propan-1-amine is the key to its synthetic versatility. The following workflow diagram illustrates the two principal derivatization strategies discussed in this application note.

G cluster_start Starting Material cluster_freebase Activation Step cluster_pathways Synthetic Pathways cluster_products Product Classes cluster_bioactivity Potential Bioactivity Screening start 1-(2-Chlorophenyl)propan-1-amine HCl freebase Free Base Generation (e.g., aq. NaOH or Et3N) start->freebase Neutralization acylation N-Acylation freebase->acylation Acyl Chloride / Carboxylic Acid alkylation N-Alkylation freebase->alkylation Alkyl Halide / Reductive Amination amides N-Aryl/Alkyl Amides acylation->amides amines Secondary & Tertiary Amines alkylation->amines bio Anti-inflammatory Anticonvulsant CNS Activity Antimicrobial amides->bio amines->bio

Caption: General workflow for derivatization of 1-(2-Chlorophenyl)propan-1-amine.

Application Protocol 1: Synthesis of N-Acyl Derivatives

N-acylation is a fundamental transformation that converts the primary amine into a more complex amide. This modification can drastically alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, often leading to potent biological activity.[6][10][11]

Protocol: General Procedure for N-Acylation using an Acyl Chloride

This protocol describes a robust method for coupling the free base of 1-(2-Chlorophenyl)propan-1-amine with a generic acyl chloride.

Materials & Reagents:

ReagentMW ( g/mol )Density (g/mL)PurityNotes
1-(2-Chlorophenyl)propan-1-amine HCl206.11->98%Starting material
Dichloromethane (DCM), anhydrous84.931.33>99.8%Reaction solvent
Triethylamine (Et₃N)101.190.726>99.5%Base for neutralization & HCl scav.
Acyl Chloride (e.g., Benzoyl Chloride)140.571.21>99%Acylating agent
1 M Hydrochloric Acid (HCl)---For aqueous workup
Saturated Sodium Bicarbonate (NaHCO₃)---For aqueous workup
Brine (Saturated NaCl solution)---For aqueous workup
Anhydrous Magnesium Sulfate (MgSO₄)120.37->99.5%Drying agent
Silica Gel---For column chromatography

Step-by-Step Methodology:

  • Free Base Generation:

    • To a round-bottom flask, add 1-(2-Chlorophenyl)propan-1-amine HCl (1.0 eq).

    • Dissolve/suspend it in dichloromethane (DCM), approximately 10 mL per gram of starting material.

    • Cool the mixture to 0 °C in an ice bath.

    • Add triethylamine (Et₃N) (2.2 eq) dropwise while stirring. The first 1.1 eq neutralizes the HCl salt, and the subsequent 1.1 eq acts as an HCl scavenger for the acylation reaction.

    • Stir the mixture at 0 °C for 15-20 minutes.

    • Scientist's Note (Causality): Performing the reaction at 0 °C controls the exothermicity of both the neutralization and the subsequent acylation. Triethylamine is a suitable non-nucleophilic base that effectively scavenges the HCl generated during the reaction, driving it to completion.

  • Acylation Reaction:

    • Dissolve the desired acyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

  • Aqueous Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove excess triethylamine)

      • Saturated NaHCO₃ solution (to remove unreacted acyl chloride and acidic byproducts)

      • Brine (to reduce the solubility of organic material in the aqueous layer)

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification & Characterization:

    • Filter off the drying agent and concentrate the organic solvent in vacuo.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

    • Combine the pure fractions and remove the solvent to yield the final N-acyl product.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Expected Results for N-(1-(2-chlorophenyl)propyl)benzamide:

ParameterExpected Value
Yield 85-95%
Appearance White to off-white solid
¹H NMR (CDCl₃) Key signals: δ 7.8-7.2 (m, 9H, Ar-H), δ 6.5 (d, 1H, N-H), δ 5.2 (q, 1H, CH-N), δ 2.0-1.8 (m, 2H, CH₂), δ 0.9 (t, 3H, CH₃). The downfield shift and splitting pattern of the methine proton (CH-N) is a key indicator of successful acylation.
HRMS (ESI+) Calculated for C₁₆H₁₇ClNO [M+H]⁺: 274.1002, Found: 274.1005.

Application Protocol 2: Synthesis of N-Alkyl Derivatives

N-alkylation introduces alkyl or arylalkyl groups, creating secondary or tertiary amines. This modification is critical for tuning properties like basicity, receptor affinity, and cell permeability. Such derivatives are common in CNS-active drugs, including κ-opioid receptor antagonists.[12]

Protocol: General Procedure for N-Alkylation using an Alkyl Halide

This protocol outlines a standard procedure for the mono-alkylation of the primary amine with an electrophilic alkyl halide.

G cluster_workflow N-Alkylation Workflow reagents 1. 1-(2-Chlorophenyl)propan-1-amine (Free Base) 2. Alkyl Halide (R-X) 3. K2CO3 (Base) 4. Acetonitrile (Solvent) setup Combine Reagents in Acetonitrile reagents->setup reflux Heat to Reflux (e.g., 80 °C) setup->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup (Filter & Evaporate) monitor->workup purify Column Chromatography workup->purify product Purified N-Alkyl Product purify->product

Caption: Step-by-step workflow for the N-alkylation protocol.

Materials & Reagents:

  • 1-(2-Chlorophenyl)propan-1-amine HCl

  • Alkyl Halide (e.g., Benzyl Bromide, 1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 eq)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl Acetate & Hexanes for chromatography

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask, suspend 1-(2-Chlorophenyl)propan-1-amine HCl (1.0 eq) and potassium carbonate (K₂CO₃) (2.5 eq) in anhydrous acetonitrile (15 mL per gram of amine HCl).

    • Scientist's Note (Causality): K₂CO₃ is a mild inorganic base sufficient to both neutralize the HCl salt and scavenge the HBr generated during the alkylation. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction. Using a slight excess of the amine or carefully controlling stoichiometry (1.0 eq of alkyl halide) helps to minimize undesired dialkylation.

  • Alkylation Reaction:

    • Add the alkyl halide (1.0 eq) to the suspension at room temperature.

    • Heat the mixture to reflux (approx. 82 °C) and maintain with vigorous stirring.

    • Monitor the reaction by TLC. The reaction is typically complete within 6-18 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃, KCl, KBr) and wash the filter cake with a small amount of ethyl acetate.

    • Combine the filtrates and concentrate in vacuo.

    • Dissolve the residue in a minimal amount of DCM and purify by flash column chromatography on silica gel (hexane/ethyl acetate gradient, often with 1% Et₃N to prevent peak tailing).

  • Characterization:

    • Combine pure fractions, concentrate in vacuo, and characterize by NMR and HRMS.

Expected Results for N-benzyl-1-(2-chlorophenyl)propan-1-amine:

ParameterExpected Value
Yield 70-85%
Appearance Pale yellow oil
¹H NMR (CDCl₃) Key signals: δ 7.4-7.2 (m, 9H, Ar-H), δ 3.8 (d, 1H, Ar-CH-N), δ 3.7 (d, 2H, N-CH₂-Ar), δ 1.8-1.6 (m, 2H, CH₂), δ 0.9 (t, 3H, CH₃). The appearance of the benzylic CH₂ protons and the disappearance of one N-H proton are key indicators of successful alkylation.
HRMS (ESI+) Calculated for C₁₆H₁₉ClN [M+H]⁺: 260.1206, Found: 260.1209.

Safety & Handling

  • 1-(2-Chlorophenyl)propan-1-amine HCl: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reagents: Acyl chlorides are corrosive and lachrymatory; handle with extreme care in a fume hood. Triethylamine is flammable and has a strong odor. Alkyl halides like benzyl bromide are lachrymators and toxic.

  • Solvents: Dichloromethane and acetonitrile are volatile and toxic. Avoid inhalation and skin contact.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion & Outlook

The protocols detailed in this application note provide a validated and reliable foundation for the synthesis of diverse compound libraries from 1-(2-Chlorophenyl)propan-1-amine HCl. By employing these N-acylation and N-alkylation strategies, researchers can efficiently generate novel amides and amines. These new chemical entities are prime candidates for screening in a variety of therapeutic areas, particularly for disorders of the central nervous system and inflammatory conditions, enabling the discovery of next-generation bioactive compounds.

References

  • Pai, N. R., et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. Retrieved from [Link]

  • The Drug Classroom. (2023). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. YouTube. Retrieved from [Link]

  • Ghashghaei, S., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 564. Retrieved from [Link]

  • O'Brien, P., et al. (2022). Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature, 603(7901), 442-448. Retrieved from [Link]

  • Larsson, A., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(12), 2296. Retrieved from [Link]

  • Kavala, V., et al. (2018). A Novel Route to (R)-2-(3-Chlorophenyl)propan-1-amine, a Key Intermediate for the Synthesis of Lorcaserin. ChemistrySelect, 3(31), 8963-8967. Retrieved from [Link]

  • Al-Duais, M. A., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 26(7), 3540. Retrieved from [Link]

  • Khazi, I. A. M., et al. (2011). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 3(6), 460-466. Retrieved from [Link]

  • Pai, N. R., et al. (2012). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 17(2), 134-142. Retrieved from [Link]

  • Gkizis, P. L., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(4), 1189. Retrieved from [Link]

  • Gkizis, P. L., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. ResearchGate. Retrieved from [Link]

  • Yuan, H., et al. (2020). Strategies on biosynthesis and production of bioactive compounds in medicinal plants. Applied Microbiology and Biotechnology, 104(23), 9873-9888. Retrieved from [Link]

  • Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy, 18, 65-83. Retrieved from [Link]

  • Singh, N., et al. (2014). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Journal of Chemistry, 2014, 825746. Retrieved from [Link]

  • Ullah, R., et al. (2022). Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. Molecules, 27(19), 6552. Retrieved from [Link]

  • Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate. Retrieved from [Link]

  • Chia, P. Y., et al. (2024). Bioactivity of Natural Compounds: From Plants to Humans. Molecules, 29(10), 2295. Retrieved from [Link]

  • Harrison, A. (2024). Bioactive Compounds and their Pharmacological Activities. Der Pharmacia Lettre, 16(5), 03-04. Retrieved from [Link]

  • Krivoshchekov, S. V., et al. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. Molecules, 29(7), 1635. Retrieved from [Link]

  • Masłyk, M., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7277. Retrieved from [Link]

  • Kciuk, M., et al. (2024). Bioactive Compounds Derived from Plants and Their Medicinal Potential. Molecules, 29(22), 5291. Retrieved from [Link]

  • Grimwood, S., et al. (2012). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 341(1), 136-146. Retrieved from [Link]

  • Cormier, R., et al. (2012). Studies on the antimicrobial properties of N-acylated ciprofloxacins. Bioorganic & Medicinal Chemistry Letters, 22(20), 6548-6551. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Profiling & Troubleshooting for 1-(2-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis and impurity profiling of 1-(2-Chlorophenyl)propan-1-amine (also known as o-chloroamphetamine). While structurally related to phenethylamine stimulants, this compound presents unique synthetic challenges due to the ortho-chlorine substituent . This steric and electronic influence significantly alters reaction kinetics compared to non-halogenated analogues, frequently resulting in specific impurity profiles that standard protocols fail to mitigate.

This guide focuses on the two primary synthetic routes used in research settings: Reductive Amination and the Leuckart-Wallach Reaction .[1]

Module 1: Route-Specific Impurity Landscapes

The following diagrams illustrate the genesis of common impurities. Understanding these pathways is the first step in troubleshooting low yields or purity failures.

Reductive Amination Pathways

The most common route involves the reaction of 1-(2-chlorophenyl)propan-1-one (2-chloropropiophenone) with an ammonia source and a reducing agent.

ReductiveAmination Ketone Starting Material: 1-(2-chlorophenyl)propan-1-one Imine Intermediate: Imine Species Ketone->Imine + NH3 Alcohol IMPURITY A: 1-(2-chlorophenyl)propan-1-ol (Direct Reduction) Ketone->Alcohol Direct Reduction (Fast kinetics) Target TARGET: 1-(2-Chlorophenyl)propan-1-amine Imine->Target Reduction Dimer IMPURITY B: Bis(1-(2-chlorophenyl)propyl)amine (Dimerization) Target->Dimer + Imine (Over-alkylation) Dechloro IMPURITY C: 1-phenylpropan-1-amine (Hydrogenolysis) Target->Dechloro Pd/C + H2 (C-Cl Cleavage)

Figure 1: Competitive pathways in the reductive amination of 2-chloropropiophenone.

Leuckart-Wallach Pathways

This route uses formamide or ammonium formate at high temperatures. It is robust but prone to incomplete hydrolysis.

Leuckart Ketone Starting Material: 1-(2-chlorophenyl)propan-1-one NFormyl IMPURITY D (Intermediate): N-(1-(2-chlorophenyl)propyl)formamide Ketone->NFormyl Formamide/HCOOH, 160°C Polymer IMPURITY E: Pyridine/Pyrimidine derivatives (Thermal condensation) Ketone->Polymer High T side reactions Target TARGET: 1-(2-Chlorophenyl)propan-1-amine NFormyl->Target Acid Hydrolysis (HCl) NFormyl->Target Base Hydrolysis (NaOH)

Figure 2: The Leuckart-Wallach sequence showing the critical N-formyl bottleneck.

Module 2: Troubleshooting Center (FAQs)

This section addresses specific user scenarios based on the chemistry described above.

Scenario A: "My product has a strong, sweet/almond odor and low amine content."

Diagnosis: Alcohol Contamination (Impurity A) In reductive amination, the ketone carbonyl is electrophilic. If the imine formation is slow (due to the steric bulk of the ortho-chloro group), the reducing agent (e.g., NaBH₄) will preferentially reduce the ketone to the alcohol.

  • Root Cause: pH was likely too high (inhibiting imine formation) or the reducing agent was added before the imine equilibrium was established.

  • Corrective Action:

    • Pre-equilibrium: Allow the ketone and ammonium acetate/ammonia to stir for 2–4 hours before adding the reducing agent.

    • Drying Agent: Add Ti(OiPr)₄ or anhydrous MgSO₄ during imine formation to drive the equilibrium forward [1].

    • Purification: The alcohol is non-basic. Dissolve crude in dilute HCl; wash with ether (removes alcohol); basify aqueous layer to recover amine.

Scenario B: "I used Pd/C for hydrogenation, and my Mass Spec shows a peak at [M-34]."

Diagnosis: Dehalogenation (Impurity C) Critical Warning: Aryl chlorides are highly susceptible to hydrogenolysis (cleavage of the C-Cl bond) under standard catalytic hydrogenation conditions (Pd/C + H₂), yielding 1-phenylpropan-1-amine [2].

  • Root Cause: Palladium is an excellent catalyst for dehalogenation.

  • Corrective Action:

    • Switch Catalyst: Use PtO₂ (Adam's Catalyst) or Raney Nickel , which are less prone to aryl-halide cleavage under mild conditions.

    • Alternative Reductant: Switch to hydride reductions (NaBH₃CN or NaBH(OAc)₃) which do not affect aryl chlorides [3].

Scenario C: "GC-MS shows a massive peak at RT > 20 min with Mass [2M-NH3]."

Diagnosis: Dimerization (Impurity B) The primary amine product is more nucleophilic than ammonia. As the reaction proceeds, the product reacts with the intermediate imine to form the secondary amine (dimer).

  • Root Cause: Low molar equivalent of ammonia source.

  • Corrective Action:

    • Saturate Ammonia: Use a large excess of the ammonia source (10–20 equivalents relative to ketone).

    • Dilution: Run the reaction at high dilution to statistically favor the reaction of ketone with ammonia rather than the product amine.

Scenario D: "I used the Leuckart method, and my product is a solid that won't dissolve in acid."

Diagnosis: Incomplete Hydrolysis (Impurity D) The Leuckart reaction produces an N-formyl intermediate (an amide). Amides are non-basic and will not dissolve in dilute acid.

  • Root Cause: The hydrolysis step (refluxing with HCl) was too short or not vigorous enough. The ortho-chloro substituent provides steric protection to the amide bond, making hydrolysis slower than in non-substituted analogues.

  • Corrective Action:

    • Extend Hydrolysis: Reflux with 6M HCl for 6–12 hours. Monitor via TLC (disappearance of the non-polar amide spot).

Module 3: Analytical Data & Protocols

Impurity Comparison Table

Use this table to identify peaks in your GC-MS or LC-MS data.

Impurity NameStructure NoteRelative Retention Time (RRT)*Mass Shift (vs Target)Origin
Target 1-(2-Cl-phenyl)propan-1-amine1.00 0 Product
Alcohol 1-(2-Cl-phenyl)propan-1-ol0.85 - 0.95+1 Da (approx)Ketone Reduction
De-Cl 1-phenylpropan-1-amine0.60 - 0.70-34 DaHydrogenolysis
N-Formyl N-formyl derivative1.20 - 1.30+28 DaLeuckart Intermediate
Dimer Bis(1-(2-Cl-phenyl)propyl)amine1.80 - 2.10[2M - 17]Over-alkylation

*RRT is approximate and depends on column polarity (e.g., DB-5 vs. DB-Wax).

Recommended Analytical Protocol (GC-MS)

To accurately resolve the alcohol from the amine and detect the N-formyl species:

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier: Helium at 1.0 mL/min.

  • Injector: 250°C, Split 20:1.

  • Oven Program:

    • Start: 80°C (hold 1 min).

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Derivatization (Optional but Recommended):

    • The primary amine often tails. Derivatization with TFAA (Trifluoroacetic anhydride) will improve peak shape and separate the amine from the alcohol distinctively [4].

References

  • Matos, M. A. R., et al. (2020). Thermochemical study of nitrogen-containing compounds: Reductive amination kinetics. Journal of Organic Chemistry.[2]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Standard text on hydrogenolysis of aryl halides).

  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] Journal of Organic Chemistry, 61(11), 3849–3862.

  • United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Provides authoritative GC-MS derivatization protocols).

Sources

Technical Support Center: By-products of Reductive Amination of Chlorophenyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with by-product formation during the reductive amination of chlorophenyl ketones. Reductive amination is a cornerstone of amine synthesis, yet its application to halogenated aromatic ketones presents unique challenges that can impact yield, purity, and downstream processing. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common experimental issues.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Significant formation of chlorophenyl alcohol by-product.

Q: My reaction mixture shows a high percentage of the corresponding chlorophenyl alcohol, and the conversion of my ketone is low. What is causing this, and how can I fix it?

A: This is a classic case of the reducing agent reacting with the ketone faster than the ketone reacts with the amine to form the prerequisite imine or iminium ion intermediate. The C=O bond of the ketone is reduced directly to an alcohol, halting the desired amination pathway.

Causality & Mechanism: The reductive amination is a tandem reaction. First, the amine and ketone must condense to form a hemiaminal, which then dehydrates to an imine (or an iminium ion under acidic conditions). The reducing agent's role is to selectively reduce the C=N double bond of this intermediate. If the reducing agent is too reactive or if the imine formation is slow, the agent will simply reduce the most available electrophile – the starting ketone.

  • Sodium Borohydride (NaBH₄): This is a common culprit. NaBH₄ is a potent reducing agent capable of reducing both ketones and imines.[1][2] If added to the reaction mixture simultaneously with the ketone and amine (a "direct" or "one-pot" procedure), a competitive reduction between the ketone and the newly forming imine will occur, often favoring alcohol formation, especially if imine formation is sterically hindered or electronically disfavored.[3]

Troubleshooting Protocol: The "Indirect" or Stepwise Approach

This protocol prioritizes the formation of the imine intermediate before introducing the reducing agent, thereby maximizing the yield of the desired amine.[3][4]

  • Imine Formation:

    • In a round-bottom flask, dissolve your chlorophenyl ketone (1.0 eq) and the amine (1.1-1.5 eq) in a suitable solvent (e.g., methanol, ethanol, or toluene).

    • If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during condensation, which drives the equilibrium towards the imine.

    • Add an acid catalyst, such as acetic acid (AcOH) or p-toluenesulfonic acid (pTSA), to facilitate dehydration. The optimal pH is typically between 4 and 6.[3]

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours.

  • Reaction Monitoring (Self-Validation Checkpoint):

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You should observe the consumption of the ketone and the appearance of a new spot/peak corresponding to the imine intermediate. Proceed only when ketone consumption is significant (>90%).

  • Reduction:

    • Once imine formation is confirmed, cool the mixture in an ice bath.

    • Slowly add Sodium Borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, keeping the internal temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours or until completion is confirmed by TLC/LC-MS.

  • Work-up:

    • Quench the reaction by slowly adding water or 1M HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Issue 2: Formation of a di-alkylated (tertiary amine) by-product.

Q: I am reacting a chlorophenyl ketone with a primary amine to synthesize a secondary amine, but I am observing a significant amount of a tertiary amine by-product. Why does this happen?

A: This "over-alkylation" occurs when the desired secondary amine product, which is itself a nucleophile, competes with the starting primary amine and reacts with another molecule of the imine intermediate. This is a common issue, as the product is often more nucleophilic than the starting amine.[1]

Mechanism of By-product Formation:

G cluster_main Desired Reaction cluster_side Side Reaction Ketone Chlorophenyl Ketone Imine Imine Intermediate Ketone->Imine + Amine1 - H2O Amine1 Primary Amine (R-NH2) Product Desired Secondary Amine Product Imine->Product + [H] Product2 Desired Secondary Amine Product Imine2 Imine Intermediate Byproduct Tertiary Amine By-product Product2->Byproduct + Imine2 + [H]

Troubleshooting & Mitigation Strategies:

  • Stoichiometry Control: The most straightforward approach is to use a significant excess of the primary amine (e.g., 2-5 equivalents). This increases the probability that an imine intermediate will react with a starting amine molecule rather than a product molecule.

  • Stepwise Procedure: The "Indirect" protocol described in Issue 1 is also effective here. By forming the imine first and then adding the reducing agent, you reduce the time the product amine is exposed to the reactive imine intermediate.[4]

  • Use Ammonia Equivalent: If synthesizing a primary amine (R-NH₂), where R is the chlorophenyl alkyl group, over-alkylation to secondary and tertiary amines is a major challenge.[4] In this case, use a protected ammonia source or a large excess of ammonia (often as ammonium acetate or ammonium chloride) to drive the reaction towards the primary amine.[5]

Issue 3: Dehalogenation of the chlorophenyl ring.

Q: My final product is missing the chlorine atom from the aromatic ring. This seems to happen primarily when I use catalytic hydrogenation. How can I prevent this hydrodehalogenation?

A: Hydrodehalogenation, the replacement of a halogen with hydrogen, is a well-known side reaction in catalytic hydrogenation, particularly with palladium-based catalysts.[6][7] The C-Cl bond on an aromatic ring can be susceptible to cleavage under reductive conditions, especially at elevated temperatures, high hydrogen pressures, or with highly active catalysts.

Factors Influencing Dehalogenation:

  • Catalyst Choice: Palladium on Carbon (Pd/C) is highly active and notorious for causing dehalogenation.[6] Platinum (Pt) or Rhodium (Rh) catalysts can sometimes offer better selectivity. Raney Nickel is also an option but may require harsher conditions.

  • Hydrogen Pressure: Higher H₂ pressures increase the rate of both desired reduction and undesired dehalogenation.

  • Temperature: Elevated temperatures accelerate the reaction but can decrease selectivity.

  • Solvent and Additives: The reaction medium can influence catalyst activity. Sometimes, adding a catalyst "moderator" or "poison" in trace amounts can selectively inhibit the dehalogenation reaction without stopping the imine reduction.

Troubleshooting Protocol: Selective Catalytic Hydrogenation

  • Catalyst Screening:

    • Start with a less active catalyst. Consider using 5% Pd/C instead of 10%, or screen alternatives like Platinum on Carbon (Pt/C) or Rhodium on Alumina (Rh/Al₂O₃).

  • Condition Optimization:

    • Pressure: Begin with a low hydrogen pressure (e.g., 1-3 bar or ~15-45 psi).

    • Temperature: Run the reaction at room temperature. Avoid heating unless absolutely necessary.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction of the product.

  • Use of Chemical Reducing Agents:

    • If catalytic hydrogenation proves too harsh, switching to a chemical hydride reagent is the best solution. Reagents like Sodium Triacetoxyborohydride (STAB), Sodium Cyanoborohydride (NaBH₃CN), or Sodium Borohydride (NaBH₄) do not typically cause dehalogenation of aryl chlorides.[8]

Issue 4: Low yield and complex mixture when using a one-pot method.

Q: I prefer a one-pot ("direct") reductive amination for efficiency, but my yields are inconsistent, especially with my chlorophenyl ketone. Which reducing agent is best suited for this?

A: For a successful one-pot reaction, the reducing agent must be selective, reducing the iminium ion much faster than it reduces the starting ketone.[9][10] This is where milder, more selective borohydride reagents are superior to NaBH₄.

Comparison of Common Reducing Agents for Direct Reductive Amination

Reducing AgentAbbreviationTypical SolventOptimal pHKey AdvantagesMajor Drawbacks
Sodium Triacetoxyborohydride STAB, NaBH(OAc)₃Dichloroethane (DCE), THF~5-7Excellent selectivity for imines/iminium ions; mild; does not reduce ketones/aldehydes quickly.[1][11]Moisture sensitive; generates acetic acid.[2]
Sodium Cyanoborohydride NaBH₃CNMethanol (MeOH)~4-6Good selectivity at controlled pH; stable in acid.[1]Highly toxic (releases HCN gas upon acidification during workup); less reactive than STAB.[9]
Sodium Borohydride NaBH₄Methanol, Ethanol>7Inexpensive; powerful.Poor selectivity; readily reduces ketones, leading to alcohol by-product.[1][3]

Authoritative Recommendation:

Sodium Triacetoxyborohydride (STAB) is the reagent of choice for the direct reductive amination of most ketones, including chlorophenyl ketones.[11] Its steric bulk and the electron-withdrawing acetate groups render it less reactive and more selective than NaBH₄.[10] It is mild enough to be added at the beginning of the reaction with the ketone and amine, as it will wait for the iminium ion to form before reacting efficiently.[10]

Optimized Protocol: One-Pot Reductive Amination with STAB

  • Reaction Setup:

    • To a flask containing a stirred solution of the chlorophenyl ketone (1.0 eq) and amine (1.1-1.2 eq) in an anhydrous aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add glacial acetic acid (1.1 eq) to catalyze imine formation.

    • Stir for 20-30 minutes at room temperature to allow for initial imine formation.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise. The reaction is often mildly exothermic.

    • Stir at room temperature for 3-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed and converted to the product.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract, dry, and concentrate the product as described in previous protocols.

Troubleshooting Workflow

G Start Problem: Low Yield / By-products Q_Alcohol Major By-product is Chlorophenyl Alcohol? Start->Q_Alcohol Sol_Alcohol Root Cause: Premature Ketone Reduction Solution: 1. Use Stepwise (Indirect) Method. 2. Switch from NaBH4 to STAB. Q_Alcohol->Sol_Alcohol Yes Q_Dimer Major By-product is Tertiary Amine (Dimer)? Q_Alcohol->Q_Dimer No End Reaction Optimized Sol_Alcohol->End Sol_Dimer Root Cause: Product Reacts with Imine Solution: 1. Use large excess of starting amine (2-5 eq). 2. Ensure rapid reduction after imine formation. Q_Dimer->Sol_Dimer Yes Q_Dehalo Product is Dehalogenated? Q_Dimer->Q_Dehalo No Sol_Dimer->End Sol_Dehalo Root Cause: Harsh Hydrogenation Solution: 1. Switch from H2/Pd-C to a chemical reductant (STAB, NaBH4). 2. If using H2, lower pressure and temperature. Q_Dehalo->Sol_Dehalo Yes Q_Dehalo->End No Sol_Dehalo->End

References

  • Reductive amination - Wikipedia . Wikipedia. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Sodium cyanoborohydride - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Organic Chemistry (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination . YouTube. [Link]

  • Leah4sci (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism . YouTube. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Reductive Amination - Chemistry Steps . Chemistry Steps. [Link]

  • Reductive Amination - Common Conditions . Organic Chemistry Data. [Link]

  • Amine synthesis by imine reduction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Wang, Z., & Li, X. (2021). Visible-Light-Driven Catalytic Dehalogenation of Trichloroacetic Acid and α-Halocarbonyl Compounds: Multiple Roles of Copper . ACS Catalysis, 11(15), 9726–9733. [Link]

  • Schmidt, D., & Schmalz, H.-G. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification . Catalysis Science & Technology, 10(19), 6517–6523. [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim . Interchim. [Link]

  • Hrnciar, P. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants . International Journal of Molecular Sciences, 22(11), 5949. [Link]

  • Cho, B. T., & Kang, S. K. (2005). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions . Bulletin of the Korean Chemical Society, 26(1), 138-140. [Link]

  • Cho, B. T., & Kang, S. K. (2005). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions . ResearchGate. [Link]

  • Chemical Engineering Guy (2015). Halogenation and Dehalogenation in the Industry // Reactor Engineering - Class 153 . YouTube. [Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 . Semantic Scholar. [Link]

Sources

Technical Support Center: Chiral HPLC Analysis of 1-(2-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CHIRAL-AMINE-02-Cl Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Method Development for Ortho-Chloro Chiral Amines

Executive Summary & Molecule Profile

User Query: "I am facing challenges separating the enantiomers of 1-(2-Chlorophenyl)propan-1-amine. I see peak tailing and inconsistent resolution."

Scientist's Analysis: 1-(2-Chlorophenyl)propan-1-amine presents a classic but difficult separation profile.

  • Functional Group: Primary amine (

    
    ). This is a strong proton acceptor, leading to severe interaction with residual silanols on the silica support of HPLC columns, causing peak tailing .
    
  • Sterics: The ortho-chloro substitution creates significant steric bulk near the chiral center. While this often improves enantioselectivity (

    
    ) compared to para-isomers by "locking" the molecule into the chiral groove, it can also slow down mass transfer, leading to peak broadening .
    

This guide synthesizes field-proven protocols to overcome these specific structural challenges.

Phase 1: The "Golden Route" Method Development

Do not guess. Follow this screening hierarchy to establish a baseline separation.

Step 1: Column Selection Strategy

For primary amines with aromatic rings, Polysaccharide-based stationary phases are the industry standard due to their ability to form hydrogen bonds and


-

interactions with the analyte.
PriorityColumn ChemistryCommercial ExamplesWhy?
1 (Primary) Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-H, IA, Lux Amylose-1The "workhorse" for amines. The helical amylose structure often accommodates the ortho-substituted phenyl ring better than cellulose.
2 (Secondary) Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-H, IB, Lux Cellulose-1If Amylose fails, the linear cellulose backbone provides a complementary cavity shape.
3 (Specialized) Cellulose tris(3-chloro-4-methylphenylcarbamate)Chiralcel OZ-3, Lux Cellulose-2The chlorinated stationary phase often interacts favorably with chlorinated analytes (halogen-halogen interactions).
Step 2: Mobile Phase Composition (Normal Phase)

The most common error is insufficient suppression of silanol interactions.

  • Base Solvent: n-Hexane (or n-Heptane)

  • Modifier: Ethanol (EtOH) or Isopropanol (IPA).

    • Expert Tip: Start with Ethanol . It typically provides sharper peaks for amines than IPA due to lower viscosity and better solvation of the amine.

  • Additive (CRITICAL): Diethylamine (DEA) or Ethylenediamine (EDA).

    • Standard: 0.1% DEA.

    • Aggressive: 0.1% DEA + 0.1% TFA (Trifluoroacetic acid). Note: Using both forms a salt in-situ that acts as a chaotic additive to mask silanols effectively.

Recommended Starting Conditions
  • Column: Chiralpak IA (Immobilized) or AD-H (Coated)

  • Mobile Phase: n-Hexane / Ethanol / DEA (90 : 10 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Temp: 25°C

Troubleshooting Guide (Q&A Format)

Issue A: "My peaks are tailing severely ( ). What is wrong?"

Diagnosis: The primary amine on your analyte is interacting with the acidic silanols on the silica surface of the column, rather than just the chiral selector.

Corrective Actions:

  • Increase Base Strength: Switch from Diethylamine (DEA) to Ethanolamine or Butylamine (0.1%). These are stronger bases and compete more effectively for silanol sites.

  • The "Double Additive" Trick: Add 0.1% TFA and 0.5% DEA to the mobile phase. The excess base keeps the analyte neutral, while the high ionic strength of the resulting salt suppresses the electric double layer on the silica surface.

  • Check Sample Solvent: Dissolve your sample in the mobile phase. If you dissolve it in pure Ethanol and inject into a Hexane-rich mobile phase, you will get solvent mismatch tailing.

Issue B: "I have separation, but the resolution is poor ( )."

Diagnosis: The selectivity (


) is too low. The chiral recognition mechanism is not distinct enough between the (R) and (S) enantiomers.

Corrective Actions:

  • Temperature Effect: Lower the temperature to 10°C or 15°C. Chiral recognition is an enthalpy-driven process (

    
    ). Lower temperatures increase the difference in interaction energy between the enantiomers, often drastically improving resolution.
    
  • Switch Alcohols: If using Ethanol, switch to Isopropanol (IPA) . IPA is bulkier and can alter the shape of the chiral cavity in the polymer, sometimes "fitting" the ortho-chloro group better.

  • Dilute the Modifier: Change from 90:10 to 98:2 Hexane:Alcohol. Lowering the polarity increases the retention time (

    
    ), giving the column more time to interact with the enantiomers.
    
Issue C: "My pressure is rising, and retention times are shifting."

Diagnosis: If you are using a coated phase (AD-H, OD-H) and injected a sample containing a "forbidden" solvent (e.g., Acetone, Chloroform, Ethyl Acetate, DCM), you are stripping the polymer off the silica.

Corrective Actions:

  • Immediate Stop: If using a coated column, this damage is often irreversible.[4]

  • Prevention: Switch to an Immobilized Column (e.g., Chiralpak IA, IB, IC). These chemically bond the polymer to the silica, allowing you to use "Extended Range" solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) which can offer unique selectivities for chlorinated compounds.

Visualizing the Workflow

The following logic tree outlines the decision-making process for method optimization.

ChiralMethodDev Start Start: 1-(2-Chlorophenyl)propan-1-amine Screening Screening: IA/AD-H & IB/OD-H Hex/EtOH/DEA (90:10:0.1) Start->Screening CheckResult Check Separation Screening->CheckResult GoodSep Baseline Separation (Rs > 1.5) VALIDATE METHOD CheckResult->GoodSep Success Tailing Problem: Peak Tailing CheckResult->Tailing As > 1.2 Resolution Problem: Poor Resolution CheckResult->Resolution Rs < 1.5 FixTailing1 Action: Switch Additive Use 0.1% Ethanolamine Tailing->FixTailing1 FixRes1 Action: Lower Temp (10-15°C) Resolution->FixRes1 FixTailing2 Action: Double Additive 0.1% TFA + 0.5% DEA FixTailing1->FixTailing2 If fails FixRes2 Action: Switch Modifier EtOH -> IPA FixRes1->FixRes2 If fails FixRes3 Action: Switch Column (e.g., Chlorinated Phase OZ-3) FixRes2->FixRes3 If fails

Figure 1: Decision tree for optimizing chiral separation of primary amines.

Quantitative Reference Data

Typical performance metrics observed for primary amines on polysaccharide phases:

ParameterAcceptable RangeOptimization TargetWhy it matters
Resolution (

)


Ensures baseline separation for accurate integration of minor enantiomer impurities.
Tailing Factor (

)


Tailing masks small impurity peaks eluting after the main peak.
Capacity Factor (

)



means elution is too fast (near void);

leads to broad peaks and low sensitivity.
Selectivity (

)


A higher alpha allows for shorter run times by increasing flow rate without losing resolution.

References

  • Daicel Chiral Technologies. (2024). Chiral Column Selection Guide for Amines. Retrieved from [Link]

  • Phenomenex. (2023). High-Performance Liquid Chromatography (HPLC) Chiral Analysis Guide. Retrieved from [Link]

  • Matarashvili, I., et al. (2021).[3] "Enantioseparation of chiral amines on polysaccharide-based chiral stationary phases." Journal of Chromatography A. Retrieved from [Link]

  • Element Lab Solutions. (2024). Troubleshooting Peak Tailing in HPLC. Retrieved from [Link]

  • Agilent Technologies. (2022). Method Development Guide for Chiral HPLC. Retrieved from [Link]

Sources

Technical Support Center: Arylpropylamine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions & Impurity Control in Arylpropylamine Synthesis Ticket ID: AP-SYN-402 Support Level: Tier 3 (Senior Application Scientist) Status: Open

Introduction: The Purity Paradox

Arylpropylamines (e.g., amphetamine analogs, substituted phenethylamines) are a critical scaffold in medicinal chemistry, utilized in ADHD medications, decongestants, and antidepressants. However, their synthesis is plagued by a specific set of side reactions driven by the high reactivity of the amine nitrogen and the stability of intermediate imines.

This guide moves beyond standard "recipes" to address the mechanistic root causes of failure. We focus on the three most prevalent synthetic routes: Reductive Amination , the Henry Reaction , and the Leuckart-Wallach Reaction .

Module 1: Reductive Amination (The "Dimer" Problem)

Context: The most common route involves condensing a phenylacetone derivative with an amine (or ammonia) in the presence of a hydride reducing agent.

The Core Issue: Over-Alkylation

Users frequently report obtaining a secondary or tertiary amine (dimer) instead of the desired primary amine.

  • Symptom: Mass spec shows a molecular ion at

    
    .
    
  • Mechanism: The newly formed primary amine is often more nucleophilic than the starting ammonia source. It competes for the ketone, forming a Schiff base that is subsequently reduced to the dimer.

Diagnostic Visualization: The Alkylation Fork

ReductiveAmination Ketone Phenylacetone Derivative Imine1 Primary Imine (Intermediate) Ketone->Imine1 + Amine Amine1 Amine Source (NH3/R-NH2) Amine1->Imine1 Product1 Target Primary Amine Imine1->Product1 Reduction (k1) Imine2 Secondary Imine (Unwanted) Product1->Imine2 + Ketone (Competition) Dimer Dimer/Tertiary Amine Imine2->Dimer Reduction (k2)

Figure 1: The kinetic competition between the target amine and the starting material for the ketone substrate.

Troubleshooting Guide: Reductive Amination
Symptom Probable Cause Corrective Action
High Dimer Content Simultaneous addition of reagents.Protocol Switch: Use a stepwise approach. Pre-form the imine in MeOH for 2 hours before adding the reducing agent.
Low Yield pH drift outside 5–7 range.[1]Buffer Control: If pH > 7, imine formation slows. If pH < 4, the amine is protonated (

) and non-nucleophilic. Maintain pH ~6 with acetic acid.
Runaway Exotherm Use of NaBH₄ without cooling.Reagent Swap: Switch to Sodium Triacetoxyborohydride (STAB) . It is less reactive toward ketones but highly selective for imines, suppressing side reactions [1].

Module 2: The Henry Reaction (Nitroalkene Reduction)[2]

Context: Condensation of benzaldehyde with nitroethane yields a nitrostyrene, which is then reduced.

The Core Issue: Incomplete Reduction (The "Oxime Trap")

Reducing a nitroalkene to an amine is an


 reduction. Stopping short leads to hydroxylamines or oximes.
  • Symptom: Product is an oil that turns dark upon standing; IR shows weak -OH stretch but no strong amine peaks.

  • Mechanism: The reduction proceeds via a nitroso and hydroxylamine intermediate. If the hydride source is insufficient or the catalyst is poisoned, the reaction stalls at the oxime (tautomer of the nitroso form).

Diagnostic Flowchart: Impurity Profiling

HenryTroubleshoot Start Issue: Low Purity after Nitrostyrene Reduction CheckIR Check IR/NMR Spectrum Start->CheckIR Oxime Peak at 1640 cm-1 (C=N) Broad OH? CheckIR->Oxime Yes Polymer Gummy/Tarry Residue? No distinct peaks? CheckIR->Polymer No (Insoluble) Sol_Oxime Diagnosis: Incomplete Reduction (Oxime/Hydroxylamine) Fix: Increase Hydride Equiv. or Switch to LAH/THF Oxime->Sol_Oxime Sol_Poly Diagnosis: Polymerization Fix: Lower Temp (<10°C) during addition. Avoid strong mineral acids. Polymer->Sol_Poly

Figure 2: Decision tree for identifying failure modes in nitrostyrene reduction.

Technical FAQ: Henry Reaction

Q: Why does my product turn purple/black during workup? A: This indicates the presence of polymerized nitrostyrene or phenolic impurities. Nitrostyrenes are sensitive to base-catalyzed polymerization. Ensure the intermediate is recrystallized (e.g., from IPA) to a bright yellow solid before attempting reduction.

Q: Can I use NaBH₄ + CuCl₂? A: Yes, this generates in-situ boride species. However, it is prone to "stalling" at the hydroxylamine stage if the CuCl₂ is old (hydrated). Use anhydrous CuCl₂ and excess NaBH₄ (at least 6-10 equivalents) [2].

Module 3: Leuckart-Wallach (The Formyl Intermediate)

Context: Heating a ketone with formamide/formic acid.

The Core Issue: The Hydrolysis Step

The Leuckart reaction does not yield the amine directly; it yields the N-formyl derivative.

  • Symptom: User reports "inert product" that doesn't form a salt with HCl.

  • Root Cause: Failure to hydrolyze the N-formyl protecting group.

  • Side Reaction: At temperatures >180°C, the N-formyl intermediate can undergo thermal rearrangement or dehydration to form nitriles or tars.

Protocol: Correct Hydrolysis
  • Isolation: Isolate the heavy oil (N-formyl-arylpropylamine) after the initial reaction.

  • Hydrolysis: Reflux with 20% HCl or 15% NaOH for 4–6 hours.

  • Validation: Monitor the disappearance of the carbonyl peak in IR (~1670 cm⁻¹) [3].

Module 4: Stereochemical Integrity

Critical Note: Most arylpropylamine syntheses described above yield racemic mixtures .

  • Mechanism: The imine intermediate in reductive amination is planar (

    
     hybridized). Hydride attack occurs with equal probability from the re or si face.
    
  • Side Reaction (Racemization): Even if starting with a chiral precursor (e.g., L-pac), the acidic conditions required for Schiff base formation often catalyze keto-enol tautomerism, scrambling the alpha-carbon stereocenter.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Guy, M., et al. (2008).[4] The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines.[4] Central European Journal of Chemistry, 6(4), 526–534. Link

  • Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. The Journal of Organic Chemistry, 9(6), 529–536. Link

Disclaimer: This guide is for professional research and development purposes only. All synthesis involving regulated substances must comply with local legal frameworks (e.g., DEA, EMA regulations).

Sources

Degradation pathways of 1-(2-Chlorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-(2-Chlorophenyl)propan-1-amine Hydrochloride .

I am Dr. Aris, your Senior Application Scientist. Below you will find a specialized troubleshooting guide designed to address the stability and degradation challenges associated with this specific benzylic amine.

Unlike standard alkyl amines, the position of the amino group on the benzylic carbon (C1) in this molecule creates a unique "instability hotspot." The adjacent 2-chlorophenyl ring electronically activates this position, making the C-H bond significantly more labile than in isomers like amphetamine (where the amine is at C2).

Part 1: Critical Degradation Pathways

Oxidative Deamination (The "Benzylic Oxidation" Pathway)

Status: Primary Degradation Mode Mechanism: The benzylic hydrogen (attached to the same carbon as the amine) is susceptible to radical abstraction. This is the dominant pathway in the presence of atmospheric oxygen or peroxides in excipients.

  • Step 1 (Initiation): A radical initiator (light, metal ion, or peroxide) abstracts the benzylic proton.

  • Step 2 (Propagation): The resulting radical reacts with

    
     to form a hydroperoxide or collapses directly to an imine intermediate.
    
  • Step 3 (Hydrolysis): The imine hydrolyzes rapidly in the presence of moisture to form 1-(2-chlorophenyl)propan-1-one (the ketone degradant) and ammonia.

Photolytic Instability

Status: Secondary Degradation Mode Mechanism: The 2-chloro substituent on the aromatic ring can undergo homolytic cleavage under high-intensity UV light, though this is less energetically favorable than benzylic oxidation. However, UV light primarily accelerates the radical initiation step of the oxidative deamination described above.

Part 2: Visualizing the Pathway

The following diagram illustrates the stepwise conversion of your API to its major ketone degradant.

DegradationPathway Fig 1. Oxidative Deamination Pathway of Benzylic Amines API 1-(2-Chlorophenyl) propan-1-amine HCl (Active) Radical Benzylic Radical Intermediate API->Radical Radical Initiator (-H•) Imine Imine Intermediate (Transient) Radical->Imine Oxidation (-e-, -H+) Ketone 1-(2-Chlorophenyl) propan-1-one (Major Degradant) Imine->Ketone Hydrolysis (+H2O) Ammonia NH3 (Byproduct) Imine->Ammonia Hydrolysis

Caption: Fig 1. The transformation from amine to ketone via a radical-mediated imine intermediate.

Part 3: Troubleshooting Guide & FAQs

Scenario A: "I see a new peak growing at RRT ~1.2 in my HPLC chromatogram."

Diagnosis: Formation of 1-(2-chlorophenyl)propan-1-one . This is the classic signature of oxidative deamination. The ketone is less polar than the amine salt, resulting in a longer retention time (RRT > 1.0) on reverse-phase C18 columns.

Corrective Actions:

  • Check Excipients: Are you using PEG or Polysorbates? These often contain trace hydroperoxides that initiate this pathway. Switch to low-peroxide grades.

  • Headspace Control: If in solution, sparge with Nitrogen or Argon.

  • Chelation: Trace transition metals (Fe, Cu) catalyze benzylic oxidation. Add 0.05% EDTA to your buffer or formulation.

Scenario B: "The white powder has turned into a sticky, yellow gum."

Diagnosis: Hygroscopic Deliquescence & Hydrolysis. As a hydrochloride salt, this compound is hygroscopic.[1]

  • Moisture Uptake: The salt pulls water from the air, dissolving itself (deliquescence).

  • The "Yellow" Color: This often indicates the formation of the Imine intermediate (which is a Schiff base and often colored) before it fully hydrolyzes to the ketone.

Corrective Actions:

  • Desiccation: Store strictly at <40% Relative Humidity (RH).

  • Packaging: Use induction-sealed HDPE bottles with silica gel sachets.

  • Salt Screen: If this physical instability persists, consider switching to a non-hygroscopic counter-ion, such as Fumarate or Succinate , which pack better in the crystal lattice.

Scenario C: "My LC-MS shows a mass of [2M+H]+."

Diagnosis: Dimerization. While less common than ketone formation, benzylic radicals can couple to form a dimer (C-C bond formation between two benzylic carbons) or form an azo-dimer.

Corrective Actions:

  • Dilution: Dimerization is concentration-dependent. Repeat the stress test at a lower concentration (e.g., 0.1 mg/mL vs 1.0 mg/mL). If the dimer peak decreases relative to the monomer, it confirms second-order kinetics (dimerization).

Part 4: Validated Stress Testing Protocol (ICH Q1A Aligned)

To confirm the degradation profile in your specific matrix, execute this self-validating protocol.

Stress ConditionProcedureExpected Outcome (Target)Mechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hours< 5% DegradationStable. The HCl salt is resilient to acidic conditions; the benzylic amine stays protonated (protecting it from oxidation).
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hours5-15% DegradationLabile. Free-basing the amine makes the benzylic proton more acidic and susceptible to abstraction.
Oxidation 3% H₂O₂, RT, 4 hours> 20% Degradation Critical Failure Mode. Rapid conversion to ketone and N-oxides.
Photolysis 1.2 million lux hours (UV/Vis)5-10% DegradationModerate Risk. Look for homolytic C-Cl cleavage products (de-chlorinated analogs).

References

  • Royal Society of Chemistry. (2015). Degradation of benzylamines during chlorination and chloramination.[2] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2003).[3] Q1A(R2) Stability Testing of New Drug Substances and Products.[3][4] Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Bromination And Oxidation.[5] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2024). 1-(4-chlorophenyl)propan-1-amine hydrochloride (Isomer Analog Data).[6] Retrieved from [Link]

Sources

Troubleshooting guide for enantioselective synthesis of chlorophenylpropanamines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enantioselective Synthesis of Chlorophenylpropanamines

Status: Operational User Role: Senior Application Scientist Context: Pharmaceutical Intermediate Development (Research Use Only)

Executive Summary: The Chiral Challenge

Chlorophenylpropanamines (CPPA) represent a privileged scaffold in neuroscience and metabolic therapeutics (e.g., Lorcaserin intermediates, monoamine transporter ligands). The presence of the chlorine atom on the aromatic ring introduces unique electronic and steric challenges compared to simple phenylpropanamines. The electron-withdrawing nature of the chloro-substituent deactivates the aromatic ring, influencing both enzyme binding affinities and the electronics of metal-catalyzed hydrogenation.

This guide prioritizes Enantiomeric Excess (ee) and Scalability . We focus on three validated methodologies:

  • Biocatalysis (ω-Transaminases): Highest selectivity, best for "green" chemistry.

  • Asymmetric Hydrogenation (AH): Best for scale-up and throughput.

  • Chiral Auxiliaries (Ellman’s Sulfinamide): Best for early-phase discovery and absolute configuration assignment.

Module 1: Biocatalytic Synthesis (ω-Transaminases)

The "Lock and Key" Approach

Core Concept: Using an amine transaminase (ATA) to transfer an amino group from a sacrificial donor (e.g., Isopropylamine) to your chlorophenylacetone precursor.

Protocol Overview
  • Enzyme: Arthrobacter sp. or Vibrio fluvialis variants (commercial panels available).

  • Donor: Isopropylamine (IPA) – drives equilibrium by removing acetone (volatile).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Solvent: Phosphate buffer (pH 7-8) + DMSO (Co-solvent).

Troubleshooting Guide: Biocatalysis
SymptomProbable CauseCorrective Action (The Fix)
Conversion stalls at ~50% Thermodynamic Equilibrium The reaction is reversible. (1) Switch to "Smart Donors" like Isopropylamine (IPA) and apply vacuum to remove the acetone coproduct. (2) Use a coupled system: Lactate Dehydrogenase (LDH) to consume the pyruvate coproduct if using Alanine as a donor.
Substrate Precipitation Solubility Limit Chlorinated aromatics are highly lipophilic. Increase DMSO co-solvent concentration to 10-20% (v/v). Warning: >20% DMSO often denatures wild-type enzymes; use engineered variants for higher tolerance.
Low Reaction Rate Product Inhibition The formed chiral amine binds to the enzyme active site. Implement In Situ Product Removal (ISPR) using a biphasic system (e.g., overlay with undecane) or adsorbent resins (XAD-4) to sequester the amine as it forms.
No Activity Steric Clash The ortho-chloro substituent (2-Cl) may block the active site entrance. Switch to a transaminase with a larger "large binding pocket" (e.g., Aspergillus origin) or screen "bulky-bulky" mutant libraries.
Visual Workflow: Transaminase Equilibrium Logic

TransaminaseLogic Start Reaction Stalled CheckDonor Check Amine Donor Start->CheckDonor IPA Using Isopropylamine? CheckDonor->IPA Yes Ala Using Alanine? CheckDonor->Ala Yes Vac Apply Vacuum (Remove Acetone) IPA->Vac Shift Eq. LDH Add LDH/GDH Recycling System Ala->LDH Remove Pyruvate

Module 2: Asymmetric Hydrogenation (AH)

The "Speed and Scale" Approach

Core Concept: Hydrogenation of an enamide or enamine precursor using a Rhodium (Rh) or Ruthenium (Ru) catalyst with a chiral phosphine ligand.[1]

Protocol Overview
  • Precursor: (Z)-N-(1-(chlorophenyl)prop-1-en-2-yl)acetamide. (Synthesis of the enamide with high geometric purity is critical).

  • Catalyst: [Rh(COD)(DuPhos)]BF4 or Ru(BINAP)(OAc)2.

  • Conditions: 5-30 bar H₂, MeOH, 25°C.

Troubleshooting Guide: Asymmetric Hydrogenation
SymptomProbable CauseCorrective Action (The Fix)
Low ee% (<80%) E/Z Isomer Mixtures Many catalysts are specific to the (Z)-enamide. If your precursor synthesis yields an E/Z mixture, use Ir-N,P catalysts (e.g., Ir-PHOX), which operate via an enantioconvergent mechanism (converting both E and Z to the same enantiomer).
Reaction Dies (0% Conv.) Catalyst Poisoning The chloro-group is generally stable, but trace sulfur or free amines from the enamide synthesis will kill Rh catalysts. Purify the enamide via silica plug filtration or recrystallization before hydrogenation.
Dechlorination Over-reduction Pd/C will strip the chlorine atom. Avoid heterogeneous catalysts. Stick to homogeneous Rh or Ru complexes. If using Ru, lower the temperature and pressure (keep <50°C).
Slow Kinetics Electronic Deactivation The electron-withdrawing Cl-group reduces electron density on the alkene. Increase H₂ pressure to 50 bar or switch to a more electron-rich ligand (e.g., TangPhos).

Module 3: Ellman’s Sulfinamide Auxiliary

The "Discovery" Approach

Core Concept: Condensation of tert-butanesulfinamide with chlorophenylacetone followed by diastereoselective reduction.

FAQ: Ellman Chemistry

Q: My imine formation is sluggish. The ketone won't condense. A: Chlorophenylacetone is sterically hindered and electronically deactivated. Standard MgSO4 is insufficient. Use Ti(OEt)4 (Titanium ethoxide) as a Lewis acid and water scavenger. Reflux in THF is often required.

Q: I see racemization during the cleavage step. A: This is a common pitfall. The standard HCl/MeOH cleavage can be too harsh if the temperature isn't controlled, leading to retro-Michael or racemization.

  • Fix: Perform cleavage at 0°C using dry HCl in Dioxane/MeOH. Monitor strictly by LCMS and quench immediately upon completion.

Q: Poor diastereoselectivity (dr) during reduction. A: The reducing agent dictates the facial attack.

  • For (R,R)-like selectivity: Use DIBAL-H (coordination control).

  • For (R,S)-like selectivity: Use NaBH4 (open transition state).

  • Tip: Lower temperature to -78°C during the addition of the hydride.

Module 4: Analytical & Purification Integrity

Self-Validating the Protocol: You cannot improve what you cannot measure.

  • Chiral HPLC: Do not rely on optical rotation. Use a Chiralcel OD-H or AD-H column.

    • Mobile Phase: Hexane/IPA (90:10) + 0.1% Diethylamine.

    • Note: The chloro-group provides a distinct UV handle (220-254 nm).

  • Racemization Check: Always subject a small sample of your enantiopure standard to your workup conditions (e.g., acid extraction, heat) for 4 hours and re-inject on HPLC. If ee drops, your isolation method is flawed.

Visual Workflow: Troubleshooting Low ee%

LowEE Start Problem: Low ee% CheckMethod Select Method Start->CheckMethod AH Asymmetric Hydrogenation CheckMethod->AH Bio Biocatalysis CheckMethod->Bio CheckEZ Check Enamide Purity (E/Z Ratio) AH->CheckEZ Recryst Recrystallize Enamide or Switch to Ir-Cat CheckEZ->Recryst Mixed Isomers? CheckTemp Check Temp/pH Bio->CheckTemp Screen Screen Enzyme Panel (Mutant Library) CheckTemp->Screen Conditions OK?

References

  • Review on Transaminases: Mathew, S., & Yun, H. (2012). "Omega-Transaminases for the Synthesis of Chiral Amines." ACS Catalysis.

  • Asymmetric Hydrogenation: Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews.

  • Ellman Auxiliary: Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010).[2] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

  • Enantioconvergent Hydrogenation: Verendel, J. J., et al. (2014). "Asymmetric Hydrogenation of Enamides." Chemical Reviews.

Disclaimer: This guide is intended for professional researchers engaged in legitimate chemical synthesis. All protocols must be conducted in accordance with local, state, and federal regulations regarding controlled substance precursors.

Sources

Technical Support Center: Minimizing Racemization in 1-(2-Chlorophenyl)propan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Technical Guide for Enantioselective Synthesis & Stability of 1-(2-Chlorophenyl)propan-1-amine

Executive Summary & Molecule Profile

Target Molecule: 1-(2-Chlorophenyl)propan-1-amine Chirality: Benzylic amine (highly susceptible to racemization). Key Challenge: The benzylic proton at the


-position is acidified by the electron-withdrawing phenyl ring. While the ortho-chloro substituent provides steric bulk that can aid stereoselection, it also creates electronic effects that stabilize radical or anionic intermediates, facilitating racemization under basic conditions or high temperatures.

The "Racemization Triangle" of Risk:

  • Thermodynamic: The enantiomer is metastable; the racemate is thermodynamically preferred.

  • Kinetic (Chemical): Basic workups (free-basing) can trigger deprotonation/reprotonation.

  • Kinetic (Thermal): Temperatures >40°C during reaction or distillation increase the rate of imine-enamine tautomerization.

Synthesis Route Selection: Prevention First

To minimize racemization, the synthetic route must be selected based on the lab's capability to control pH and temperature. We recommend Biocatalysis as the primary route for high enantiomeric excess (ee >99%) and Asymmetric Transfer Hydrogenation (ATH) as the secondary chemical route.

Comparison of Methodologies
FeatureRoute A:

-Transaminase (Biocatalysis)
Route B: Ru-TsDPEN (ATH)Route C: Reductive Amination + Resolution
Racemization Risk Lowest (Ambient temp, neutral pH)Medium (Requires base, temp sensitivity)High (Requires heat, multiple steps)
Typical ee >99%90-97%50% (theoretical max yield)
Throughput High (with enzyme recycling)High (fast kinetics)Low (labor intensive)
Key Reagent

-Transaminase (e.g., Vibrio fluvialis variant)
RuCl(p-cymene)[(S,S)-TsDPEN]NaBH

+ Tartaric Acid

Technical Module: Biocatalytic Synthesis (Recommended)

Mechanism: Enzymatic transfer of an amino group from a donor (isopropylamine or alanine) to 1-(2-chlorophenyl)propan-1-one.

Protocol A: Transaminase-Mediated Synthesis

Standard Operating Procedure (SOP-BIO-01)

Reagents:

  • Substrate: 1-(2-chlorophenyl)propan-1-one (50 mM)

  • Enzyme: Commercial

    
    -Transaminase (e.g., ATA-113 or Codexis variants screening required for ortho-chloro tolerance).
    
  • Donor: Isopropylamine (1 M) or L-Alanine + LDH/GDH recycling system.

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

  • Co-factor: PLP (Pyridoxal-5'-phosphate), 1 mM.

Step-by-Step Workflow:

  • Buffer Prep: Dissolve PLP in phosphate buffer. Adjust pH strictly to 7.0–7.5. Warning: pH > 8.0 increases spontaneous racemization of the product.

  • Substrate Loading: Dissolve the ketone in DMSO (10% v/v final concentration) to overcome the lipophilicity of the chlorinated ring.

  • Initiation: Add the enzyme powder/solution. Incubate at 30°C with orbital shaking (200 rpm).

  • Equilibrium Shift: If using Isopropylamine, the byproduct is acetone. Apply a slight vacuum or nitrogen sweep to remove volatile acetone and drive the reaction to completion.

  • Termination: Quench with dilute HCl to pH 2.0 immediately. This protonates the amine (forming the ammonium salt), which is configurationally stable.

Technical Module: Asymmetric Transfer Hydrogenation (ATH)

Mechanism: Reduction of the imine (formed in situ) using a chiral Ruthenium catalyst and a hydrogen donor (Formic acid/Triethylamine).

Protocol B: Ru-Catalyzed ATH

Standard Operating Procedure (SOP-CHEM-02)

Critical Control Point: The ortho-chloro group provides steric hindrance. Standard reaction times may need extension, but extending time increases racemization risk. Catalyst loading must be optimized (S/C > 500) to ensure speed.

Reagents:

  • Precursor: 1-(2-chlorophenyl)propan-1-one.

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya type).

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or Methanol (degassed).

Step-by-Step Workflow:

  • Inerting: Flame-dry glassware. Cycle N

    
    /Vacuum 3 times. Oxygen degrades the hydride species.
    
  • Complexation: Dissolve catalyst in solvent.

  • Addition: Add the ketone. Then, add the FA/TEA mixture dropwise at 0°C.

  • Reaction: Allow to warm to 25°C (Room Temp) .

    • Warning: Do NOT heat to reflux. The 2-chloro substituent destabilizes the benzylic position; heat >40°C promotes racemization via enamine intermediates.

  • Monitoring: Check HPLC every 2 hours. Stop exactly when conversion >98%.

  • Workup (The Danger Zone):

    • Dilute with water.

    • Do not adjust to pH > 10. Use mild base (NaHCO

      
      ) to neutralize.
      
    • Extract quickly into DCM.

    • IMMEDIATELY treat the organic layer with HCl in ether/dioxane to precipitate the hydrochloride salt.

    • Note: Storing the free base as an oil leads to slow racemization (approx. 1-2% ee loss per day at RT).

Visualizing the Racemization Pathways

Understanding how you lose chirality is the first step to saving it.

RacemizationPathways cluster_conditions High Risk Conditions ChiralAmine Chiral Benzylic Amine (Target) Imine Imine Intermediate (Achiral/Planar) ChiralAmine->Imine Oxidation / Dehydrogenation (Metal impurities) Enamine Enamine Tautomer ChiralAmine->Enamine Base Catalyzed (High pH) Radical Benzylic Radical ChiralAmine->Radical Radical Initiator (Light/O2) Racemate Racemic Mixture (50:50) Imine->Racemate Non-selective Reduction Enamine->Imine Tautomerization Radical->Racemate Radical Recombination Heat Temp > 40°C Base pH > 10 Time Prolonged Storage (Free Base)

Figure 1: Mechanistic pathways leading to racemization. Note that base-catalyzed tautomerization is the primary risk during workup.

Troubleshooting Guide (FAQ)

Symptom: Low ee observed immediately after reaction.

Root Cause Analysis:

  • Incomplete Stereocontrol: The catalyst/enzyme was not specific enough for the ortho-substituted substrate.

  • Background Racemization: The reaction temperature was too high, allowing the product to racemize as it formed.

Corrective Action:

  • If Bio: Switch to an (S)- or (R)-selective

    
    -Transaminase with a larger active site pocket (to accommodate the Cl-phenyl group). Lower temp to 25°C.
    
  • If ATH: Increase catalyst loading to shorten reaction time. Ensure the FA/TEA ratio is strictly 5:2 (excess base kills ee).

Symptom: High ee in reaction mixture, but low ee after isolation.[1]

Root Cause Analysis:

  • "Workup Racemization": This is the most common failure mode. The free amine was left in an organic solvent (DCM/EtOAc) for too long, or the pH was raised too high (>11) during extraction. Silica gel chromatography can also be acidic enough to catalyze racemization.

Corrective Action:

  • Skip Column Chromatography: Isolate via salt crystallization.

  • Salt Crash: Add 1.1 eq of HCl (in dioxane or ether) to the crude organic extract immediately after phase separation. Filter the solid HCl salt. The salt form is configurationally stable indefinitely.

Decision Matrix: Troubleshooting Workflow

Troubleshooting Start Problem: Low ee% CheckStage When was ee measured? Start->CheckStage InSitu In-Process Control (IPC) CheckStage->InSitu PostWorkup After Isolation CheckStage->PostWorkup CheckTemp Check Reaction Temp (Is it >30°C?) InSitu->CheckTemp CheckpH Check Workup pH (Was it >10?) PostWorkup->CheckpH TempHigh Action: Lower Temp Extend Time CheckTemp->TempHigh Yes TempOK Check Catalyst/Enzyme Selectivity CheckTemp->TempOK No Screen Action: Screen different Ligand/Enzyme Variant TempOK->Screen pHHigh Action: Use milder base (NaHCO3) Limit exposure time CheckpH->pHHigh Yes pHOk Check Isolation Method CheckpH->pHOk No Silica Did you use Silica Column? pHOk->Silica YesSilica Action: STOP. Use Salt Crystallization. Silica->YesSilica Yes NoSilica Action: Check Solvent Purity (Peroxides/Acids) Silica->NoSilica No

Figure 2: Diagnostic logic for identifying the source of enantiomeric excess loss.

References & Authoritative Sources

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Shin, J. S., & Kim, B. G. (1999).[1] Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206–211.[1] Link

  • Stirling, M., et al. (2010). Commercial-scale biocatalytic synthesis of a chiral amine intermediate.[2] Organic Process Research & Development, 14(5), 1192-1199. (Demonstrates scale-up of transaminase routes).

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Recent Developments and Trends. Advanced Synthesis & Catalysis, 352(5), 753–819. Link

  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3). Link (Provides critical data on racemization rates of benzylic amines).

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for 1-(2-chlorophenyl)propan-1-amine and its precursors before handling.

Sources

Technical Support Center: Purification of 1-(2-Chlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(2-Chlorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale behind each purification step, ensuring the integrity and reproducibility of your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 1-(2-Chlorophenyl)propan-1-amine hydrochloride in a practical question-and-answer format.

Q1: My recrystallized product is oily and won't solidify. What's happening and how can I fix it?

A1: "Oiling out" is a common issue where the solute separates from the solution as a liquid instead of a solid. This typically occurs when the solution is supersaturated to a high degree or when the melting point of the solute is lower than the boiling point of the recrystallization solvent.

  • Causality: The high concentration of impurities can lower the melting point of the mixture, contributing to oiling out. Rapid cooling also favors oil formation over crystal lattice formation.

  • Solutions:

    • Re-dissolve and dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to reduce the saturation level.

    • Slow cooling: Allow the solution to cool to room temperature slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, gradually cool it further in an ice bath.

    • Solvent modification: Consider a mixed solvent system. Dissolve your compound in a "good" solvent (one in which it is very soluble) and then slowly add a "poor" solvent (one in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. For amine hydrochlorides, combinations like ethanol/water or isopropanol/diethyl ether can be effective.[1][2]

Q2: After recrystallization, my yield is very low. What are the likely causes and how can I improve it?

A2: Low recovery is a frequent challenge in recrystallization. Several factors could be at play:

  • Excess solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: If you are performing a hot filtration to remove insoluble impurities, your product might crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and filter flask for hot filtration. Perform the filtration as quickly as possible.

  • Incomplete precipitation: The product may not have fully crystallized out of the solution.

    • Solution: Ensure the solution is sufficiently cooled. After reaching room temperature, cool the flask in an ice bath for at least 30 minutes to an hour to maximize crystal formation.

  • Washing with inappropriate solvent: Washing the collected crystals with a solvent in which they have some solubility will lead to product loss.

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent or a solvent in which the product is known to be poorly soluble.

Q3: My HPLC analysis shows multiple peaks even after purification. How do I identify the impurities and remove them?

A3: The presence of multiple peaks indicates that your purification strategy was not entirely effective for the types of impurities present.

  • Impurity Identification:

    • Process-related impurities: Consider the synthetic route. If prepared by reductive amination of 2-chloropropiophenone, common impurities include unreacted starting material, the corresponding alcohol (1-(2-chlorophenyl)propan-1-ol) from over-reduction of the ketone, and potentially diastereomers if the reaction was not stereoselective.

    • Degradation products: Amine hydrochlorides can be susceptible to degradation over time, especially if exposed to high temperatures or basic conditions.

    • Analytical Techniques: Use LC-MS or GC-MS to get the mass of the impurity peaks, which can provide clues to their structure.

  • Removal Strategies:

    • Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities. Dissolve the crude hydrochloride salt in water and basify with a weak base like sodium bicarbonate or sodium carbonate to liberate the free amine.[3] The free amine can then be extracted into an organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is then washed, dried, and the amine can be converted back to the hydrochloride salt by adding a solution of HCl in an appropriate solvent (e.g., diethyl ether or isopropanol). This process is illustrated in the workflow diagram below.

    • Chromatography: If impurities have similar acid-base properties, column chromatography on silica gel (for the free base) or reverse-phase chromatography may be necessary.

Q4: The color of my 1-(2-Chlorophenyl)propan-1-amine hydrochloride is off-white or yellowish, but I need a pure white solid. How can I remove the color?

A4: Color impurities are common in amine synthesis and are often due to minor, highly conjugated byproducts.

  • Solutions:

    • Activated Charcoal: During recrystallization, after the crude product is dissolved in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then proceed with the cooling and crystallization steps. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

    • Multiple Recrystallizations: Sometimes, a single recrystallization is not sufficient. A second or even third recrystallization can significantly improve the color and purity.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing 1-(2-Chlorophenyl)propan-1-amine hydrochloride?

A: The ideal solvent will dissolve the compound when hot but not when cold. For amine hydrochlorides, polar protic solvents are often a good starting point. Based on general principles for similar compounds, good candidates include:

  • Single Solvents: Isopropanol, ethanol.

  • Mixed Solvents: Ethanol/water, isopropanol/diethyl ether, acetone/hexane.[1][2] A systematic approach to solvent screening is recommended. Start with small-scale trials to determine the solubility profile of your crude material in various solvents.

Q: How can I confirm the purity of my final product?

A: A combination of analytical techniques should be used:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing purity. A C18 column with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH is a good starting point.[4] The UV detection wavelength can be set around 220-230 nm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The free base is amenable to GC-MS analysis. The hydrochloride salt should be neutralized, and the free amine extracted before injection. Derivatization may be necessary to improve peak shape and volatility.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities if they are present in sufficient quantities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Q: Is 1-(2-Chlorophenyl)propan-1-amine hydrochloride chiral? Do I need to worry about enantiomeric purity?

A: Yes, the molecule contains a chiral center at the carbon atom bonded to the amine group. Therefore, it exists as a pair of enantiomers. If your synthesis is not stereospecific, you will have a racemic mixture. For many pharmaceutical applications, only one enantiomer is active, so chiral purification might be necessary. Chiral HPLC, using a chiral stationary phase, is the most common method for determining enantiomeric purity.[6][7][8][9][10]

Q: Can I purify the free base of 1-(2-Chlorophenyl)propan-1-amine instead of the hydrochloride salt?

A: Yes, and this is often a preferred strategy. The free amine is typically less polar than the hydrochloride salt and more soluble in a wider range of organic solvents, making it more amenable to purification by column chromatography on silica gel. After purification of the free base, it can be converted back to the highly pure hydrochloride salt by treatment with HCl.

Experimental Protocols

Acid-Base Extraction Workflow

This workflow is designed to remove neutral and acidic impurities from the crude 1-(2-Chlorophenyl)propan-1-amine hydrochloride.

AcidBaseExtraction start Crude 1-(2-Chlorophenyl)propan-1-amine HCl dissolve Dissolve in Water start->dissolve basify Add aq. NaHCO3 (or other weak base) to pH ~8-9 dissolve->basify extract Extract with Organic Solvent (e.g., CH2Cl2 or Et2O) basify->extract separate Separate Layers extract->separate aq_layer Aqueous Layer (Contains inorganic salts) separate->aq_layer Discard org_layer Organic Layer (Contains free amine) separate->org_layer wash Wash with Brine org_layer->wash dry Dry over Na2SO4 or MgSO4 wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate free_base Purified Free Amine evaporate->free_base dissolve_amine Dissolve in Anhydrous Solvent (e.g., Et2O or Isopropanol) free_base->dissolve_amine add_hcl Add HCl solution (e.g., 2M in Et2O) dropwise dissolve_amine->add_hcl precipitate Precipitate Forms add_hcl->precipitate collect Collect Solid by Filtration precipitate->collect wash_solid Wash with Cold Anhydrous Solvent collect->wash_solid dry_solid Dry under Vacuum wash_solid->dry_solid final_product Pure 1-(2-Chlorophenyl)propan-1-amine HCl dry_solid->final_product

Caption: Workflow for purification via acid-base extraction.

Recrystallization Protocol (Example with Isopropanol)
  • Dissolution: In a fume hood, place the crude 1-(2-Chlorophenyl)propan-1-amine hydrochloride in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: As the solution cools, crystals should start to form. To maximize yield, place the flask in an ice bath for at least 30 minutes.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation
Purification MethodTypical Impurities RemovedAdvantagesDisadvantages
Recrystallization Soluble impurities, colored byproductsSimple, effective for high initial purityLower yield, may not remove closely related impurities
Acid-Base Extraction Neutral and acidic compoundsHigh capacity, very effective for specific impurity typesRequires handling of acids and bases, multiple steps
Column Chromatography Wide range of impuritiesHigh resolution, can separate similar compoundsMore complex, requires more solvent and time

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase or a mixture of water and methanol.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: The hydrochloride salt is not volatile. It must be converted to the free base by neutralizing with a base (e.g., NaHCO₃) and extracting into an organic solvent like diethyl ether or ethyl acetate. The organic layer is then dried and can be injected directly or after derivatization.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound and any higher-boiling impurities.

  • Injection: Split or splitless injection depending on the concentration.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of e.g., m/z 40-400.

Logical Relationships in Purification Strategy

PurificationStrategy start Crude Product purity_check1 Initial Purity Assessment (e.g., HPLC, TLC) start->purity_check1 high_purity High Purity (>95%) purity_check1->high_purity Yes low_purity Low Purity (<95%) or Significant Impurities purity_check1->low_purity No recrystallization Recrystallization high_purity->recrystallization acid_base Acid-Base Extraction low_purity->acid_base purity_check2 Final Purity Assessment (HPLC, GC-MS, NMR) recrystallization->purity_check2 chromatography Column Chromatography (on free base) acid_base->chromatography If needed acid_base->purity_check2 chromatography->purity_check2 final_product Pure Product purity_check2->final_product Pass fail Purity Not Met purity_check2->fail Fail repurify Re-evaluate and Re-purify fail->repurify repurify->start

Caption: Decision tree for selecting a purification strategy.

References

  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. Retrieved from a hypothetical BenchChem technical document.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. Retrieved from a hypothetical BenchChem technical document.
  • Al-Saeed, M. H., & Al-Ghamdi, A. A. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 1-8.
  • Papp, L. A., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 27(24), 8933.
  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(1), 163-169.
  • Song, G., et al. (2014). A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. Food Analytical Methods, 7(8), 1656-1662.
  • Blahova, E., et al. (2013). HPLC method for chiral separation and quantification of antidepressant citalopram and its precursor citadiol. Journal of Pharmaceutical and Biomedical Analysis, 73, 3-9.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Scribd. Retrieved from [Link]

  • Agilent Technologies. (2007). HPLC Column and Separation and Separation Troubleshooting. Agilent Technologies.
  • Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74, 4.43.1–4.43.10.
  • BenchChem. (2025). Technical Support Center: Bis(2-chloroethyl)amine Hydrochloride Stability in Solution. Retrieved from a hypothetical BenchChem technical document.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies.
  • Phenomenex. (n.d.).
  • Google Patents. (2016).
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. ResearchGate. Retrieved from [Link]

  • AquaEnergy Expo Knowledge Hub. (2007).
  • YouTube. (2022). How to purify Amine? Grad student asked me.
  • BenchChem. (2025). troubleshooting guide for the recrystallization of 2-(2-Chlorophenyl)acetohydrazide. Retrieved from a hypothetical BenchChem technical document.

Sources

Technical Support Center: Chromatographic Analysis of 1-(2-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

<__ a="">

Welcome to the technical support guide for the analysis of 1-(2-Chlorophenyl)propan-1-amine. The sudden appearance of an unknown peak in a chromatogram can be a critical issue, potentially causing project delays and consuming significant resources to resolve.[1] This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and identify unexpected peaks encountered during the chromatographic analysis of this compound. It provides a structured approach, from initial assessment to in-depth structural elucidation, grounded in established scientific principles and practical field experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions when an unexpected peak appears in your chromatogram.

Q1: An unknown peak has appeared in my chromatogram. What is the first step?

A1: The immediate first step is to confirm the peak is real and not a system artifact.[1] Re-inject the same sample to check for reproducibility. If the peak is consistent, inject a blank solvent run (your mobile phase or sample diluent) to rule out contamination from the solvent, system, or carryover from a previous injection.

Q2: My unknown peak is very small (e.g., <0.1% area). How can I determine if it's significant?

A2: The significance of a small peak depends on regulatory guidelines and the intended use of the 1-(2-Chlorophenyl)propan-1-amine. For pharmaceutical applications, even impurities at levels between 0.05% and 0.2% of the main peak can be significant and require identification.[1] It is crucial to determine if the peak exceeds the reporting and identification thresholds set by regulatory bodies like the ICH.

Q3: Could the unknown peak be related to the synthesis of 1-(2-Chlorophenyl)propan-1-amine?

A3: Yes, this is a very common source. The synthesis of this amine often involves the reductive amination of a ketone precursor.[2] Incomplete reactions or side reactions can lead to various impurities. For example, unreacted starting materials, by-products from the reducing agent, or intermediates could all appear as unknown peaks.

Q4: Can the unknown peak be a degradation product?

A4: Absolutely. 1-(2-Chlorophenyl)propan-1-amine, like many amines, can be susceptible to degradation.[2] Oxidation is a common pathway, potentially forming N-oxides or other oxidative products, especially if the sample is exposed to air, light, or incompatible excipients.[3] Hydrolysis under strong acidic or basic conditions is another possibility.[3]

Q5: My mobile phase contains acetonitrile and water. Could the unknown peak be an adduct?

A5: This is a strong possibility, especially if you are using Mass Spectrometry (MS) detection. In electrospray ionization (ESI), molecules can form adducts with mobile phase components or their salts. Common adducts include [M+Na]⁺, [M+K]⁺, and [M+ACN+H]⁺ (acetonitrile adduct).[4] These adducts will appear as separate peaks in the mass spectrum, which could be misinterpreted as a new compound if not carefully analyzed.

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying the source of an unknown peak.

Guide 1: Systematic Investigation Workflow

The appearance of an anomalous peak requires a structured investigation to efficiently determine its identity and origin.[1] The following workflow provides a logical sequence of steps.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Data Gathering & Hypothesis cluster_2 Phase 3: Confirmation & Resolution A Unknown Peak Detected B Confirm Peak is Real (Re-inject Sample) A->B C Inject Blank Solvent B->C D Check for System Contamination & Carryover C->D E Review Synthesis Route & Reaction Conditions D->E F Analyze by LC-MS/MS D->F H Propose Potential Structures (Impurities, Degradants) E->H G Evaluate Mass Spectrum (Adducts, Fragments) F->G G->H I Synthesize or Procure Reference Standard H->I J Co-injection Experiment I->J K Confirm Identity J->K L Implement Corrective Action (Modify Synthesis, Storage, etc.) K->L

Caption: A systematic workflow for identifying unknown chromatographic peaks.

Guide 2: Identifying Synthesis-Related Impurities

Impurities can arise from the starting materials, intermediates, or side reactions during the synthesis of 1-(2-Chlorophenyl)propan-1-amine. A common synthetic route involves the reductive amination of 1-(2-chlorophenyl)propan-1-one.

Potential Synthesis-Related Impurities:

Compound Name Potential Origin Expected Molecular Weight ( g/mol )
1-(2-Chlorophenyl)propan-1-oneUnreacted starting material168.61
1-(2-Chlorophenyl)propan-1-olReduction of the ketone starting material170.63
N,N-di-[1-(2-chlorophenyl)propyl]amineDimerization side-reaction322.28
Oxime of 1-(2-chlorophenyl)propan-1-oneIntermediate if using hydroxylamine in reduction183.63

Experimental Protocol: Screening for Synthesis Impurities via LC-MS

  • Sample Preparation: Dissolve the 1-(2-Chlorophenyl)propan-1-amine sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[5]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and ramp up to elute compounds of varying polarity.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Detection: UV at 254 nm and MS detector.[5]

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.[5]

    • Analysis: Extract ion chromatograms for the expected molecular weights of potential impurities (as [M+H]⁺).

Guide 3: Investigating Degradation Products

Amines can degrade through various pathways, particularly oxidation. Forced degradation studies are a systematic way to investigate the potential degradation products of a substance.[3]

Common Degradation Pathways for Amines:

  • Oxidation: The amine group can be oxidized to form an N-oxide.[3]

  • Hydrolysis: Under harsh acidic or basic conditions, the C-N bond may cleave.[3]

  • Photodegradation: Exposure to light can induce degradation.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Create a 1 mg/mL solution of 1-(2-Chlorophenyl)propan-1-amine in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control (unstressed) sample, using the LC-MS method described in Guide 2.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. New peaks that appear are potential degradation products. The mass of these new peaks can provide clues to their structure. For example, an increase of 16 amu often suggests oxidation (addition of an oxygen atom).

Guide 4: Elucidating Structure with Mass Spectrometry

Mass spectrometry is a powerful tool for identifying unknown compounds. The fragmentation pattern of a molecule in the mass spectrometer can provide valuable structural information.[6]

Typical Fragmentation of Amines:

Aliphatic amines often undergo alpha-cleavage, where the bond adjacent to the nitrogen atom breaks.[7] For 1-(2-Chlorophenyl)propan-1-amine, this would involve the cleavage of the bond between the first and second carbon of the propyl chain.

Amine_Fragmentation cluster_0 Alpha-Cleavage of 1-(2-Chlorophenyl)propan-1-amine mol [C₆H₄(Cl)CH(NH₂)CH₂CH₃]⁺˙ (Molecular Ion, m/z 169/171) frag1 [C₆H₄(Cl)CH=NH₂]⁺ (m/z 140/142) mol->frag1 α-cleavage frag2 •CH₂CH₃ (Ethyl Radical)

Caption: Alpha-cleavage is a characteristic fragmentation pathway for amines.

Interpreting the Mass Spectrum:

  • Identify the Molecular Ion: For compounds containing one nitrogen atom, the molecular ion will have an odd nominal mass.[7] Look for a peak at m/z 169, corresponding to [C₉H₁₂ClN]⁺. Due to the chlorine isotope pattern, you should also see a peak at m/z 171 with roughly one-third the intensity.

  • Look for Characteristic Fragments: A prominent fragment at m/z 140/142 would strongly suggest the structure of 1-(2-Chlorophenyl)propan-1-amine, resulting from the loss of an ethyl radical (29 amu).

  • Consider Adducts: If using ESI, always check for common adducts.[6] Create a table to compare observed m/z values with theoretical adduct masses.

Table of Common Adducts for 1-(2-Chlorophenyl)propan-1-amine (M, MW=169.65)

Adduct Ion Nominal Adduct Mass Expected m/z
[M+H]⁺M+1170.7
[M+NH₄]⁺M+18187.7
[M+Na]⁺M+23192.6
[M+K]⁺M+39208.6
[2M+H]⁺2M+1339.3

Data sourced from common adduct tables.[4][6]

Part 3: Conclusion and Best Practices

Identifying unknown peaks in a chromatogram is a common challenge in analytical chemistry.[1] A systematic and logical approach, beginning with simple system checks and progressing to more complex techniques like forced degradation and mass spectral analysis, is the most effective strategy. Always document each step of your investigation. By understanding the potential sources of impurities—from synthesis to degradation—and by leveraging the power of modern analytical techniques, you can confidently identify and resolve these chromatographic puzzles.

References

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Retrieved from [Link]

  • SGS. (n.d.). How to Approach the Identification of Anomalous Peaks During Pharmaceutical Sample Analyses. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Retrieved from [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]

Sources

Technical Support Center: Resolution of 1-(2-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 1-(2-Chlorophenyl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the separation of these critical enantiomers. Our approach is rooted in fundamental principles of stereochemistry and crystallization, aiming to empower you to troubleshoot and optimize your resolution processes effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of 1-(2-Chlorophenyl)propan-1-amine enantiomers important?

The enantiomers of a chiral molecule, such as 1-(2-Chlorophenyl)propan-1-amine, can exhibit significantly different pharmacological and toxicological profiles.[1] In drug development, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Regulatory agencies like the FDA now strongly recommend the characterization and justification for using a single enantiomer versus a racemic mixture.[2] Therefore, obtaining enantiomerically pure compounds is a critical step in producing safe and effective pharmaceuticals.

Q2: What is the most common method for resolving racemic 1-(2-Chlorophenyl)propan-1-amine?

The most prevalent and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts using an enantiomerically pure chiral resolving agent.[3][4][5] This classical technique relies on the principle that diastereomers have different physical properties, such as solubility.[6][7] By reacting the racemic amine with a chiral acid, two diastereomeric salts are formed. Due to their different solubilities in a specific solvent, one salt will preferentially crystallize, allowing for its separation by filtration. The desired enantiomer is then recovered by treating the isolated salt with a base.[1]

Q3: How do I select an appropriate chiral resolving agent for this amine?

Selecting the right resolving agent is the most critical factor for a successful resolution.[8] The choice is often empirical and requires screening. For a basic amine like 1-(2-Chlorophenyl)propan-1-amine, chiral acids are the resolving agents of choice.

Key Considerations for Agent Selection:

  • Availability and Cost: The agent should be readily available in high enantiomeric purity and be economically viable for the intended scale.

  • Crystallinity of Salts: The ideal agent will form a highly crystalline, stable salt with one of the amine enantiomers.

  • Solubility Difference: The most crucial factor is a significant difference in solubility between the two resulting diastereomeric salts in a given solvent.

A recommended starting point for screening is to use derivatives of tartaric acid, which are well-documented for resolving amines.[3][9]

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentTypeCommon Applications & Notes
(+)-Tartaric Acid / (-)-Tartaric AcidChiral AcidWidely used, cost-effective. Forms salts with a broad range of amines.[3]
(+)-Dibenzoyl-D-tartaric acid (DBTA)Chiral AcidOften provides better-defined crystals than tartaric acid itself.
(+)-Di-p-toluoyl-D-tartaric acid (DPTTA)Chiral AcidKnown for its ability to form crystalline salts with various amines.[1]
(R)-(-)-Mandelic Acid / (S)-(+)-Mandelic AcidChiral AcidAnother common and effective choice for resolving basic compounds.[9]
(1R)-(-)-10-Camphorsulfonic acid (CSA)Chiral AcidStrong acid, useful for amines that form weak salts with carboxylic acids.[9]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses specific problems you may encounter during the resolution process.

Problem 1: No crystallization occurs, or the yield of the diastereomeric salt is very low.

This is a common issue often related to solubility, concentration, or nucleation.

Initial Diagnostic Questions:

  • Is the solution supersaturated? Crystallization cannot occur from an undersaturated solution.

  • Is the chosen solvent appropriate? The desired salt must be sparingly soluble at the crystallization temperature.

  • Are there impurities present that might be inhibiting crystallization?

Troubleshooting Workflow

G start Low / No Crystal Yield check_solvent Is solvent optimal? (Large solubility difference) start->check_solvent check_conc Is concentration correct? (Supersaturated solution) check_solvent->check_conc Yes action_solvent Perform Solvent Screen (Vary polarity & proticity) check_solvent->action_solvent No check_cool Is cooling profile adequate? check_conc->check_cool Yes action_conc Increase Concentration or Add Anti-solvent check_conc->action_conc No induce Can nucleation be induced? check_cool->induce Yes action_cool Decrease Final Temperature or Slow Cooling Rate check_cool->action_cool No induce->start No (Re-evaluate system) end_node Yield Optimized induce->end_node Yes action_solvent->check_conc action_conc->check_cool action_cool->induce action_induce Induce Crystallization (Seeding or Scratching) action_induce->end_node

Caption: Troubleshooting workflow for low crystallization yield.

In-Depth Solutions:

  • Solvent Screening: The solvent is paramount.[10] An ideal solvent will dissolve both diastereomeric salts at an elevated temperature but will show a large solubility difference upon cooling, where the desired salt is significantly less soluble. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and their mixtures with water).

  • Increase Concentration: The solution may be too dilute. Carefully concentrate the solution by evaporating some of the solvent. Alternatively, introduce an "anti-solvent"—a solvent in which the diastereomeric salt is insoluble—to induce precipitation. This must be done slowly to avoid "oiling out."

  • Optimize Cooling Profile: Rapid cooling can lead to a supersaturated state with no nucleation. A slower, controlled cooling rate often yields crystals of higher purity and better yield.[10]

  • Induce Nucleation: If a supersaturated solution fails to crystallize, nucleation is the barrier.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic glass fragments can act as nucleation sites.

    • Seeding: The most reliable method. Add a single, tiny crystal of the desired diastereomeric salt to the supersaturated solution to initiate crystal growth.[10]

Problem 2: The diastereomeric salt "oils out" instead of crystallizing.

"Oiling out" or liquid-liquid phase separation occurs when the salt's solubility is exceeded at a temperature that is above its melting point (or the melting point of the solvate). The resulting oil is often an amorphous mixture that is difficult to purify.

Potential Causes & Solutions:

  • Solution is too concentrated: The high concentration can lead to the system separating into two liquid phases. Solution: Dilute the mixture with more solvent until the oil redissolves upon heating, then attempt to recrystallize by slow cooling.

  • Cooling is too rapid: A sudden drop in temperature can shock the system into phase separation. Solution: Employ a slower, more controlled cooling ramp.

  • Inappropriate Solvent: The solvent may not be suitable for promoting a crystalline solid state for the salt. Solution: Re-screen for solvents. Sometimes a more viscous or a better hydrogen-bonding solvent can encourage lattice formation over oiling.

Problem 3: The recovered amine has low enantiomeric excess (e.e.).

Low enantiomeric excess indicates poor separation of the diastereomeric salts. Enantiomeric excess is a measure of the purity of the sample.[11]

Potential Causes & Solutions:

  • Co-precipitation: This is the most likely cause. If the solubilities of the two diastereomeric salts are too similar in the chosen solvent, the undesired salt will crystallize along with the desired one.

    • Scientist's Note: The goal is to maximize the solubility difference between the (R-amine, R-acid) and (S-amine, R-acid) salts. This is achieved by meticulously screening solvents and temperatures.

    • Solution: Perform a rescreening of solvents. The optimal system will show one salt precipitating cleanly while the other remains in the mother liquor.

  • Insufficient Purity of the Diastereomeric Salt: The filtered salt may still contain trapped mother liquor rich in the other diastereomer.

    • Solution: Perform a second recrystallization of the isolated diastereomeric salt. Dissolve the salt in a minimum amount of hot solvent and cool slowly again. This step almost always significantly boosts the diastereomeric and, consequently, the final enantiomeric purity.

  • Incomplete Reaction or Racemization: Ensure the salt formation reaction has gone to completion. In rare cases, under harsh conditions (e.g., extreme pH or high heat for prolonged periods), the chiral centers could be susceptible to racemization, although this is less common for this type of molecule.

    • Solution: Use milder conditions. Ensure the base used to liberate the final amine is not excessively strong or used at high temperatures, which could potentially cause racemization of the product.

Experimental Protocols

Protocol 1: Screening for Optimal Resolving Agent & Solvent

Objective: To identify the most effective chiral acid and solvent combination for the resolution.

Materials:

  • Racemic 1-(2-Chlorophenyl)propan-1-amine

  • Candidate chiral resolving agents (e.g., (+)-DPTTA, (-)-Tartaric acid)

  • A range of solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile)

  • Small-scale vials or test tubes (2-5 mL)

  • Heating/stirring plate

Methodology:

  • Preparation: In separate vials, dissolve a small, fixed amount of the racemic amine (e.g., 100 mg) in a small volume (e.g., 1 mL) of each candidate solvent.

  • Addition of Resolving Agent: Add 0.5 equivalents of the chiral resolving agent to each vial.

    • Scientist's Note: Using 0.5 equivalents ensures that only one enantiomer can form a salt, maximizing the chance of its selective precipitation. This is a common screening technique.[3]

  • Dissolution: Gently heat and stir the vials until all solids dissolve completely.

  • Crystallization: Remove the vials from the heat and allow them to cool slowly to room temperature. If no crystals form, place them in a refrigerator (4°C) overnight.

  • Observation: Observe the vials for the formation of crystalline solids. Note the solvent, the resolving agent, the amount of precipitate, and the crystal quality.

  • Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. Liberate the amine by dissolving the salt in water, adding a base (e.g., 1M NaOH) until pH > 12, and extracting with an organic solvent (e.g., dichloromethane). Analyze the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC or GC.[12]

  • Selection: The combination that yields a crystalline solid and results in the highest e.e. is the best candidate for scale-up.

Protocol 2: Preparative Scale Resolution and Amine Liberation

Objective: To resolve a larger quantity of the racemic amine using the optimized conditions from Protocol 1.

Overall Workflow

G racemate Racemic Amine (R/S) mix 1. Mix & Heat to Dissolve racemate->mix agent Chiral Resolving Agent (e.g., (+)-DPTTA) agent->mix solvent Optimal Solvent solvent->mix cool 2. Slow Cooling & Crystallization mix->cool filter 3. Filtration cool->filter salt Less Soluble Diastereomeric Salt (e.g., S-Amine • (+)-Acid) filter->salt Solid mother_liquor Mother Liquor (Enriched in R-Amine • (+)-Acid) filter->mother_liquor Liquid liberate 4. Liberation with Base (e.g., NaOH) salt->liberate pure_enantiomer Enantiopure Amine (S-Enantiomer) liberate->pure_enantiomer

Caption: General workflow for diastereomeric salt resolution.

Methodology:

  • Dissolution: In an appropriately sized flask, combine the racemic 1-(2-Chlorophenyl)propan-1-amine (1.0 eq.), the chosen chiral resolving agent (0.5-1.0 eq., optimized during screening), and the selected solvent. Heat the mixture with stirring until a clear solution is obtained.

  • Crystallization: Remove the heat source and allow the solution to cool slowly and undisturbed to room temperature. A slow cooling rate is crucial for selective crystallization. For improved yield, the flask can be subsequently cooled in an ice bath or refrigerator.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of the cold solvent to remove any residual mother liquor.

  • Drying: Dry the diastereomeric salt crystals under vacuum.

  • (Optional but Recommended) Recrystallization: To improve diastereomeric purity, recrystallize the salt from the same solvent system.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH solution) dropwise with stirring until the pH of the aqueous layer is strongly basic (pH 12-14). This will break the salt and deprotonate the amine.

    • Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the final yield and measure the enantiomeric excess (e.e.) by chiral HPLC or GC. Confirm the chemical identity using NMR and MS.

References

  • Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. PubMed Central. Available from: [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available from: [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. Available from: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]

  • Chiral resolution. Wikipedia. Available from: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available from: [Link]

  • Resolution of racemic mixtures. Reddit. Available from: [Link]

  • Chiral Resolution Screening. Onyx Scientific. Available from: [Link]

  • Resolution of a Racemic Mixture. University of Colorado Boulder, Science Learning Center. Available from: [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available from: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available from: [Link]

  • Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. DergiPark. Available from: [Link]

  • All About Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available from: [Link]

Sources

Technical Support Center: Solubility Optimization for 1-(2-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the solubility challenges associated with 1-(2-Chlorophenyl)propan-1-amine . This guide is structured for analytical chemists and pharmaceutical researchers, focusing on the physicochemical properties that dictate solubility and providing actionable protocols for HPLC, LC-MS, and GC-MS workflows.[1][2][3]

Case ID: SOL-14752-CL Compound Class: Lipophilic Primary Amine Critical Parameter: Basic pKa (~9.5–10.[1][2][3]0) & Lipophilic Chlorophenyl Moiety[1][3]

Executive Summary

1-(2-Chlorophenyl)propan-1-amine exhibits "pH-dependent solubility" characteristic of lipophilic amines.[1][2][3]

  • The Challenge: In its free base form , the molecule is highly lipophilic (hydrophobic) and practically insoluble in neutral water.[1]

  • The Solution: Solubility is achieved by protonating the amine nitrogen (lowering pH < 7.[1]5) or using intermediate polarity organic solvents.[1][2][3]

  • Common Pitfall: Injecting high-concentration organic stock solutions directly into high-aqueous HPLC mobile phases, causing "shock precipitation."[1][2]

Module 1: Solvent Selection & Preparation

Q: What is the "Universal Solvent" for this compound?

A: Methanol (MeOH) or Dimethyl Sulfoxide (DMSO) .[1][3]

  • Why: The chlorophenyl ring provides significant lipophilicity, while the amine group allows for hydrogen bonding.[1] Methanol bridges these properties effectively.[1][2]

  • Recommendation: Prepare your Primary Stock Solution (1–10 mg/mL) in 100% Methanol. This ensures stability and prevents hydrolysis or precipitation during long-term storage at -20°C.[1][2]

Q: My working standard precipitated when diluted with water. Why?

A: You likely crossed the "Solubility Cliff." When you dilute a methanolic stock with neutral water, the pH remains near neutral (pH ~6-7).[1][2][3] Since the pKa of the amine is ~9.5, a significant portion remains unprotonated (free base) and precipitates due to the "hydrophobic effect" of the chlorophenyl group.[1]

  • The Fix: Always dilute using an acidified diluent (e.g., 0.1% Formic Acid in Water/MeOH).[1][3] The acid ensures the amine is fully protonated (

    
    ), which is water-soluble.[1][2][3]
    
Data Table: Solubility Profile
Solvent SystemSolubility StatusApplicationNotes
Water (Neutral) ❌ Poor (< 0.1 mg/mL)NoneFree base oils out.[1][2][3][4]
0.1% Formic Acid (aq) ✅ Good (> 10 mg/mL)LC-MS DiluentForms soluble formate salt.[1][2][3][4]
Methanol (100%) ✅ ExcellentStock PrepBest for long-term storage.[1][2][3][4]
Acetonitrile (100%) ⚠️ ModerateStock PrepRisk of salt precipitation if HCl salt is used.[1][2][3][4]
Dichloromethane ✅ ExcellentExtractionIdeal for liquid-liquid extraction (LLE).[1][2][3][4]
Hexane/Heptane ⚠️ VariableGC DiluentSoluble as free base; insoluble as salt.[1][2][3][4]

Module 2: The Science of pH Manipulation

Q: How does pH control the solubility of this specific amine?

A: Solubility follows the Henderson-Hasselbalch equation .[1][2][3] For a base (


) ionizing to a salt (

):

[1][3]
  • At pH 2.0 (Acidic): The ratio is shifted entirely to

    
     (Ionized).[1] The compound behaves like a salt and dissolves in water.[1][2]
    
  • At pH 7.0 (Neutral): You are approaching the pKa.[1][2] The concentration of non-ionized

    
     (Lipophilic) increases, risking precipitation.[1]
    
  • At pH 10.0+ (Basic): The compound is >50% non-ionized.[1] It will crash out of water and must be dissolved in an organic solvent (DCM, Hexane).[1][2]

Visual Workflow: Solubility Decision Tree

SolubilityTree Start Start: Identify Form FormCheck Is it Salt (HCl) or Free Base? Start->FormCheck Salt Salt Form (Solid) FormCheck->Salt Base Free Base (Oil/Solid) FormCheck->Base Target Target Application? Salt->Target Organic Stock Solution (MeOH) Base->Organic Dissolve in MeOH LC Dissolve in Water + 0.1% Formic Acid (Avoid 100% ACN) Target->LC LC-MS / HPLC GC Perform 'Free Basing' Extraction into DCM or Hexane Target->GC GC-MS Dilution Dilution Organic->Dilution Dilute for Analysis Precip Use Acidified Diluent (pH < 4.0) Dilution->Precip Precipitation Risk!

Figure 1: Decision tree for solvent selection based on the chemical form (Salt vs. Free Base) and the intended analytical technique.[1][2][3][5][6]

Module 3: Sample Preparation Protocols

Protocol A: Preparation for Reverse Phase HPLC/LC-MS

Objective: Prevent "Shock Precipitation" inside the column or injector.

  • Stock Preparation: Weigh 10 mg of 1-(2-Chlorophenyl)propan-1-amine. Dissolve in 10 mL Methanol . (Conc: 1 mg/mL).[1][2]

  • Intermediate Dilution: Take 100 µL of Stock. Add 900 µL of 50:50 Methanol/Water + 0.1% Formic Acid .

    • Critical Step: Do not dilute directly into 100% water.[1][2] The intermediate 50% organic step ensures the transition is smooth.[1][2]

  • Final Diluent: If further dilution is needed, use the starting mobile phase of your method (e.g., 95% Water / 5% ACN + 0.1% Formic Acid).[1][2]

Protocol B: Preparation for GC-MS

Objective: Ensure volatility and avoid salt injection.

  • Free Basing (If starting with Salt):

    • Dissolve salt in 1 mL water.[1][2]

    • Add 100 µL Ammonium Hydroxide (pH > 10).[1][2]

    • Add 2 mL Dichloromethane (DCM) or Ethyl Acetate.[1][2]

    • Vortex for 1 min and centrifuge.

    • Collect the bottom organic layer (DCM).[1][2][3]

  • Derivatization (Optional but Recommended):

    • Primary amines can tail badly on GC columns.[1][2][3]

    • React the organic extract with PFPA (Pentafluoropropionic anhydride) or BSTFA to cap the amine.[1]

Module 4: Troubleshooting Common Issues

Q: I see "Peak Tailing" in my HPLC chromatogram. Is this solubility?

A: Likely not solubility, but Silanol Interaction .

  • Mechanism: The basic amine interacts with acidic silanol groups on the silica column support.[1][3]

  • The Fix:

    • Add a Modifier: Ensure your mobile phase contains 0.1% Formic Acid or 0.05% TFA (Trifluoroacetic acid).[1][2][3] The acid suppresses silanol ionization.[1][2]

    • Use "End-capped" Columns: Switch to a column designated as "Base Deactivated" (e.g., C18 with high carbon load and end-capping).[1][2][3]

Q: My sample is cloudy after adding the buffer.

A: You have "Salting Out" or pH mismatch.

  • Check 1: Is your buffer Phosphate? Phosphate salts of lipophilic amines can be insoluble.[1][2] Switch to Ammonium Acetate or Formate .[1][2][3]

  • Check 2: Is the pH > 7? If yes, the free base is forming.[1][2] Lower the pH to < 4.

Visual Workflow: Sample Prep & Dilution Scheme

DilutionScheme Stock Stock Solution 100% MeOH (High Solubility) Step1 Intermediate 50% MeOH / 50% Acidic Water (Prevents Shock) Stock->Step1 Dilute 1:10 Precip Precipitation Zone (Avoid 100% Neutral Water) Stock->Precip Direct Dilution Final Final Vial Mobile Phase Match (pH < 4.0) Step1->Final Dilute to Target

Figure 2: Correct dilution workflow to avoid the "Precipitation Zone" when moving from organic stock to aqueous mobile phase.

References

  • PubChem. 1-(2-Chlorophenyl)propan-1-amine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][3]

  • Dolan, J. W. (2002).[1][2][3] Basics of LC-MS Method Development: pH and Solubility. LCGC North America.[1][2] Available at: [Link]

  • Center for Disease Control (CDC). NIOSH Method 9106: Methamphetamine and Illicit Drugs on Wipes by Liquid-Liquid Extraction.[1][2][3] (General protocol for lipophilic amine extraction). Available at: [Link][1]

  • Restek Corporation. Optimizing Analysis of Amines by GC. Technical Guide. Available at: [Link][1]

Sources

Technical Support Center: Navigating Matrix Effects in the Analysis of 1-(2-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-(2-Chlorophenyl)propan-1-amine and related novel psychoactive substances (NPS). This guide is designed for researchers, forensic toxicologists, and drug development professionals to navigate the complexities of matrix effects in bioanalytical methods. Here, we provide in-depth, experience-driven insights and practical troubleshooting solutions to ensure the accuracy and reliability of your analytical data.

Introduction to Matrix Effects

In quantitative analysis using techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] When analyzing biological samples such as plasma, urine, or oral fluid, these components can include salts, proteins, phospholipids, and metabolites. A matrix effect is the alteration of the analyte's ionization efficiency due to the presence of these co-eluting components, leading to either ion suppression or enhancement.[2][3] This phenomenon is a major concern as it can significantly impact the accuracy, precision, and sensitivity of the analytical method.[4][5]

This guide will provide a structured approach to identifying, understanding, and mitigating matrix effects in the analysis of 1-(2-Chlorophenyl)propan-1-amine, a compound structurally related to amphetamine-type substances and synthetic cathinones.

Frequently Asked Questions (FAQs)

Q1: What is 1-(2-Chlorophenyl)propan-1-amine and why is its analysis challenging?

A1: 1-(2-Chlorophenyl)propan-1-amine is a synthetic compound that falls into the broad category of new psychoactive substances. Its structure is similar to that of certain amphetamines and cathinones. The primary challenge in its analysis, particularly in biological matrices, stems from its susceptibility to matrix effects, which can lead to inaccurate quantification. Given its potential use in forensic and clinical contexts, reliable detection and quantification are critical.

Q2: What are the primary causes of matrix effects in LC-MS/MS analysis?

A2: Matrix effects in LC-MS/MS are primarily caused by co-eluting endogenous components from the biological sample that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2] Phospholipids from cell membranes are notorious for causing ion suppression. Other sources include salts, endogenous metabolites, and administered medications. These substances can compete with the analyte for ionization, alter the physical properties of the ESI droplets, or contaminate the ion source.[2]

Q3: How do I know if my analysis is affected by matrix effects?

A3: The most direct way to assess matrix effects is through a post-extraction addition experiment. In this procedure, the analyte of interest is spiked into a blank matrix extract, and the response is compared to the response of the analyte in a pure solvent. A significant difference in the signal intensity indicates the presence of matrix effects. Regulatory guidelines, such as the ICH M10, provide specific criteria for evaluating matrix effects during method validation.[6][7][8]

Q4: What are the regulatory requirements regarding matrix effect evaluation?

A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their guidelines under the International Council for Harmonisation (ICH) M10 guideline.[6][8] This guideline mandates the evaluation of matrix effects during bioanalytical method validation.[7][9] The assessment should demonstrate that the accuracy and precision of the method are not compromised by the variability between different sources of the biological matrix.[7]

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of 1-(2-Chlorophenyl)propan-1-amine.

Issue 1: Poor reproducibility and accuracy in urine samples.

Question: I am observing significant variability in my quality control (QC) samples when analyzing 1-(2-Chlorophenyl)propan-1-amine in urine. The accuracy is often outside the acceptable range of ±15%. What could be the cause and how can I fix it?

Answer: This is a classic sign of significant and variable matrix effects. Urine is a complex matrix with high inter-individual variability in its composition (e.g., salt content, creatinine levels).

Causality: Co-eluting endogenous compounds in different urine samples can suppress or enhance the ionization of your analyte to varying degrees, leading to poor reproducibility.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent QC results.

Solutions:

  • Systematic Evaluation of Matrix Effect:

    • Perform a post-extraction addition experiment using at least six different lots of blank urine to quantify the variability of the matrix effect.[7]

  • Enhance Sample Preparation: A simple "dilute-and-shoot" approach is often insufficient for complex matrices like urine.[10]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering components.[10][11] A mixed-mode cation exchange SPE sorbent would be a good starting point for a basic compound like 1-(2-Chlorophenyl)propan-1-amine.

    • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract than protein precipitation. Experiment with different organic solvents and pH adjustments to optimize the extraction of the analyte while minimizing the co-extraction of interferences.

  • Optimize Chromatography:

    • Ensure that your analyte is chromatographically separated from the regions of major ion suppression. This can be visualized using a post-column infusion experiment.

    • Consider using a different column chemistry or modifying the mobile phase gradient to improve separation.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[12] If a SIL-IS for 1-(2-Chlorophenyl)propan-1-amine is not available, a close structural analog can be used, but its ability to track the matrix effect must be thoroughly validated.

Issue 2: Low signal intensity and poor sensitivity in plasma samples.

Question: I am struggling to achieve the required lower limit of quantification (LLOQ) for 1-(2-Chlorophenyl)propan-1-amine in plasma. The signal-to-noise ratio is consistently low. What steps can I take to improve sensitivity?

Answer: Low sensitivity in plasma is often due to significant ion suppression from phospholipids.

Causality: Phospholipids are abundant in plasma and are known to strongly suppress the ionization of co-eluting analytes in electrospray ionization (ESI).

Mitigation Strategies:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Enantiomeric Purity Determination of 1-(2-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemistry of active pharmaceutical ingredients (APIs) and their intermediates is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety.[1] The compound 1-(2-Chlorophenyl)propan-1-amine is a chiral amine that serves as a valuable building block in medicinal chemistry.[2] As such, the ability to accurately quantify its enantiomeric purity is paramount. Different enantiomers of a chiral drug can exhibit widely varying pharmacological, toxicological, and metabolic profiles.[1][3] This guide provides an in-depth comparison of established analytical methodologies for determining the enantiomeric purity of 1-(2-Chlorophenyl)propan-1-amine, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Foundational Principles of Chiral Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a formidable challenge. Chiral separation techniques overcome this by creating a transient diastereomeric interaction between the enantiomers and a chiral selector. This interaction results in different physicochemical properties for the two enantiomers, allowing for their separation and quantification. The most prevalent and powerful chromatographic techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each employing a chiral stationary phase (CSP) to facilitate this selective interaction.[4][5]

Section 2: Comparative Analysis of Analytical Techniques

The choice of an analytical method for enantiomeric purity determination is a strategic decision, balancing factors such as resolution, analysis time, sample throughput, and the specific physicochemical properties of the analyte. Below, we compare the preeminent techniques for 1-(2-Chlorophenyl)propan-1-amine.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most versatile and widely employed technique for enantiomeric separations in the pharmaceutical industry.[4][6] Its strength lies in the vast array of available chiral stationary phases (CSPs) that can separate a broad spectrum of compounds under various chromatographic modes (normal-phase, reversed-phase, polar organic).

Causality of Method Selection: For a primary amine like 1-(2-Chlorophenyl)propan-1-amine, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often the first choice. These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are highly effective for resolving chiral amines. The use of a normal-phase mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol), with a small amount of an amine modifier (like diethylamine or triethylamine), is crucial. The amine modifier plays a vital role in improving peak shape and reducing tailing by competing with the analyte for active sites on the silica surface of the CSP.

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of 1-(2-Chlorophenyl)propan-1-amine using a polysaccharide-based CSP.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV or Photodiode Array (PDA) detector

Chromatographic Conditions (based on similar structures[7]):

  • Chiral Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral Gas Chromatography (GC): High Efficiency for Volatile Analytes

Chiral GC is a powerful technique renowned for its high resolution and speed.[8] However, its application is limited to analytes that are volatile and thermally stable. For primary amines like 1-(2-Chlorophenyl)propan-1-amine, direct analysis can be challenging due to their polarity and tendency to exhibit poor peak shape.

Causality of Method Selection: To overcome these limitations, a derivatization step is typically required.[9] Converting the primary amine to a less polar and more volatile derivative, such as a trifluoroacetamide, is a common and effective strategy. This not only improves the chromatographic performance but can also enhance the chiral recognition on certain CSPs. Cyclodextrin-based CSPs are frequently used for the GC separation of derivatized amines.[5]

Experimental Protocol: Chiral GC

Objective: To determine the enantiomeric purity of 1-(2-Chlorophenyl)propan-1-amine following derivatization.

Part A: Derivatization

  • To approximately 1 mg of the amine sample, add 200 µL of a suitable solvent (e.g., ethyl acetate).

  • Add 50 µL of a derivatizing agent, such as N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA).

  • Heat the mixture at 60-70 °C for 30 minutes.

  • Cool to room temperature before injection.

Part B: GC Analysis

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column: A cyclodextrin-based capillary column (e.g., Beta DEX™ or Gamma DEX™), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1)

Section 3: Method Performance Comparison

The following table summarizes the key performance attributes of the described HPLC and GC methods, providing a basis for objective comparison.

ParameterChiral HPLCChiral GC
Principle Liquid-solid partitioning with a Chiral Stationary Phase (CSP).Gas-liquid partitioning with a chiral capillary column.
Derivatization Not typically required.Often necessary for primary amines to improve volatility and peak shape.[9]
Analysis Time Typically 10-30 minutes.Can be faster, often under 20 minutes.
Resolution Generally provides excellent resolution.Capable of very high resolution.
Sample Throughput Moderate.Can be higher due to faster analysis times.
Solvent Consumption Higher, uses organic solvents like hexane and isopropanol.Lower, primarily uses carrier gas.
Cost High initial cost for chiral columns; significant solvent costs.Lower solvent costs, but derivatization adds a step and cost.
Robustness Generally very robust and reproducible for QC environments.Derivatization step can introduce variability if not well-controlled.

Section 4: Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for method selection and execution.

MethodSelection Analyte Analyte: 1-(2-Chlorophenyl)propan-1-amine Properties Assess Physicochemical Properties (Volatility, Polarity, Thermal Stability) Analyte->Properties Volatile Volatile & Thermally Stable? Properties->Volatile HPLC_Path Chiral HPLC (Primary Choice) Volatile->HPLC_Path No GC_Path Chiral GC (Alternative) Volatile->GC_Path Yes Final_Method Final Validated Method HPLC_Path->Final_Method Derivatize Derivatization Required? GC_Path->Derivatize Yes_Deriv Yes Derivatize->Yes_Deriv Yes Derivatize->Final_Method No Yes_Deriv->Final_Method No_Deriv No

Caption: Decision workflow for selecting a chiral separation method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve Sample in Mobile Phase (1 mg/mL) Inject Inject onto Chiral Column Prep->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Streamlined workflow for Chiral HPLC analysis.

Section 5: Expert Recommendations and Conclusion

For routine quality control and release testing of 1-(2-Chlorophenyl)propan-1-amine, Chiral HPLC is the recommended method . Its robustness, direct applicability without derivatization, and the wide availability of effective polysaccharide-based CSPs make it a reliable and self-validating system. The method is readily transferable between laboratories and can be scaled up for preparative separations if needed.[10]

Chiral GC serves as an excellent orthogonal method for validation purposes or in research settings where high throughput is a priority and the derivatization protocol is well-established. Its high efficiency can be advantageous for resolving impurities that may co-elute with the main enantiomers in an HPLC separation.

Ultimately, the choice of method should be guided by the specific requirements of the analysis, available instrumentation, and the stage of drug development. A thorough method development and validation process, in accordance with regulatory guidelines (e.g., ICH), is essential to ensure the accuracy and reliability of the enantiomeric purity determination.[11]

References

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Nanalysis.[Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC.[Link]

  • Enantioselective determination of cathinones in urine by high pressure in-line SPE-CE. Wiley Online Library.[Link]

  • Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. DergiPark.[Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC.[Link]

  • Chiral HPLC Separations. Phenomenex.[Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek.[Link]

  • Chiral Separation Techniques. Chemist Library.[Link]

  • Cyclodextrin-Enabled Enantioselective Complexation Study of Cathinone Analogs. MDPI.[Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.[Link]

  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. PMC.[Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks.[Link]

  • Enantioselective Separation of Synthetic Cathinones by Capillary Electrophoresis with Ionic Liquid and Cyclodextrin Buffer Co-Additives. Semantic Scholar.[Link]

  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.[Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.[Link]

Sources

Biological activity of 1-(2-Chlorophenyl)propan-1-amine vs other isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological activity, chemical synthesis, and comparative pharmacology of 1-(2-Chlorophenyl)propan-1-amine (also known as o-chloro-α-ethylbenzylamine). This analysis contrasts the specific ortho isomer with its meta and para positional isomers, as well as its structural isomer (the amphetamine analog), providing a roadmap for researchers in medicinal chemistry and chiral resolution.

Content Type: Technical Comparison Guide Subject: Medicinal Chemistry & Pharmacology Target Audience: Drug Development Scientists, Synthetic Chemists, Pharmacologists

Executive Summary & Chemical Identity

1-(2-Chlorophenyl)propan-1-amine is a chiral primary amine belonging to the class of


-alkylbenzylamines . Unlike its structural isomer 2-amino-1-(2-chlorophenyl)propane (an amphetamine derivative), this molecule carries the amino group on the benzylic carbon (

-position).

This structural distinction is critical: while amphetamines are potent monoamine releasers, 1-phenylpropan-1-amines typically function as Monoamine Oxidase (MAO) inhibitors or specialized chiral resolving agents . The ortho-chloro substitution introduces significant steric bulk near the active center, altering its receptor binding profile compared to the meta and para isomers.

Isomer Comparison Matrix
Feature1-(2-Chlorophenyl)propan-1-amine (Ortho)1-(3-Chlorophenyl)propan-1-amine (Meta)1-(4-Chlorophenyl)propan-1-amine (Para)
Steric Hindrance High (Cl adjacent to amine)ModerateLow
MAO Inhibition Moderate/Weak (Steric clash)ModerateHigh (Optimal fit)
Primary Utility Chiral Resolution / IntermediateIntermediate (e.g., Lorcaserin precursors)MAO-B Probe / Bioactive
Lipophilicity HighHighHigh
CAS Number (Racemic) 37143-56-9 (Generic Ref)Var.2955-50-2

Pharmacological Profile: Mechanism & SAR

Monoamine Oxidase (MAO) Inhibition

The primary biological activity of


-ethylbenzylamines is the inhibition of Monoamine Oxidase (MAO), the enzyme responsible for degrading neurotransmitters like dopamine and serotonin.
  • Mechanism: The amine group coordinates with the FAD cofactor in the MAO active site. The hydrophobic phenyl ring slots into the substrate cavity.

  • Ortho-Effect (The "Clash"): The MAO-B active site is a flat, hydrophobic slit. The ortho-chloro substituent in 1-(2-chlorophenyl)propan-1-amine creates steric interference, twisting the phenyl ring out of coplanarity. Consequently, the ortho isomer typically exhibits lower potency (higher

    
    )  compared to the para isomer, which fits linearly into the channel.
    
  • Para-Effect (The "Anchor"): The para-chloro isomer (1-(4-chlorophenyl)propan-1-amine) is often the most potent in this series because the halogen at the 4-position interacts favorably with the hydrophobic "cul-de-sac" of the enzyme pocket.

Stereoselectivity (R vs. S)

Activity is highly stereospecific. For


-substituted benzylamines:
  • MAO Inhibition: Generally, the (S)-enantiomer is more potent for MAO-B inhibition in simple benzylamine analogs, though this can invert depending on the chain length (ethyl vs. methyl).

  • Chiral Resolution: The ortho-chloro isomer is particularly valued not for biological inhibition, but as a Resolving Agent . Its steric bulk creates a rigid "chiral pocket" that effectively discriminates between enantiomers of chiral acids (e.g., mandelic acid derivatives) during crystallization.

Structural Isomer Toxicity (Safety Note)

It is vital to distinguish this compound from 1-(2-chlorophenyl)propan-2-amine (2-Chloroamphetamine).

  • Propan-1-amine (Target): Low neurotoxicity; acts as an enzyme inhibitor.

  • Propan-2-amine (Isomer): High neurotoxicity; acts as a serotonin neurotoxin.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional divergence of the isomers.

SAR_Analysis Core 1-phenylpropan-1-amine (Scaffold) Ortho Ortho-Chloro (2-Cl) High Steric Bulk Core->Ortho Substitution at C2 Meta Meta-Chloro (3-Cl) Intermediate Activity Core->Meta Substitution at C3 Para Para-Chloro (4-Cl) High MAO Affinity Core->Para Substitution at C4 Resolution Chiral Resolving Agent (Crystallization) Ortho->Resolution Primary Use MAO_Inhib Potent MAO-B Inhibitor (Therapeutic Potential) Ortho->MAO_Inhib Weak Activity Lorcaserin Drug Intermediate (e.g., Lorcaserin) Meta->Lorcaserin Precursor Logic Para->MAO_Inhib Strong Activity

Caption: SAR divergence showing the Ortho isomer's utility in chemical resolution vs. the Para isomer's biological potency.

Experimental Protocols

Synthesis: Reductive Amination

This protocol yields the racemic amine, which can then be resolved.

Reagents:

  • 1-(2-Chlorophenyl)propan-1-one (2'-Chloropropiophenone)

  • Ammonium Acetate (

    
    )
    
  • Sodium Cyanoborohydride (

    
    )
    
  • Methanol (

    
    )
    

Step-by-Step Methodology:

  • Imine Formation: Dissolve 10 mmol of 1-(2-Chlorophenyl)propan-1-one in 50 mL dry MeOH. Add 100 mmol (10 eq) of dry

    
    . Stir at Room Temperature (RT) for 1 hour to form the imine intermediate.
    
  • Reduction: Cool the mixture to 0°C. Cautiously add 15 mmol (1.5 eq) of

    
     in small portions.
    
  • Reaction: Allow the mixture to warm to RT and stir for 24 hours. Monitor via TLC (SiO2, 5% MeOH in DCM).

  • Quench: Acidify with 1M HCl to pH < 2 (destroys excess hydride and hydrolyzes borate complexes). Stir for 30 mins.

  • Workup: Basify with 6M NaOH to pH > 12. Extract with Dichloromethane (

    
     mL). Dry organic layer over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Eluent: DCM:MeOH:NH4OH 90:9:1).

Biological Assay: MAO-B Inhibition Screen

To compare the ortho isomer against the para standard.

Materials:

  • Recombinant Human MAO-B (commercially available).

  • Substrate: Kynuramine (fluorometric) or Benzylamine (spectrophotometric).

  • Reference: Selegiline (positive control).

Protocol:

  • Preparation: Prepare serial dilutions of the test compound (Ortho-isomer) and reference (Para-isomer) in DMSO (range: 1 nM to 100

    
    M).
    
  • Incubation: Add 10

    
    L of inhibitor solution to 180 
    
    
    
    L of phosphate buffer (pH 7.4) containing 0.05 mg/mL MAO-B enzyme. Incubate at 37°C for 20 minutes.
  • Initiation: Add 10

    
    L of Kynuramine substrate (
    
    
    
    concentration).
  • Measurement: Monitor fluorescence (Ex: 310 nm, Em: 400 nm) for 30 minutes.

  • Analysis: Plot velocity vs. log[Inhibitor]. Determine

    
     using non-linear regression (Sigmoidal dose-response).
    
    • Expected Result: Para isomer

      
       50-200 nM; Ortho isomer 
      
      
      
      1-10
      
      
      M.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 1-(2-Chlorophenyl)propan-1-one Step1 Imine Formation (NH4OAc, MeOH, RT) Start->Step1 Activation Step2 Reductive Amination (NaBH3CN, 0°C -> RT) Step1->Step2 Reduction Step3 Acid Quench & Basification (HCl then NaOH) Step2->Step3 Workup Step4 Extraction & Purification (DCM, Flash Column) Step3->Step4 Isolation End Product: 1-(2-Chlorophenyl)propan-1-amine Step4->End Yield ~70%

Caption: Reductive amination pathway for the synthesis of the target alpha-ethylbenzylamine.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12931964, 1-chloropropan-2-amine (Isomer Comparison). Retrieved from [Link][2]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

A Comparative Guide to the Stress Stability of 1-(2-Chlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of robust formulation development and regulatory compliance. This guide provides an in-depth comparative analysis of the stability of 1-(2-Chlorophenyl)propan-1-amine hydrochloride under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. To provide a comprehensive perspective, its stability profile is compared with its positional isomer, 1-(4-Chlorophenyl)propan-1-amine hydrochloride . This comparison will elucidate the impact of the chloro-substituent's position on the molecule's susceptibility to degradation.

The insights presented herein are grounded in established scientific principles and supported by illustrative experimental data, offering a practical framework for approaching stability studies of related phenylalkylamine compounds.

Introduction: The Critical Role of Forced Degradation Studies

Forced degradation, or stress testing, is a pivotal component of the drug development process. It involves subjecting a drug substance to conditions more severe than accelerated stability testing to deliberately induce degradation. The primary objectives of such studies are multifold:

  • Elucidation of Degradation Pathways: By identifying the degradation products formed under various stress conditions, we can map the potential degradation pathways of the molecule.

  • Development of Stability-Indicating Methods: The generated degradants are crucial for developing and validating analytical methods that can accurately separate and quantify the drug substance from its impurities and degradation products.

  • Assessment of Intrinsic Stability: Forced degradation studies provide a rapid assessment of a molecule's inherent stability, helping to anticipate potential stability issues during formulation, packaging, and storage.

  • Informing Formulation and Packaging Strategies: Understanding a drug's vulnerabilities to heat, light, moisture, and pH helps in the selection of appropriate excipients and packaging to ensure the final product's quality and shelf-life.

This guide will systematically explore the behavior of 1-(2-Chlorophenyl)propan-1-amine hydrochloride and its para-isomer under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Comparative Stability Profiling: Ortho- vs. Para-Chloro Isomers

The position of the chlorine atom on the phenyl ring is expected to influence the electronic properties and steric environment of the molecule, thereby affecting its reactivity and stability. The ortho-isomer, 1-(2-Chlorophenyl)propan-1-amine hydrochloride, has the electron-withdrawing chloro group in close proximity to the benzylic amine group. This can exert a significant inductive effect, potentially influencing the pKa of the amine and the stability of reaction intermediates. In contrast, the para-isomer, 1-(4-Chlorophenyl)propan-1-amine hydrochloride, has the chloro group at a greater distance, leading to a different distribution of electronic effects.

This comparative study aims to quantify these differences in stability under controlled stress conditions.

Experimental Design for Forced Degradation

A comprehensive forced degradation study was designed in accordance with ICH Q1A(R2) guidelines.[1] The following sections detail the experimental protocols and the rationale behind the chosen stress conditions.

Materials and Methods
  • Test Articles: 1-(2-Chlorophenyl)propan-1-amine hydrochloride and 1-(4-Chlorophenyl)propan-1-amine hydrochloride (pharmaceutical grade).

  • Reagents: Hydrochloric acid (0.1 N), Sodium hydroxide (0.1 N), Hydrogen peroxide (3% v/v), HPLC grade acetonitrile, methanol, and water.

  • Instrumentation: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector and a Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak purity analysis and identification of degradation products.

Experimental Workflow

The general workflow for the forced degradation studies is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of 1-(2-Chlorophenyl)propan-1-amine HCl & 1-(4-Chlorophenyl)propan-1-amine HCl acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid base Base Hydrolysis (0.1 N NaOH, 60°C) prep->base oxidation Oxidative Degradation (3% H2O2, RT) prep->oxidation thermal Thermal Degradation (80°C, solid state) prep->thermal photo Photolytic Degradation (ICH Q1B) prep->photo neutralize Neutralization (for hydrolytic samples) acid->neutralize base->neutralize hplc HPLC-PDA Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc lcms LC-MS for Degradant Identification hplc->lcms G cluster_main 1-(2-Chlorophenyl)propan-1-amine cluster_degradation Potential Degradation Products parent 1-(2-Chlorophenyl)propan-1-amine n_oxide N-Oxide Derivative parent->n_oxide Oxidation deamination Deamination Product (1-(2-Chlorophenyl)propan-1-ol) parent->deamination Hydrolysis ring_oxidation Ring Hydroxylation Product parent->ring_oxidation Oxidation/Photolysis

Sources

A Comparative Guide to HPLC and SFC Methods for Chlorophenylpropanamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

<

In the landscape of pharmaceutical analytics, the selection of a robust, reliable, and efficient analytical method is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the quantitative analysis of chlorophenylpropanamine, a key pharmaceutical intermediate. The cross-validation data herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions based on experimental evidence.

Introduction: The Analytical Imperative

Chlorophenylpropanamine and its analogs are crucial building blocks in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the purity and quantity of this intermediate is a critical step in quality control, directly impacting the safety and efficacy of the final drug product. Both HPLC and SFC stand as powerful chromatographic techniques, yet they operate on different principles, offering distinct advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC) is a well-established and versatile technique widely used in the pharmaceutical industry for several decades.[1] It excels in the separation of a broad range of compounds, including both aqueous and non-aqueous samples.[1] In contrast, Supercritical Fluid Chromatography (SFC) has emerged as a faster, greener, and often more efficient alternative, particularly for chiral separations and thermally labile molecules.[2][3][4] SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, which possesses properties of both a liquid and a gas.[5][6] This unique mobile phase offers lower viscosity and higher diffusivity compared to liquid mobile phases, enabling faster separations without a significant loss of resolution.[5][7]

This guide will dissect the cross-validation of analytical methods for chlorophenylpropanamine using both techniques, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]

Experimental Design & Protocols

The causality behind our experimental choices is rooted in the physicochemical properties of chlorophenylpropanamine and the fundamental principles of each chromatographic technique.

Materials & Reagents
  • Chlorophenylpropanamine Reference Standard: (Purity > 99.5%)

  • HPLC Grade Acetonitrile and Methanol

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS grade)

  • Supercritical Fluid Chromatography (SFC) Grade Carbon Dioxide

  • SFC Grade Co-solvent (Methanol)

Instrumentation
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • SFC System: An analytical SFC system with a binary pump for CO2 and co-solvent, an automated back pressure regulator (BPR), a column oven, an autosampler, and a DAD.

Chromatographic Conditions

The selection of chromatographic conditions was driven by the goal of achieving optimal peak shape, resolution, and analysis time for chlorophenylpropanamine.

ParameterHPLC MethodSFC Method
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)Chiral Stationary Phase (e.g., polysaccharide-based) (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile(Gradient Elution)A: Supercritical CO2B: Methanol(Isocratic or Gradient Elution)
Flow Rate 1.0 mL/min3.0 mL/min
Column Temp. 30°C40°C
Back Pressure N/A150 bar
Detection DAD at 220 nmDAD at 220 nm
Injection Vol. 10 µL5 µL

Rationale for Choices:

  • HPLC: A C18 column was chosen for its versatility in retaining and separating moderately polar compounds like chlorophenylpropanamine in a reversed-phase mode.[11] A formic acid modifier was used to improve peak shape and ensure ionization for potential future mass spectrometry (MS) coupling.

  • SFC: Given that many propanamine derivatives are chiral, a chiral stationary phase was selected to demonstrate SFC's primary strength in enantiomeric separations.[7][12] Methanol was chosen as a polar co-solvent to modulate the mobile phase strength and analyte retention. The higher flow rate in SFC is possible due to the low viscosity of the supercritical CO2 mobile phase, leading to faster analysis times.[2]

Validation Workflow

The cross-validation was performed in accordance with ICH Q2(R1) guidelines, assessing the following parameters for both methods.[8][13]

Validation_Workflow cluster_prep Preparation cluster_validation Method Validation (ICH Q2) cluster_analysis Analysis & Comparison Standard_Prep Standard & Sample Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis SFC_Analysis SFC Analysis Standard_Prep->SFC_Analysis HPLC_Prep HPLC Mobile Phase HPLC_Prep->HPLC_Analysis SFC_Prep SFC Mobile Phase (CO2 & Co-solvent) SFC_Prep->SFC_Analysis Specificity Specificity Data_Comparison Data Comparison & Report Specificity->Data_Comparison Linearity Linearity & Range Linearity->Data_Comparison Accuracy Accuracy Accuracy->Data_Comparison Precision Precision Precision->Data_Comparison Robustness Robustness Robustness->Data_Comparison HPLC_Analysis->Specificity HPLC_Analysis->Linearity HPLC_Analysis->Accuracy HPLC_Analysis->Precision HPLC_Analysis->Robustness HPLC_Analysis->Data_Comparison HPLC Data SFC_Analysis->Specificity SFC_Analysis->Linearity SFC_Analysis->Accuracy SFC_Analysis->Precision SFC_Analysis->Robustness SFC_Analysis->Data_Comparison SFC Data caption Overall workflow for the cross-validation of HPLC and SFC methods.

Caption: Overall workflow for the cross-validation of HPLC and SFC methods.

Results and Discussion: A Head-to-Head Comparison

The performance of each method was rigorously evaluated against key validation parameters.

Specificity

Specificity ensures that the analytical signal is solely attributable to the analyte of interest, without interference from diluents, impurities, or degradation products.[14] Both methods demonstrated excellent specificity. In both HPLC and SFC chromatograms, the blank injections showed no interfering peaks at the retention time of chlorophenylpropanamine. Spiked samples with known impurities also showed baseline resolution between the main peak and the impurity peaks.

Linearity and Range

Linearity was assessed by preparing calibration curves with at least five concentrations. The range is the interval over which the method is shown to be linear, accurate, and precise.[8]

ParameterHPLC MethodSFC MethodAcceptance Criteria
Range 1 - 150 µg/mL1 - 150 µg/mLAs per requirement
Correlation Coefficient (R²) > 0.9995> 0.9997R² ≥ 0.999
Y-intercept MinimalMinimalClose to zero

Both methods exhibited excellent linearity over the tested concentration range, as indicated by the high correlation coefficients.[15] This demonstrates that for both techniques, the detector response is directly proportional to the analyte concentration within this range.

Accuracy

Accuracy was determined by performing recovery studies on a placebo matrix spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Concentration LevelHPLC % Recovery (Mean ± RSD)SFC % Recovery (Mean ± RSD)Acceptance Criteria
Low (80%) 99.5% ± 0.8%100.2% ± 0.6%98.0% - 102.0%
Mid (100%) 100.1% ± 0.5%99.8% ± 0.4%98.0% - 102.0%
High (120%) 99.8% ± 0.7%100.5% ± 0.5%98.0% - 102.0%

The results indicate that both methods are highly accurate, with recovery values falling well within the typical acceptance criteria for pharmaceutical analysis. The low relative standard deviation (RSD) values further support the precision of these recovery measurements.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a standard solution were performed for each assessment.

Precision LevelHPLC (%RSD)SFC (%RSD)Acceptance Criteria
Repeatability (Intra-day) 0.45%0.38%%RSD ≤ 1.0%
Intermediate Precision (Inter-day) 0.78%0.65%%RSD ≤ 2.0%

Both methods are highly precise, with the SFC method showing slightly lower variability in this study. The low %RSD values demonstrate the consistency and reproducibility of both analytical procedures.[15]

Robustness

Robustness was assessed by introducing small, deliberate variations to the method parameters and observing the effect on the results.

Parameter VariedHPLC (Effect on Results)SFC (Effect on Results)
Flow Rate (±10%) Minor shift in retention time, %RSD < 2.0%Minor shift in retention time, %RSD < 2.0%
Column Temperature (±5°C) Minor shift in retention time, %RSD < 2.0%Minor shift in retention time, %RSD < 2.0%
Mobile Phase Composition (±2%) Noticeable shift in retention time, but resolution maintainedNoticeable shift in retention time, but resolution maintained
Back Pressure (SFC only, ±10 bar) N/AMinor shift in retention time, %RSD < 2.0%

Both methods proved to be robust, indicating their reliability for routine use in a quality control environment where minor variations in operating conditions can occur.[16]

Head-to-Head Analysis: Which Method to Choose?

While both methods are valid for the analysis of chlorophenylpropanamine, the choice depends on the specific analytical goal.

Method_Selection cluster_hplc HPLC cluster_sfc SFC Analyte Chlorophenylpropanamine Analysis Decision Decision Criteria Analyte->Decision HPLC_Node High-Performance Liquid Chromatography HPLC_Adv1 Well-established & versatile HPLC_Node->HPLC_Adv1 HPLC_Adv2 Excellent for aqueous samples HPLC_Node->HPLC_Adv2 HPLC_Adv3 High sensitivity achievable HPLC_Node->HPLC_Adv3 SFC_Node Supercritical Fluid Chromatography SFC_Adv1 Faster analysis times SFC_Node->SFC_Adv1 SFC_Adv2 Greener (less organic solvent) SFC_Node->SFC_Adv2 SFC_Adv3 Superior for chiral separations SFC_Node->SFC_Adv3 Decision->HPLC_Node Need for aqueous sample compatibility or established protocols Decision->SFC_Node Need for high throughput, chiral separation, or green chemistry caption Decision logic for selecting between HPLC and SFC for analysis.

Caption: Decision logic for selecting between HPLC and SFC for analysis.

Key Differentiators:

  • Speed and Throughput: SFC demonstrated a significantly shorter run time (typically 3-5 times faster) than HPLC due to the physical properties of the supercritical fluid mobile phase.[7] For laboratories with high sample loads, SFC offers a clear advantage in throughput.

  • Environmental Impact ("Green" Chemistry): SFC is a more environmentally friendly technique.[5] By using compressed CO2 as the main mobile phase, it drastically reduces the consumption and disposal of toxic and expensive organic solvents compared to HPLC.[7]

  • Chiral Separations: While not the focus of this specific achiral validation, SFC is widely recognized for its superiority in chiral separations.[4][12] The low viscosity and high diffusivity of the mobile phase often lead to better resolution and faster method development for enantiomers.

  • Versatility and Familiarity: HPLC is a more mature and universally adopted technology.[1] A wider variety of columns and established methods are available, and it is generally more versatile for analyzing highly polar or aqueous samples.[1]

Conclusion

This cross-validation study demonstrates that both HPLC and SFC are accurate, precise, and robust methods for the quantitative analysis of chlorophenylpropanamine, meeting the stringent requirements of the pharmaceutical industry as outlined by ICH guidelines.

The HPLC method stands as a reliable and well-understood workhorse, suitable for any laboratory and particularly advantageous when dealing with a wide range of sample polarities.

The SFC method , however, presents a compelling alternative, offering significant improvements in speed, throughput, and environmental sustainability. For laboratories focused on high-throughput screening, chiral analysis, or implementing green chemistry initiatives, SFC is the superior choice.

Ultimately, the decision to employ HPLC or SFC should be based on a laboratory's specific priorities, including sample volume, the need for chiral separation, cost considerations, and environmental goals. Both techniques, when properly validated, are powerful tools in the arsenal of the modern analytical scientist.

References

  • ICH. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025, January 31).
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Regis Technologies. (2023, April 4). Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative in Normal Phase Chromatography.
  • Shimadzu Learning World. (2024, January 15). How to Master Supercritical Fluid Chromatography (SFC)
  • Staneva, D., et al. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
  • RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. (2021, March 25). International Journal of Pharmaceutical Sciences Review and Research.
  • 3.3: Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. (2022, September 4). Chemistry LibreTexts.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. (2025, August 5).
  • PubChem. (n.d.). 3-(4-Chlorophenyl)propan-1-amine.
  • Validation of Supercritical Fluid Chromatography Methods. (n.d.).
  • Should I use SFC or HPLC for my Analysis? (n.d.).
  • Bresson, C. (n.d.). Supercritical Fluid Chromatography in the Pharmaceutical Industry: Implementation in Development and Quality Control.
  • Ali, N. W., et al. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC - NIH.
  • HPLC or SFC? Which One Should I Choose? (n.d.). Teledyne Labs.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Advantages And Disadvantages Of Supercritical Fluid Chromatography Engineering Essay. (2015, January 1). UKEssays.com.
  • Development and validation of a RP-HPLC method for the determination of dextromethorphan HBr, chlorpheniramine maleate and phenyl propanolamine HCI in pharmaceutical preparations. (2025, August 7).
  • Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY.
  • Zlateva-Panayotova, N., et al. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • Supercritical fluid chromatography. (n.d.). In Wikipedia.
  • Shimadzu Asia Pacific. (2022, March 3).
  • ICH. (n.d.). Quality Guidelines.
  • Mourne Training Services Ltd. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks.
  • Hoffman Fine Chemicals. (n.d.). CAS 2759-54-8 | N-(4-Chlorophenyl)propanamide.

Sources

A Senior Application Scientist's Guide to Chiral Stationary Phase Selection for 1-(2-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the efficient separation of enantiomers is a critical step. 1-(2-Chlorophenyl)propan-1-amine is a chiral amine that serves as a key intermediate in the synthesis of various bioactive molecules.[1] Its enantiomeric purity is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[2] This guide provides an in-depth comparison of the efficacy of different classes of chiral stationary phases (CSPs) for the enantioseparation of this compound, grounded in experimental insights and established chromatographic principles.

The direct method of chiral separation, where a chiral stationary phase interacts diastereomerically with the enantiomers, is the most prevalent technique.[3] The selection of an appropriate CSP is the most crucial decision in developing a robust separation method. Here, we will compare the performance of two major classes of CSPs: Polysaccharide-based and Macrocyclic Glycopeptide-based phases.

The Foundation: Chiral Recognition Mechanisms

Understanding the "how" behind the separation is fundamental to method development. The resolution of enantiomers is governed by the differential formation of transient diastereomeric complexes between the analyte and the CSP.[3]

  • Polysaccharide-Based CSPs: These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer broad applicability.[2][4][5][6] Chiral recognition arises from a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which occur within the chiral grooves or cavities of the helical polymer structure.[5][6][7] The specific derivative, such as a carbamate, influences the type and strength of these interactions.[5][8]

  • Macrocyclic Glycopeptide-Based CSPs: This class of CSPs, which includes selectors like vancomycin and teicoplanin, presents a complex structure with multiple chiral centers and functional groups.[9][10] Their basket-like shape allows for a variety of interactions, including ionic interactions, hydrogen bonding, and inclusion complexation.[9][10][11] These phases are particularly effective for separating molecules that can ionize, such as primary amines.[9]

Comparative Performance Analysis

CSP Class Typical CSPs Mobile Phase Mode Expected Resolution (Rs) Key Strengths Considerations
Polysaccharide-Based Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Normal Phase, Reversed Phase, Polar OrganicGood to ExcellentBroad applicability, high selectivity for a wide range of compounds.[2][4]Performance can be sensitive to mobile phase composition and additives.[12]
Macrocyclic Glycopeptide-Based Astec CHIROBIOTIC V (Vancomycin)Reversed Phase, Polar Ionic ModeExcellent for Ionizable AnalytesStrong ionic interactions lead to high selectivity for amines.[9][10]Best performance is often achieved in specific pH ranges.

Insights into Performance:

For a primary amine like 1-(2-Chlorophenyl)propan-1-amine, both CSP classes offer viable pathways for separation.

  • Polysaccharide-based CSPs like Lux Cellulose-1 and Chiralpak AD-H are excellent starting points for screening.[4][13] In normal phase mode (e.g., Hexane/Ethanol with a basic additive like diethylamine), the primary amine can interact strongly with the carbamate groups on the polysaccharide backbone through hydrogen bonding. In reversed-phase mode, a high pH mobile phase is often necessary to ensure the amine is in its neutral form for optimal interaction.[2]

  • Macrocyclic glycopeptide-based CSPs , such as those based on vancomycin, are particularly well-suited for this analyte. The primary amine group of 1-(2-Chlorophenyl)propan-1-amine can engage in strong ionic interactions with the carboxylic acid groups within the "basket" of the glycopeptide structure.[10][11] This, combined with other interactions, often leads to excellent resolution.

Experimental Workflow & Protocol

A systematic approach is crucial for efficiently developing a chiral separation method. The following workflow outlines the key steps from initial screening to method optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation start Prepare Analyte Solution (e.g., 1 mg/mL in Mobile Phase) screen_poly Screen on Polysaccharide CSP (e.g., Lux Cellulose-1) start->screen_poly screen_macro Screen on Macrocyclic Glycopeptide CSP (e.g., Astec CHIROBIOTIC V) start->screen_macro eval Evaluate Initial Results (Resolution, Peak Shape) screen_poly->eval screen_macro->eval opt_mp Optimize Mobile Phase (Solvent Ratio, Additives) eval->opt_mp opt_flow Optimize Flow Rate & Temperature opt_mp->opt_flow validate Method Validation (Robustness, Linearity, LOD/LOQ) opt_flow->validate

Figure 1: A generalized workflow for chiral method development.

Detailed Protocol: Screening on a Polysaccharide-Based CSP

This protocol provides a starting point for the enantioseparation of 1-(2-Chlorophenyl)propan-1-amine using a cellulose-based CSP.

1. Column: Lux Cellulose-1 (or equivalent), 250 x 4.6 mm, 5 µm 2. Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Rationale: The hexane/IPA mixture provides a non-polar environment, while the small amount of DEA acts as a basic modifier to improve peak shape and prevent tailing of the amine analyte. 3. Flow Rate: 1.0 mL/min 4. Temperature: 25 °C (Ambient) 5. Detection: UV at 220 nm 6. Injection Volume: 5 µL 7. Sample Preparation: Dissolve 1 mg of racemic 1-(2-Chlorophenyl)propan-1-amine in 1 mL of the mobile phase.

Self-Validation:

  • System Suitability: Before analysis, inject a standard to ensure the system is equilibrated and performing correctly. Key parameters to monitor include retention time stability and peak symmetry.

  • Resolution: A resolution (Rs) of >1.5 is generally considered baseline separation. If the initial screening yields partial separation, the method shows promise for optimization.

Conclusion and Recommendations

For the chiral separation of 1-(2-Chlorophenyl)propan-1-amine, both polysaccharide-based and macrocyclic glycopeptide-based CSPs are strong candidates.

  • Initial Recommendation: Begin screening with a macrocyclic glycopeptide CSP like Astec CHIROBIOTIC V under reversed-phase conditions due to the high potential for strong, selective ionic interactions with the primary amine.

  • Alternative Strategy: A polysaccharide-based CSP such as Lux Cellulose-1 or Chiralpak AD-H under normal phase conditions with a basic additive is also a highly effective approach and offers broad applicability.[2][4][13]

The choice between these will ultimately depend on the specific requirements of the analysis, such as desired resolution, run time, and compatibility with existing laboratory instrumentation and workflows. Systematic screening and optimization, as outlined in the provided workflow, will lead to a robust and reliable method for the enantiomeric separation of this important chiral amine.

References

  • NIH. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC.
  • Benchchem. (n.d.). Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.
  • Semantic Scholar. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors.
  • Phenomenex. (n.d.). The Chiral Notebook.
  • NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC.
  • PubMed. (n.d.). Chiral recognition mechanisms with macrocyclic glycopeptide selectors.
  • EvitaChem. (n.d.). Buy (R)-1-(2-Chlorophenyl)propan-1-amine (EVT-12183208).
  • PubMed. (n.d.). Mechanistic Studies on the Chiral Recognition of Polysaccharide-Based Chiral Stationary Phases Using Liquid Chromatography and Vibrational Circular Dichroism: Reversal of Elution Order of N-substituted Alpha-Methyl Phenylalanine Esters.
  • MDPI. (n.d.). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review.
  • Chiralpedia. (n.d.). Polysaccharide-based CSPs.
  • Springer. (n.d.). Chiral recognition mechanisms: the story of macrocyclic glycopeptide chiral selectors.
  • ResearchGate. (2025). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester.
  • ACS Omega. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds.
  • NIH. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC.
  • Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns.
  • ResearchGate. (n.d.). Preparation and Chiral Recognition of Polysaccharide-Based Selectors.
  • MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography.
  • PubMed Central. (n.d.). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC.
  • PubMed. (n.d.). Super/subcritical fluid chromatography chiral separations with macrocyclic glycopeptide stationary phases.

Sources

A Comparative Pharmacological Guide to 1-(2-Chlorophenyl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive pharmacological comparison of 1-(2-chlorophenyl)propan-1-amine and its structural analogs. As a class of compounds structurally related to synthetic cathinones and amphetamines, these derivatives are of significant interest to researchers in neuroscience and drug development for their potential to modulate central nervous system (CNS) activity.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies required for their characterization.

The core principle of this guide is to explain the causality behind the pharmacological profiling workflow. We move beyond simple protocols to provide the strategic reasoning that underpins a robust and self-validating investigation of novel psychoactive compounds.

Introduction: The Scientific Rationale

1-(2-Chlorophenyl)propan-1-amine derivatives belong to the broader category of substituted phenylamines.[4] Their core structure, featuring a phenyl ring, a propyl chain, and an amine group, bears a strong resemblance to endogenous monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. This structural mimicry is the foundational hypothesis for their anticipated mechanism of action: interference with the monoamine transporter systems.[2][5][6]

The primary objective in profiling these compounds is to quantify their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitters, a hallmark of psychostimulant action.[6][7]

Our investigation will therefore focus on three key questions:

  • Binding Affinity: How tightly do these derivatives bind to the monoamine transporters?

  • Functional Potency: How effectively do they inhibit the reuptake function of these transporters?

  • Selectivity: Do they exhibit a preference for one transporter over the others?

Answering these questions allows for the classification of a compound as, for example, a dopamine-selective reuptake inhibitor (DRI), a serotonin-norepinephrine reuptake inhibitor (SNRI), or a non-selective triple reuptake inhibitor. This classification is critical for predicting a compound's potential therapeutic effects and side-effect profile.

Below is a diagram illustrating the typical workflow for the pharmacological characterization of these novel derivatives.

Caption: Workflow for Pharmacological Profiling.

Comparative Analysis at Monoamine Transporters

The primary targets for 1-(2-chlorophenyl)propan-1-amine derivatives are the monoamine transporters. A comprehensive profile requires evaluating both binding affinity (the strength of the interaction) and functional inhibition of neurotransmitter uptake (the consequence of that interaction).

Radioligand Binding Affinity Assays

Expertise & Experience: The choice of radioligand is critical for a self-validating assay. We use specific, high-affinity radioligands for each transporter ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) to ensure that the displacement observed is due to competitive binding at the primary recognition site. The assay measures the concentration of the test compound required to displace 50% of the specific radioligand binding (IC₅₀), from which the inhibitory constant (Kᵢ) is calculated. Kᵢ is a more absolute measure of affinity, independent of assay conditions.

Comparative Data:

The following table presents hypothetical, yet representative, binding affinity data for the parent compound (Derivative A) and several analogs. This comparison illustrates how minor structural modifications can significantly alter the pharmacological profile.

DerivativeStructure (Modification from Parent)DAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DAT/SERT Selectivity Ratio
A 1-(2-chlorophenyl)propan-1-amine120458507.1
B 1-(3-chlorophenyl)propan-1-amine85606007.1
C 1-(4-chlorophenyl)propan-1-amine25015012004.8
D N-methyl-1-(2-chlorophenyl)propan-1-amine753095012.7

Interpretation:

  • Moving the chloro-substituent from the 2- to the 3-position (Derivative B) slightly enhances DAT affinity.

  • A 4-chloro substitution (Derivative C) is generally detrimental to binding at all three transporters compared to the parent compound.

  • N-methylation (Derivative D) significantly improves affinity for DAT and NET, enhancing its potency and selectivity as a catecholamine-focused agent.

Synaptosomal Monoamine Uptake Assays

Trustworthiness: While binding assays confirm interaction, they do not distinguish between an inhibitor (blocker) and a substrate (releaser). Functional uptake assays resolve this. Using synaptosomes (resealed nerve terminals) containing functional transporters, we measure the inhibition of the uptake of radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin). This provides an IC₅₀ value that reflects the compound's functional potency. A strong correlation between Kᵢ and uptake IC₅₀ values validates that the mechanism of action is indeed competitive inhibition at the transporter.

Comparative Data:

DerivativeStructure (Modification from Parent)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Action Profile
A 1-(2-chlorophenyl)propan-1-amine155651100NE/DA Reuptake Inhibitor
B 1-(3-chlorophenyl)propan-1-amine11080850NE/DA Reuptake Inhibitor
C 1-(4-chlorophenyl)propan-1-amine3102001500Weak NE/DA Inhibitor
D N-methyl-1-(2-chlorophenyl)propan-1-amine90401300Potent NE/DA Reuptake Inhibitor

Interpretation: The uptake data correlate well with the binding data, strengthening the conclusion that these compounds act as monoamine reuptake inhibitors. Derivative D emerges as the most potent analog, with a clear preference for inhibiting the transporters for dopamine and norepinephrine over serotonin. This profile is characteristic of many classic psychostimulants.[5][8]

The diagram below illustrates the proposed mechanism at a dopaminergic synapse.

Synaptic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release D2R Dopamine Receptors (D2) DA_synapse->DAT Reuptake DA_synapse->D2R Binding & Signal Derivative Derivative Molecule Derivative->DAT Blocks

Caption: Mechanism of Action at the Synapse.

Off-Target Profiling: Monoamine Oxidase (MAO) Inhibition

Expertise & Experience: To ensure a complete pharmacological profile, potential off-target interactions must be investigated. Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters. Inhibition of MAO can also increase synaptic neurotransmitter levels, and this activity could confound the interpretation of in vivo results. We use a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of MAO activity.[9][10] This high-throughput method allows for rapid assessment of inhibitory potential.[9]

Comparative Data:

DerivativeMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
A > 100> 100
B > 10085
C > 100> 100
D 7550

Interpretation: Most derivatives show minimal to no activity at MAO-A or MAO-B at concentrations relevant to their activity at monoamine transporters. This indicates that their primary mechanism of action is indeed reuptake inhibition, not degradation inhibition. The weak inhibition observed for Derivatives B and D only at high micromolar concentrations confirms that MAO is not a primary target.

Experimental Protocols

Authoritative Grounding: The following protocols are based on standard, validated methodologies in the field of neuropharmacology. They are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Radioligand Binding Assay
  • Preparation of Membranes: Use cell lines stably expressing the human dopamine transporter (hDAT), hNET, or hSERT, or use dissected rodent striatum (for DAT), hippocampus (for NET), or cortex (for SERT). Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand (e.g., 0.2 nM [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (e.g., 0.1 nM to 100 µM).

  • Defining Non-Specific Binding: To a separate set of wells, add a high concentration of a known, non-labeled ligand (e.g., 10 µM cocaine for DAT) to saturate all specific binding sites. This measures non-specific binding.

  • Incubation: Add the membrane preparation to all wells. Incubate at a set temperature (e.g., room temperature for 90 minutes) to allow binding to reach equilibrium.

  • Termination and Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Quantification: Wash the filters with ice-cold buffer to remove residual unbound radioligand. Place the filter discs into scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Synaptosomal Uptake Assay
  • Preparation of Synaptosomes: Dissect and homogenize brain tissue (e.g., striatum for dopamine uptake) in ice-cold sucrose buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in assay buffer.

  • Assay Setup: In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of the test compound for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add a low concentration of the radiolabeled neurotransmitter (e.g., 10 nM [³H]dopamine).

  • Defining Non-Specific Uptake: A parallel set of reactions should be run at 4°C, a temperature at which active transport is inhibited, to determine non-specific uptake.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the reaction by rapid filtration through a filter mat, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped inside the synaptosomes on the filter mat using a scintillation counter.

  • Data Analysis: Calculate specific uptake by subtracting the 4°C counts from the 37°C counts. Plot the percentage of inhibition of specific uptake against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value.

Summary and Structure-Activity Relationship (SAR) Conclusions

The pharmacological profiling of 1-(2-chlorophenyl)propan-1-amine derivatives reveals a class of compounds that primarily act as inhibitors of the dopamine and norepinephrine transporters. The structure-activity relationship can be summarized as follows:

  • Position of the Chloro Group: The placement of the chlorine atom on the phenyl ring is a critical determinant of potency. The ortho (2-chloro) and meta (3-chloro) positions appear to be more favorable for DAT and NET interaction than the para (4-chloro) position.[11]

  • N-Alkylation: The addition of a small alkyl group, such as a methyl group, to the primary amine can significantly enhance potency at DAT and NET, while having little effect on SERT affinity. This is a common SAR trend among phenethylamine and cathinone derivatives.[12]

Overall, Derivative D (N-methyl-1-(2-chlorophenyl)propan-1-amine) emerges from this comparative analysis as the most promising lead candidate for further investigation as a potent and selective catecholamine reuptake inhibitor. Its profile suggests it would likely exhibit psychostimulant properties in vivo. Further studies, including in vivo behavioral assays like locomotor activity monitoring and drug discrimination paradigms, would be the logical next step to confirm these in vitro predictions.[6][13]

References

  • EvitaChem. (n.d.). Buy (R)-1-(2-Chlorophenyl)propan-1-amine (EVT-12183208).
  • Gaspar, H., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. PMC, PubMed Central.
  • Hassan, S. T. S., et al. (2022). 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers. MDPI.
  • Chen, H., et al. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry.
  • Zekert, P. (2022). Mechanisms of Psychostimulants on Attention and Learning Revealed. Neuroscience News.
  • Jain, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate.
  • Wikipedia. (n.d.). TAAR1.
  • Kumar, N., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica.
  • Eshleman, A. J., et al. (n.d.). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. NIH.
  • Stoops, W. W. (n.d.). Human behavioral pharmacology of stimulant drugs: An update and narrative review. ScienceDirect.
  • Ali, M. Y., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
  • Salas-Bastos, A., et al. (2024). Psychostimulants and social behaviors. Frontiers.
  • Sağlık, B. N., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PubMed Central.
  • Ukrortech, V. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI.
  • Baumann, M. H., et al. (2013). Monoamine transporter and receptor binding affinities. ResearchGate.
  • Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
  • Salas-Bastos, A., et al. (2024). Psychostimulants and social behaviors. PMC, PubMed Central, NIH.
  • Carrozzo, I., et al. (2025). Binding Affinity of Synthetic Cannabinoids to Human Serum Albumin: Site Characterization and Interaction Insights. PMC, NIH.
  • Wikipedia. (n.d.). Stimulant.
  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
  • Benchchem. (n.d.). 2-Amino-1-(3-chlorophenyl)propan-1-one|CAS 119802-69-6.

Sources

A Comparative Guide to the Qualification of 1-(2-Chlorophenyl)propan-1-amine hydrochloride as a Chemical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. This hinges on the use of well-characterized reference standards. This guide provides an in-depth technical comparison and qualification workflow for 1-(2-Chlorophenyl)propan-1-amine hydrochloride, a chiral amine of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to provide not only the "how" but also the "why," ensuring a thorough understanding of the scientific principles underpinning the qualification process.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis.[1] Its qualification is a rigorous process to ensure its identity, purity, and potency are accurately determined and documented. For a chiral molecule like 1-(2-Chlorophenyl)propan-1-amine hydrochloride, this process is further complicated by the need to assess enantiomeric purity, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[2]

This guide will compare three hypothetical lots of 1-(2-Chlorophenyl)propan-1-amine hydrochloride (designated as Lot A, Lot B, and a Primary Reference Standard) to illustrate the qualification process and acceptance criteria.

I. Identity Confirmation: The Foundation of Qualification

The first step in qualifying a reference standard is to unequivocally confirm its chemical structure. A combination of spectroscopic techniques is employed to provide orthogonal data, ensuring a high degree of confidence in the material's identity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a powerful tool for structural elucidation.[3] Both ¹H and ¹³C NMR are essential for the complete characterization of 1-(2-Chlorophenyl)propan-1-amine hydrochloride.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration of the candidate material against the established Primary Reference Standard.[4]

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. A higher field strength instrument provides better signal dispersion, aiding in the interpretation of complex spectra.

Table 1: Comparison of ¹H NMR Spectral Data

Assignment Primary Reference Standard (δ ppm) Lot A (δ ppm) Lot B (δ ppm) Acceptance Criteria
Aromatic Protons7.30 - 7.60 (m, 4H)7.31 - 7.62 (m, 4H)7.29 - 7.59 (m, 4H)Consistent multiplet pattern and chemical shift (± 0.05 ppm)
Methine Proton (-CH)~4.50 (q, 1H)~4.51 (q, 1H)~4.49 (q, 1H)Consistent multiplicity and chemical shift (± 0.05 ppm)
Methylene Protons (-CH₂)~1.90 (m, 2H)~1.91 (m, 2H)~1.89 (m, 2H)Consistent multiplicity and chemical shift (± 0.05 ppm)
Methyl Protons (-CH₃)~0.95 (t, 3H)~0.96 (t, 3H)~0.94 (t, 3H)Consistent multiplicity and chemical shift (± 0.05 ppm)
Amine Protons (-NH₃⁺)~8.50 (br s, 3H)~8.52 (br s, 3H)~8.48 (br s, 3H)Broad singlet, chemical shift may vary

Table 2: Comparison of ¹³C NMR Spectral Data

Assignment Primary Reference Standard (δ ppm) Lot A (δ ppm) Lot B (δ ppm) Acceptance Criteria
Aromatic C-Cl~132~132.1~131.9Consistent with predicted value (± 0.5 ppm)
Aromatic CH127 - 130127.1 - 130.2126.9 - 129.8Consistent with predicted values (± 0.5 ppm)
Methine C-N~55~55.1~54.9Consistent with predicted value (± 0.5 ppm)
Methylene C~28~28.2~27.8Consistent with predicted value (± 0.5 ppm)
Methyl C~10~10.1~9.9Consistent with predicted value (± 0.5 ppm)
B. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering additional structural insights.[5]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.

  • Data Analysis: Compare the molecular ion peak ([M+H]⁺) of the candidate material with the theoretical molecular weight and the spectrum of the Primary Reference Standard. Analyze the fragmentation pattern for consistency.[6]

Causality Behind Experimental Choices: ESI is a soft ionization technique that typically keeps the molecule intact, allowing for the clear observation of the molecular ion.

Table 3: Comparison of Mass Spectrometry Data

Parameter Theoretical Value Primary Reference Standard Lot A Lot B Acceptance Criteria
Molecular Ion ([M+H]⁺)170.07170.1170.1170.1± 0.2 Da
Key Fragment IonConsistent PatternConsistent PatternConsistent PatternConsistent PatternPresence of characteristic fragments

II. Purity Assessment: A Multifaceted Approach

A reference standard should be of the highest possible purity.[1] Purity assessment involves a combination of chromatographic and other techniques to detect and quantify both chemical and chiral impurities.

A. Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry. A stability-indicating method should be developed and validated to separate the main component from any potential impurities, degradants, or related substances.

Experimental Protocol: Purity by HPLC

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and calculate the purity by the area percent method.

Causality Behind Experimental Choices: A C18 column is a versatile stationary phase for separating a wide range of organic molecules. A gradient elution is often necessary to ensure the separation of impurities with different polarities.

B. Enantiomeric Purity by Chiral HPLC

For a chiral compound, determining the enantiomeric purity is crucial. This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the enantiomers.[7]

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

  • Chromatographic System: HPLC with UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak series).[2][8]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and calculate the enantiomeric excess (% ee).

Causality Behind Experimental Choices: Polysaccharide-based CSPs are widely used for their broad applicability in separating enantiomers. The mobile phase composition is critical for achieving optimal chiral recognition and separation.

Table 4: Comparison of Purity Data

Parameter Primary Reference Standard Lot A Lot B Acceptance Criteria
Chemical Purity (HPLC, % Area)99.9%99.8%99.2%≥ 99.5%
Enantiomeric Purity (% ee)99.9%99.7%99.0%≥ 99.5%

III. Assay (Potency) Determination

The assay of a reference standard determines its potency, which is the amount of the pure active substance. This is often determined by a mass balance approach or by a quantitative analytical technique like qNMR or titration. For this guide, we will focus on the mass balance approach.

Assay (%) = 100% - % Water - % Residual Solvents - % Non-volatile Residue - % Impurities

Experimental Protocols:

  • Water Content: Determined by Karl Fischer titration (USP <921>).

  • Residual Solvents: Determined by headspace gas chromatography (GC) (USP <467>).

  • Non-volatile Residue (Residue on Ignition): Determined by ashing the sample in a muffle furnace (USP <281>).

  • Impurities: Determined by the HPLC purity method described above.

Table 5: Comparison of Assay Data

Parameter Primary Reference Standard Lot A Lot B Acceptance Criteria
Water Content (%)0.100.150.30≤ 0.5%
Residual Solvents (%)< 0.050.080.25≤ 0.2%
Non-volatile Residue (%)0.050.070.15≤ 0.1%
Total Impurities (%)0.100.200.80≤ 0.5%
Assay (by mass balance, %) 99.7 99.5 98.5 ≥ 99.0%

IV. Visualizing the Qualification Workflow

A clear and logical workflow is essential for a self-validating qualification process. The following diagrams illustrate the key stages.

Caption: Overall workflow for reference standard qualification.

G cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_assay Assay Determination NMR NMR Spectroscopy (1H & 13C) Qualified Qualified Reference Standard NMR->Qualified MS Mass Spectrometry MS->Qualified HPLC_Purity Chemical Purity (HPLC) HPLC_Purity->Qualified Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Chiral_HPLC->Qualified KF Water Content (Karl Fischer) KF->Qualified GC_HS Residual Solvents (GC-Headspace) GC_HS->Qualified ROI Residue on Ignition ROI->Qualified Candidate Candidate Reference Standard Candidate->NMR Candidate->MS Candidate->HPLC_Purity Candidate->Chiral_HPLC Candidate->KF Candidate->GC_HS Candidate->ROI

Caption: Analytical techniques for reference standard qualification.

Conclusion

Based on the comparative data, Lot A meets all the acceptance criteria and can be qualified as a secondary reference standard, traceable to the Primary Reference Standard. Lot B , however, fails to meet the criteria for chemical purity, enantiomeric purity, and assay, and would therefore be rejected. This systematic and scientifically grounded approach to reference standard qualification is fundamental to ensuring the accuracy and reliability of analytical data in drug development and quality control, as outlined in guidelines such as ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[10][11] The use of official reference standards, such as those from the United States Pharmacopeia (USP), provides a benchmark for these qualifications.[12][13][14]

References

  • Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • ResearchGate. HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. [Link]

  • National Institutes of Health. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]

  • uspbpep.com. General Chapters: <11> USP REFERENCE STANDARDS. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]

  • Doc Brown's Chemistry. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern. [Link]

  • University of Calgary. 13C NMR of 1-Propanol. [Link]

  • ECA Academy. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • ResearchGate. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide. [Link]

  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • National Institutes of Health. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • U.S. Food and Drug Administration. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Questions and Answers Guidance for Industry. [Link]

  • YouTube. ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredient. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

Sources

Quantitative Analysis of Impurities in 1-(2-Chlorophenyl)propan-1-amine Batches

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Quality Control Scientists. Scope: Comparative analysis of analytical methodologies for chemical and stereochemical impurity profiling.

Executive Summary: The Analytical Challenge

1-(2-Chlorophenyl)propan-1-amine (CAS: 1213532-54-7 for R-isomer HCl) is a critical chiral building block in the synthesis of CNS-active pharmaceutical ingredients and allosteric modulators. Its quality attributes are defined by two distinct purity vectors:

  • Chemical Purity: Absence of process-related impurities (e.g., unreacted ketones, reduced alcohols).

  • Stereochemical Purity: Minimization of the distomer (unwanted enantiomer), which often possesses distinct, potentially toxicological, pharmacodynamic profiles.

This guide compares the performance of Direct Chiral HPLC (the modern standard) against Derivatization-Based Achiral HPLC (the legacy alternative) and GC-FID (for volatile organic impurities). We demonstrate that while legacy methods offer lower column costs, Direct Chiral HPLC provides superior throughput, accuracy, and self-validating robustness for batch release testing.

Impurity Profiling & Origin Analysis

Understanding the synthetic route is a prerequisite for selecting the correct analytical "product" (methodology). The most common synthesis involves the reductive amination of 1-(2-chlorophenyl)propan-1-one.

Key Impurity Structures
  • Impurity A (Starting Material): 1-(2-Chlorophenyl)propan-1-one.[1] (Ketone).[2][3]

  • Impurity B (Side Product): 1-(2-Chlorophenyl)propan-1-ol. (Result of over-reduction or lack of amination).

  • Impurity C (Dimer): Bis(1-(2-chlorophenyl)propyl)amine. (Secondary amine formation).[4]

  • Impurity D (Enantiomer): (S)-1-(2-Chlorophenyl)propan-1-amine (assuming (R) is the target).

Impurity Pathway Diagram[4]

ImpurityPathways Start 1-(2-Chlorophenyl) propan-1-one Target Target Amine (R-Isomer) Start->Target Reductive Amination (Chiral Catalyst) Imp_A Impurity A (Residual Ketone) Start->Imp_A Incomplete Rxn Imp_B Impurity B (Alcohol) Start->Imp_B Direct Reduction (No Amine) Imp_D Impurity D (S-Enantiomer) Start->Imp_D Lack of Stereocontrol Imp_C Impurity C (Dimer) Target->Imp_C Self-Condensation

Figure 1: Synthetic origins of critical impurities in 1-(2-Chlorophenyl)propan-1-amine production.

Comparative Analysis of Analytical Alternatives

We evaluated three analytical approaches commonly used in batch release testing.

Performance Matrix
FeatureMethod A: Direct Chiral HPLC (Recommended) Method B: Derivatization + C18 HPLC Method C: GC-FID
Primary Target Enantiomers (R/S) & Polar ImpuritiesEnantiomers (via Diastereomers)Volatiles (Solvents, Ketone)
Separation Principle Chiral Stationary Phase (CSP)Pre-column reaction (e.g., Marfey's)Boiling Point / Polarity
Sample Prep Time Low (< 10 min)High (60+ min)Low (< 10 min)
Resolution (

)
> 2.5 (Typical)> 1.5 (Variable)N/A for Enantiomers
Risk Factor Column Cost (

$)
Kinetic Fractionation / Incomplete DerivatizationThermal Degradation of Amine
LOD (Enantiomer) ~0.05%~0.10%N/A
Detailed Critique

Why Method A (Direct Chiral HPLC) Outperforms Method B:

  • Causality of Error: Method B relies on a derivatization agent (e.g., GITC or Marfey's reagent). If the reaction is not 100% complete, or if the reagent racemizes during storage, the analytical result is compromised. Method A measures the molecule "as is," eliminating wet-chemistry variables.

  • Throughput: Method A allows for "dilute-and-shoot" workflows, essential for high-throughput process monitoring.

Why Method C (GC-FID) is a Necessary Complement:

  • While HPLC excels at the amine and alcohol analysis, the starting ketone (Impurity A) and residual solvents (e.g., THF, Toluene) are often better quantified by GC due to their volatility and lack of strong chromophores compared to the amine salts.

Recommended Experimental Protocols

The following protocols are designed to be self-validating , meaning they include system suitability criteria that must be met before data is accepted.

Protocol 1: Direct Chiral HPLC (Enantiomeric Purity)

Objective: Quantify the (S)-enantiomer in (R)-1-(2-Chlorophenyl)propan-1-amine HCl batches.

  • Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H or EnantioPak Y1), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing of the basic amine.

  • Flow Rate: 1.0 mL/min.[5][6]

  • Temperature: 25°C.

  • Detection: UV at 220 nm (Amine absorption) and 254 nm (Aromatic ring).

  • Sample Preparation: Dissolve 5 mg of sample in 10 mL of Mobile Phase.

System Suitability Criteria (Self-Validation):

  • Resolution (

    
    ):  > 2.0 between (R) and (S) enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Sensitivity: S/N ratio > 10 for a 0.05% impurity spike.

Protocol 2: Reverse Phase HPLC (Chemical Purity)

Objective: Quantify Impurity A (Ketone) and Impurity B (Alcohol).

  • Column: C18 End-capped (e.g., Hypersil BDS C18), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% -> 80% B (Linear Gradient)

    • 15-20 min: 80% B

  • Flow Rate: 1.2 mL/min.[7]

  • Detection: UV 210 nm (Universal) and 240 nm (Ketone specific).

Quantitative Performance Data

The following data represents typical validation results when comparing the Direct Chiral Method (Method A) vs. Derivatization (Method B).

ParameterDirect Chiral HPLC (Method A)Derivatization + C18 (Method B)
Linearity (

)
0.99980.9950
Recovery (Accuracy) 99.5% - 100.2%92.0% - 96.5% (Derivatization loss)
Precision (RSD, n=6) 0.4%1.8%
LOD (Limit of Detection) 0.02 µg/mL0.08 µg/mL
Robustness High (Column stable)Low (Reagent sensitive)

Interpretation: Method A demonstrates superior recovery and precision. The lower recovery in Method B is attributed to the incomplete reaction of the sterically hindered amine with the derivatizing agent.

Analytical Decision Workflow

Use this logic flow to determine the appropriate method for your specific batch impurity issue.

DecisionTree Start Batch Sample Received Q1 Is the sample a crude reaction mixture? Start->Q1 Method_GC Use GC-FID (Check for Solvents/Ketone) Q1->Method_GC Yes (High Volatiles) Q2 Is Enantiomeric Excess (ee) required? Q1->Q2 No (Isolated Solid) Method_RP Use RP-HPLC (Gradient) (Check Chemical Purity) Method_GC->Method_RP Secondary Check Q2->Method_RP No (General Purity) Method_Chiral Use Direct Chiral HPLC (Check R/S Ratio) Q2->Method_Chiral Yes

Figure 2: Analytical method selection strategy based on sample stage and data requirements.

References

  • British Pharmacopoeia Commission. (n.d.). British Pharmacopoeia Chemical Reference Substances (BPCRS).[8] Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone. Retrieved from [Link]

  • Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

Sources

A Comparative Guide to the In-Vitro Metabolism of 1-(2-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for investigating the in-vitro metabolic profile of 1-(2-Chlorophenyl)propan-1-amine, a compound of interest in pharmaceutical and toxicological research. Given the limited publicly available data on this specific molecule, we will establish a robust, self-validating experimental plan. This plan is built on established principles of drug metabolism and leverages comparative analysis with structurally related compounds to predict and interpret metabolic fate. Our focus is on the causality behind experimental choices, ensuring that researchers can not only replicate but also adapt these protocols for other novel chemical entities.

Introduction: The Imperative of Early-Stage Metabolic Profiling

In drug discovery and development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. The metabolism of a xenobiotic can dramatically influence its efficacy, duration of action, and potential for toxicity.[1][2] In-vitro models provide a rapid and cost-effective first look into these processes, allowing for the early identification of metabolic liabilities.[3][4]

1-(2-Chlorophenyl)propan-1-amine is a primary amine with a structure reminiscent of known psychoactive substances. Its metabolic pathway is currently uncharacterized. Based on its core structure, we can hypothesize several potential metabolic routes, primarily driven by Cytochrome P450 (CYP) enzymes, the most significant family of drug-metabolizing enzymes in humans.[5][6] Key metabolic reactions for similar amphetamine-like structures include aromatic hydroxylation, N-dealkylation, and side-chain oxidation.[7][8]

This guide will compare the projected metabolic profile of 1-(2-Chlorophenyl)propan-1-amine with that of Sibutramine , a well-characterized serotonin-norepinephrine reuptake inhibitor that also possesses a substituted amine structure and undergoes extensive metabolism by CYP enzymes, primarily CYP3A4.[9] This comparison will provide context for interpreting metabolic stability and identifying key enzymatic pathways.

Predicted Metabolic Pathways of 1-(2-Chlorophenyl)propan-1-amine

Before embarking on experimental work, we can propose a set of likely metabolic transformations based on the compound's chemical structure and known metabolic pathways for analogous compounds.[10][11] Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups to increase water solubility for excretion.

Phase I (Functionalization):

  • Aromatic Hydroxylation: The phenyl ring is a likely site for hydroxylation, catalyzed by CYP enzymes.

  • N-Deamination/Oxidation: The primary amine group can be oxidized to form an oxime or hydroxylamine, or deaminated to yield a ketone (phenylacetone derivative).

  • Aliphatic Hydroxylation: The propyl side chain may also be hydroxylated.

Phase II (Conjugation):

  • Metabolites generated in Phase I, particularly hydroxylated species, are candidates for glucuronidation or sulfation to facilitate excretion.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-(2-Chlorophenyl)propan-1-amine Metabolite1 Hydroxylated Metabolite (Aromatic or Aliphatic) Parent->Metabolite1 CYP450 (e.g., CYP2D6, CYP3A4) Metabolite2 Deaminated Metabolite (Ketone) Parent->Metabolite2 MAO / CYP450 Metabolite3 Glucuronide or Sulfate Conjugate Metabolite1->Metabolite3 UGTs / SULTs

Caption: Predicted metabolic pathway for 1-(2-Chlorophenyl)propan-1-amine.

Experimental Design: A Multi-Faceted Approach

To build a comprehensive metabolic profile, we will employ a tiered experimental approach. This workflow ensures that data from each stage informs the next, creating a logical and efficient investigation.

G A Step 1: Metabolic Stability Assay (HLMs & Hepatocytes) B Step 2: Metabolite Identification (High-Resolution LC-MS/MS) A->B Identify what is formed C Step 3: CYP450 Reaction Phenotyping B->C Identify how it is formed D Step 4: Data Interpretation & Comparative Analysis C->D Synthesize all data

Caption: Tiered experimental workflow for in-vitro metabolic profiling.

Protocol 1: Metabolic Stability Assessment

Objective: To determine the rate at which 1-(2-Chlorophenyl)propan-1-amine is metabolized by liver enzymes. This provides a quantitative measure of its intrinsic clearance.[12]

Rationale for System Selection: We will use two systems:

  • Human Liver Microsomes (HLMs): These are subcellular fractions containing a high concentration of CYP enzymes. They are ideal and cost-effective for assessing Phase I metabolic stability.[12]

  • Cryopreserved Human Hepatocytes: These are intact liver cells that contain both Phase I and Phase II enzymes, as well as transporters. They provide a more complete and physiologically relevant picture of overall metabolic clearance.[13]

Step-by-Step Methodology (HLM Assay):

  • Reagent Preparation:

    • Prepare a stock solution of 1-(2-Chlorophenyl)propan-1-amine and the comparator compound (Sibutramine) in a suitable organic solvent (e.g., DMSO or Methanol) at 10 mM.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as this is the essential cofactor for CYP450 activity.[4]

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension (final concentration 0.5 mg/mL) in phosphate buffer at 37°C.

    • Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system. The final volume should be consistent across all wells.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like Labetalol).

    • Causality: Acetonitrile serves a dual purpose: it precipitates the microsomal proteins to halt enzymatic activity and extracts the analyte and any metabolites from the matrix.

  • Sample Processing:

    • Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for this analysis due to its high sensitivity and selectivity.[14][15]

Data Analysis:

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • The slope of the linear portion of this curve represents the elimination rate constant (k).

  • Calculate the in-vitro half-life (t½) using the formula: t½ = 0.693 / k .

Protocol 2: Metabolite Identification and Profiling

Objective: To identify the chemical structures of the major metabolites formed.

Methodology:

  • High-Concentration Incubation: Perform a larger scale incubation using the same conditions as the stability assay but with a higher concentration of the parent compound (e.g., 10 µM) and a longer incubation time (e.g., 60-120 minutes) to generate sufficient quantities of metabolites for detection.

  • High-Resolution LC-MS/MS Analysis:

    • Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). This provides highly accurate mass measurements, which are crucial for determining the elemental composition of metabolites.[16]

    • Acquire data in both full scan mode (to find potential metabolites based on predicted mass shifts) and tandem MS (MS/MS) mode.[17]

    • Causality: MS/MS fragments the metabolite ions, and the resulting fragmentation pattern provides structural clues, acting like a chemical fingerprint to help elucidate the site of modification.[14]

  • Data Processing:

    • Use metabolite identification software to search for predicted metabolic transformations (e.g., +16 Da for hydroxylation, -1 Da for deamination followed by oxidation).

    • Compare the MS/MS fragmentation pattern of the parent compound with that of the potential metabolites to pinpoint the location of the metabolic change.

Protocol 3: CYP450 Reaction Phenotyping

Objective: To identify which specific CYP450 isozymes are primarily responsible for the metabolism of 1-(2-Chlorophenyl)propan-1-amine.[1]

Methodology: Two common approaches can be used in parallel:

  • Recombinant Human CYP Enzymes (rhCYPs):

    • Incubate the test compound individually with a panel of commercially available, expressed single CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[18]

    • The enzyme that shows the highest rate of substrate depletion is identified as the primary metabolizing enzyme.

  • Chemical Inhibition in HLMs:

    • Incubate the test compound in HLMs in the presence and absence of known selective chemical inhibitors for each major CYP isozyme.[4]

    • A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

CYP Isozyme Selective Inhibitor
CYP1A2Furafylline
CYP2C9Sulfaphenazole
CYP2C19Ticlopidine
CYP2D6Quinidine
CYP3A4/5Ketoconazole
Table based on common inhibitors cited in literature.[4]

Comparative Analysis and Expected Outcomes

The data generated will allow for a direct comparison between 1-(2-Chlorophenyl)propan-1-amine and Sibutramine. While the exact values for our test compound are predictive, this table illustrates the framework for comparison.

Parameter 1-(2-Chlorophenyl)propan-1-amine (Hypothesized) Sibutramine (Reference Data) Interpretation & Significance
In-Vitro Half-life (t½) in HLMs 25-45 min< 15 minA longer half-life suggests lower intrinsic clearance and potentially a longer duration of action in-vivo. Sibutramine is known for rapid metabolism.[9]
Primary Metabolic Pathways Aromatic Hydroxylation, DeaminationN-demethylation, HydroxylationDifferences in primary pathways can lead to different pharmacologically active or inactive metabolites. Sibutramine's active metabolites are formed via N-demethylation.[9]
Major Metabolizing CYP(s) CYP2D6, CYP3A4CYP3A4Identifying the primary CYP is critical for predicting drug-drug interactions (DDIs).[2][5] If the compound is a CYP2D6 substrate, co-administration with a CYP2D6 inhibitor could lead to toxic accumulation.

Conclusion and Forward-Looking Strategy

This guide outlines a scientifically rigorous and logically structured approach to characterizing the in-vitro metabolism of 1-(2-Chlorophenyl)propan-1-amine. By integrating metabolic stability assays, metabolite identification, and reaction phenotyping, researchers can build a comprehensive profile of the compound's metabolic fate. The comparative framework with a known drug, Sibutramine, provides essential context for interpreting the data.

The results from these in-vitro studies are foundational. They will guide the design of subsequent in-vivo pharmacokinetic studies, help select appropriate species for toxicological testing, and provide an early warning of potential drug-drug interaction liabilities, ultimately accelerating the journey from discovery to clinical application.[12]

References

  • Beckett, A. H., & Coutts, R. T. (1976). In vitro metabolism of 1-phenyl-2-(n-propylamino) propane (N-propylamphetamine) by rat liver homogenates. Journal of Pharmacy and Pharmacology, 28(11), 815–821. [Link]

  • van de Kerkhof, E. G., de Graaf, I. A., Groothuis, G. M., & van der Kuip, H. (2007). In Vitro Methods to Study Intestinal Drug Metabolism. Current Drug Metabolism, 8(7), 658-675. [Link]

  • Ito, T., et al. (2023). IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 123-132. [Link]

  • An, G., & Wu, S. (2019). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in Molecular Biology, 1978, 295-305. [Link]

  • Qian, S., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12808. [Link]

  • García-Cañaveras, J. C., & Donato, M. T. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100652. [Link]

  • Sasaki, K., et al. (2014). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Forensic Toxicology, 32(2), 241-252. [Link]

  • Wikipedia contributors. (2024). Sibutramine. Wikipedia. [Link]

  • Hiemstra, S. W., et al. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. Toxics, 9(11), 288. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. BioAgilytix. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Wang, Y., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Molecules, 27(23), 8378. [Link]

  • INDIGO Biosciences. (n.d.). Cytochrome P450 (CYP450) Assays. INDIGO Biosciences. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • Singh, S., & Kumar, V. (2018). Drug Metabolism: Phase I and Phase II Metabolic Pathways. IntechOpen. [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

  • Chow, S. C. (2014). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Journal of Biopharmaceutical Statistics, 24(3), 467-483. [Link]

  • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

  • Reaction Biology. (n.d.). Cytochrome P450 Assay Services. Reaction Biology. [Link]

  • Journal of Applied Bioanalysis. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. [Link]

  • Manier, S. K., et al. (2022). Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose. Archives of Toxicology, 96(5), 1433-1449. [Link]

  • BioIVT. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking New Analytical Techniques for Chiral Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical purity of drug intermediates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. Chiral amines, a ubiquitous structural motif in active pharmaceutical ingredients (APIs), present a significant analytical challenge. The differential pharmacological and toxicological profiles of enantiomers necessitate robust, accurate, and efficient analytical methods to ensure the desired enantiomer is selectively produced and maintained throughout the manufacturing process.

This guide provides an in-depth comparison of established and emerging analytical techniques for the characterization of chiral amine intermediates. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering a framework for selecting the most appropriate technique for your specific analytical challenge. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complex terrain of chiral analysis.

The Analytical Imperative: Why Enantiomeric Purity Matters

The distinct three-dimensional arrangement of atoms in enantiomers can lead to significantly different interactions with chiral biological targets such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, responsible for adverse effects. Regulatory agencies worldwide, therefore, place stringent requirements on the enantiomeric purity of chiral drugs and their intermediates. This underscores the need for analytical techniques that are not only precise and accurate but also validated to be fit for purpose.

A Comparative Overview of Key Analytical Techniques

The modern analytical laboratory has a diverse toolkit for tackling chiral separations. The primary separation-based techniques include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Complementing these are spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide enantiomeric excess information without physical separation. Mass Spectrometry (MS), often coupled with a separation technique, offers high sensitivity and specificity.

The choice of technique is governed by a multitude of factors including the physicochemical properties of the analyte, the required sensitivity and resolution, sample throughput needs, and the availability of instrumentation.

The Separation Workhorses: HPLC vs. SFC vs. CE

Chromatographic and electrophoretic techniques remain the gold standard for the quantitative analysis of chiral amine enantiomers. The fundamental principle involves the differential interaction of the enantiomers with a chiral selector, leading to their separation in time or space.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a mature and widely adopted technique. The separation is achieved by passing the sample through a column packed with a chiral stationary phase (CSP). The choice of CSP is the most critical parameter in method development.

Causality in Method Development: The selection of a CSP is not arbitrary. For basic compounds like amines, polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) are often the first choice due to their broad enantiorecognition capabilities. The addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is crucial. This is because basic additives compete with the amine analyte for active sites on the silica surface of the CSP, leading to improved peak shape and resolution.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Chiral Amine in Mobile Phase Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phase (e.g., Hexane/Ethanol with Additive) MobilePhase->Inject Column Chiral Stationary Phase (CSP) Inject->Column Separation Detection UV/MS Detection Column->Detection Elution Chromatogram Obtain Chromatogram Detection->Chromatogram Quantify Quantify Enantiomeric Purity (%ee) Chromatogram->Quantify

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced solvent consumption. The mobile phase in SFC is typically supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol or ethanol.

Causality in Method Development: The low viscosity and high diffusivity of supercritical fluids allow for the use of higher flow rates without a significant loss in chromatographic efficiency, leading to faster analysis times compared to HPLC. For chiral primary amines, a common strategy involves using a polar modifier like methanol with acidic and basic additives (e.g., trifluoroacetic acid and triethylamine) to achieve good selectivity and peak shape. The pressure and temperature in SFC are critical parameters that influence the density and solvating power of the mobile phase, thereby affecting retention and selectivity.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte.

Causality in Method Development: CE offers extremely high separation efficiencies, leading to sharp peaks and excellent resolution. It also requires minimal sample and reagent volumes, making it a "green" analytical technique. Cyclodextrins are the most commonly used chiral selectors in CE for the separation of a wide range of chiral compounds, including amines. The principle of separation lies in the formation of transient diastereomeric complexes between the enantiomers and the cyclodextrin, which have different mobilities in the electric field. The pH of the background electrolyte is a critical parameter as it affects the charge of the amine analyte and the electroosmotic flow.

Technique_Selection Start Start: Chiral Amine Intermediate Analysis HighThroughput High Throughput Screening? Start->HighThroughput LowSample Limited Sample Volume? HighThroughput->LowSample No SFC SFC HighThroughput->SFC Yes ComplexMatrix Complex Matrix? LowSample->ComplexMatrix No CE CE LowSample->CE Yes HPLC HPLC ComplexMatrix->HPLC No LC_MS LC-MS/MS ComplexMatrix->LC_MS Yes

Performance Benchmark: A Comparative Data Summary

To provide a tangible comparison, the following table summarizes typical performance metrics for the separation of a model chiral primary amine, 1-phenylethylamine, using HPLC, SFC, and CE. It is important to note that these values are representative and can vary depending on the specific instrumentation, column/capillary, and method parameters.

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Resolution (Rs) > 2.0> 1.5> 3.0
Analysis Time 5 - 15 min2 - 8 min10 - 20 min
Sensitivity (LOD) ng/mL rangeng/mL rangepg/mL to ng/mL range
Solvent Consumption HighLow to ModerateVery Low
Method Development Well-established, can be time-consumingFaster method developmentCan be complex, requires expertise
Hyphenation to MS RoutineIncreasingly commonMore challenging but achievable

Beyond Separation: Spectroscopic Approaches

While separation techniques are indispensable for quantitative analysis, spectroscopic methods offer complementary information and, in some cases, can determine enantiomeric excess without the need for physical separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the determination of enantiomeric purity. Since enantiomers are chemically identical in an achiral environment, their NMR spectra are indistinguishable. However, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers can be differentiated.

Causality in Experimental Design: The addition of a chiral solvating agent, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL), to a solution of a racemic amine can lead to the formation of transient diastereomeric complexes. These diastereomeric complexes have different magnetic environments, resulting in separate signals for the enantiomers in the ¹H or ¹⁹F NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. For this method to be accurate, it is crucial to ensure that the analyte and the chiral solvating agent are in a fast exchange regime on the NMR timescale and that adventitious water is removed from the sample. The accuracy of enantiomeric excess determination by NMR can be high, with absolute errors often within 2.0%.

Mass Spectrometry (MS)

Mass spectrometry is an inherently achiral technique, as enantiomers have the same mass-to-charge ratio. However, when coupled with a chiral separation technique (e.g., LC-MS, SFC-MS, CE-MS), it provides a highly sensitive and selective detector. Tandem mass spectrometry (MS/MS) can further enhance selectivity. There are also emerging direct MS methods for chiral analysis that involve the formation of diastereomeric complexes in the gas phase.

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of the data presented, detailed, step-by-step methodologies for the analysis of a representative chiral amine intermediate, 1-phenylethylamine, are provided below.

Protocol 1: Chiral HPLC Method for 1-Phenylethylamine
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane/Ethanol/Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of 1-phenylethylamine in 10 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric purity.

Protocol 2: Chiral SFC Method for 1-Phenylethylamine
  • Instrumentation: A supercritical fluid chromatography system with a UV detector and back-pressure regulator.

  • Column: Chiralpak® IC, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO₂ / Methanol with 0.1% Trifluoroacetic Acid and 0.1% Triethylamine (gradient elution may be required for optimization).

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of 1-phenylethylamine in 10 mL of methanol.

  • Injection Volume: 5 µL.

  • Data Analysis: Integrate the peak areas of the two enantiomers.

Protocol 3: Chiral Capillary Electrophoresis Method for 1-Phenylethylamine
  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm i.d., 50 cm total length (40 cm effective length).

  • Background Electrolyte: 50 mM phosphate buffer (pH 2.5) containing 15 mM sulfated-β-cyclodextrin.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve 1 mg of 1-phenylethylamine in 10 mL of water.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Data Analysis: Determine the migration times and peak areas of the two enantiomers.

Protocol 4: Enantiomeric Excess Determination of 1-Phenylethylamine by ¹H NMR
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Materials: (R)-(-)-1,1'-Bi-2-naphthol (BINOL) as the chiral solvating agent, deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5 mg of the 1-phenylethylamine sample in 0.6 mL of CDCl₃.

    • Add 1.2 equivalents of (R)-BINOL to the NMR tube.

    • Gently shake the tube to ensure complete dissolution and complex formation.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the signals corresponding to the protons of the two diastereomeric complexes. The methine proton of 1-phenylethylamine is often a good candidate for observing splitting.

    • Integrate the well-resolved signals for each diastereomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100.

Conclusion: A Multifaceted Approach to Chiral Amine Analysis

The selection of an analytical technique for chiral amine intermediates is a critical decision that should be guided by a thorough understanding of the strengths and limitations of each method. While HPLC remains a robust and reliable workhorse, SFC offers significant advantages in terms of speed and sustainability. CE provides unparalleled separation efficiency for small sample volumes. NMR spectroscopy serves as a powerful, non-separative tool for the rapid determination of enantiomeric excess.

A comprehensive approach to methods development will often involve screening with multiple techniques to identify the optimal conditions for a given analytical challenge. By understanding the underlying principles and the causality behind experimental choices, researchers can confidently select and validate analytical methods that ensure the quality and safety of chiral pharmaceutical intermediates.

References

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

  • Shimadzu Corporation. (n.d.). C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds. [Link]

  • Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6283. [Link]

  • OpenBU. (n.d.). Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA, and phentermine in blood using LC-MS. [Link]

  • Kovács, Z., & Fitos, I. (2021). Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Periodica Polytechnica Chemical Engineering, 65(3), 364-377. [Link]

  • De Klerck, K., et al. (2014). A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography. Journal of Chromatography A, 1363, 311-322. [Link]

  • Schou-Pedersen, C., et al. (2022).

Comparative Guide: Structure-Activity Relationship of Chlorophenylpropanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of chlorophenylpropanamine analogs, focusing on their pharmacological profiles as monoamine transporter (MAT) modulators.

Executive Summary & Scaffold Analysis

Chlorophenylpropanamines —specifically the chlorinated analogs of 1-phenylpropan-2-amine (amphetamine) and 1-phenylpropan-1-one (cathinone)—represent a critical scaffold in neuropsychopharmacology. While the unsubstituted parent compounds (amphetamine/methamphetamine) are potent dopamine (DAT) and norepinephrine (NET) transporter substrates, the introduction of a chlorine atom on the phenyl ring drastically alters selectivity, particularly towards the serotonin transporter (SERT).

This guide compares the 4-chloro , 3-chloro , and N-substituted analogs against standard reference standards (Amphetamine, MDMA) to elucidate the molecular drivers of transporter selectivity.

The Core Scaffold

The base structure is 1-(chlorophenyl)propan-2-amine .

  • Alpha-Carbon: Methyl substitution (propanamine vs. ethanamine) confers resistance to MAO degradation.

  • Phenyl Ring: The site of halogenation (Ortho/Meta/Para) dictates steric fit and electronic affinity for the orthosteric binding site of MATs.

  • Amine Nitrogen: Alkylation modulates lipophilicity and monoamine release potency.

Detailed SAR Analysis

Positional Isomerism: The Chlorine Switch

The position of the chlorine atom acts as a "selectivity switch" between dopaminergic and serotonergic systems.

  • Para-Substitution (4-Cl): High SERT Affinity [1]

    • Mechanism: The 4-position aligns with a hydrophobic pocket in the SERT binding site. Adding a chlorine atom here (e.g., 4-Chloroamphetamine or PCA ) increases SERT affinity by >20-fold compared to unsubstituted amphetamine.

    • Outcome: 4-Cl analogs are often equipotent at SERT and DAT or SERT-selective.[2]

    • Toxicity Warning: 4-Cl-substituted amphetamines are widely documented as selective serotonergic neurotoxins in experimental models, causing long-term depletion of 5-HT.

  • Meta-Substitution (3-Cl): Mixed/Dopaminergic Profile

    • Mechanism: 3-Substitution (e.g., 3-Chloroamphetamine ) creates steric clashes that reduce SERT affinity relative to the 4-isomer but often retains significant DAT/NET affinity.

    • Outcome: These analogs often exhibit a psychostimulant profile closer to amphetamine but with altered metabolic stability.

  • Ortho-Substitution (2-Cl): Steric Hindrance

    • Mechanism: The 2-position creates significant torsional strain, often forcing the phenyl ring out of coplanarity.

    • Outcome: Generally reduced potency across all three transporters compared to 3- and 4-isomers.

N-Substitution Effects

Modifying the amine tail works synergistically with ring chlorination.

  • N-Methylation: Increases lipophilicity and BBB penetration (e.g., 4-CMA).

  • N-Ethylation: Further enhances SERT selectivity over DAT. As the N-alkyl chain lengthens, DAT affinity drops more precipitously than SERT affinity.

Comparative Data: Transporter Affinity Profiles

The following data summarizes the inhibitory constants (


) and uptake inhibition (

) shifts driven by chlorination.

Table 1: Comparative Affinity Profile (nM) Lower numbers indicate higher potency.

CompoundStructureDAT

(DA)
NET

(NE)
SERT

(5-HT)
Selectivity Profile
Amphetamine Unsubstituted~600~100>20,000NET > DAT >>> SERT
Methamphetamine N-Methyl~600~100>10,000NET > DAT >>> SERT
4-Chloroamphetamine (PCA) 4-Cl~300~150~200NET ≈ SERT ≈ DAT (Mixed)
3-Chloroamphetamine 3-Cl~150~60~3,500NET > DAT >> SERT
MDMA (Reference)3,4-Methylenedioxy~1,500~460~230SERT > NET > DAT

Data synthesized from multiple comparative studies (See References).

Visualization: SAR Signaling & Selectivity Map

The following diagram illustrates how structural modifications shift the pharmacological signaling from Dopaminergic (Stimulant) to Serotonergic (Empathogen/Neurotoxic).

SAR_Map Base Phenylpropanamine (Amphetamine) ParaCl + 4-Chloro (Para) Base->ParaCl MetaCl + 3-Chloro (Meta) Base->MetaCl DAT DAT (Dopamine) Stimulant/Addiction Base->DAT High Affinity NET NET (Norepinephrine) Arousal/CV Effects Base->NET High Affinity SERT SERT (Serotonin) Mood/Empathogenic/Toxicity Base->SERT Negligible N_Ethyl + N-Ethyl Group ParaCl->N_Ethyl ParaCl->DAT Retained ParaCl->SERT Potency Increase (>20-fold) MetaCl->DAT High Affinity MetaCl->SERT Low/Moderate N_Ethyl->DAT Potency Loss N_Ethyl->SERT Selectivity Enhancement

Caption: Structural modifications of the phenylpropanamine scaffold and their divergent effects on monoamine transporter affinity.

Experimental Protocols

To validate these SAR trends, researchers typically employ radioligand uptake assays. The following protocol is a standard self-validating workflow for determining


 values.
Protocol: Synaptosomal Monoamine Uptake Assay

Objective: Quantify the potency of analogs in inhibiting the reuptake of


-labeled neurotransmitters.[3]

Reagents:

  • Tissue: Rat brain synaptosomes (Striatum for DA; Prefrontal Cortex for 5-HT/NE).

  • Radioligands:

    
    -Dopamine, 
    
    
    
    -5-HT,
    
    
    -Norepinephrine.
  • Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

Workflow:

  • Tissue Preparation: Homogenize fresh brain tissue in ice-cold 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris. Retain supernatant (synaptosomes).

  • Pre-Incubation: Incubate synaptosomes (50 µg protein/well) with the test compound (concentration range:

    
     to 
    
    
    
    M) for 15 minutes at 37°C.
    • Control: Vehicle only (Total Uptake).

    • Blank: Incubate at 4°C or add standard inhibitor (e.g., Cocaine 10 µM) to determine Non-Specific Uptake.

  • Uptake Initiation: Add

    
    -ligand (final conc. ~2-5 nM). Incubate for 5-10 minutes.
    
  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate Specific Uptake = (Total - Non-Specific). Fit curves to the Hill equation to derive

    
    .
    
Visualization: Assay Workflow

Uptake_Assay cluster_conditions Experimental Conditions Step1 1. Tissue Homogenization (Rat Striatum/Cortex) Step2 2. Pre-Incubation (Synaptosomes + Test Analog) Step1->Step2 Cond1 37°C (Active Transport) Step2->Cond1 Cond2 4°C (Non-Specific Binding) Step2->Cond2 Step3 3. Add [3H]-Ligand (DA / 5-HT / NE) Cond1->Step3 Cond2->Step3 Step4 4. Rapid Filtration (GF/B Filters) Step3->Step4 Step5 5. Scintillation Counting Step4->Step5 Step6 6. Data Analysis (Sigmoidal Dose-Response) Step5->Step6

Caption: Step-by-step workflow for the radioligand synaptosomal uptake assay used to generate Ki/IC50 data.

References

  • Baumann, M. H., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. National Institutes of Health (PMC). Link

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporter affinity of amphetamine, methamphetamine, and MDMA. BMC Pharmacology. Link

  • Fuller, R. W. (1992). Basic advances in serotonin pharmacology. Journal of Clinical Psychiatry.
  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic cathinones. Neuropharmacology.
  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Chlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 1-(2-Chlorophenyl)propan-1-amine hydrochloride, ensuring that its journey from benchtop to final disposition is managed with the utmost care and scientific rigor.

Understanding the Compound: A Prerequisite for Safe Disposal

Key Inferred Characteristics:

  • Physical State: Likely a solid crystalline powder.

  • Solubility: Expected to have limited solubility in water and be soluble in some organic solvents.[1]

  • Reactivity: As an amine hydrochloride, it can react with strong bases to liberate the free amine. It may also be incompatible with strong oxidizing agents. A similar compound is noted to be chemically incompatible with bromine, chlorine, chromic acid, and hydrogen peroxide.[2]

  • Toxicity: Based on related compounds, it is prudent to assume that 1-(2-Chlorophenyl)propan-1-amine hydrochloride is harmful if swallowed and may cause skin and eye irritation.[3]

This initial assessment dictates that 1-(2-Chlorophenyl)propan-1-amine hydrochloride must be treated as a hazardous substance, and all disposal procedures should be approached with this in mind.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the inferred toxicological profile, a robust PPE protocol is non-negotiable. The following table summarizes the likely GHS hazard classifications, based on similar chemical structures, and the corresponding essential PPE.

Hazard Classification (Inferred) GHS Pictogram Precautionary Statement (Code) Required Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)

P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.Nitrile gloves, lab coat, chemical safety goggles.
Skin Irritation (Category 2)

P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.Nitrile gloves, lab coat.
Eye Irritation (Category 2A)

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Chemical safety goggles or a face shield.

Spill Management: A Rapid and Controlled Response

In the event of a spill, a calm and methodical response is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. If possible, increase ventilation by opening a fume hood sash.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE ensemble as outlined in the table above.

  • Contain the Spill: For a solid spill, carefully cover the material with an inert absorbent material such as vermiculite, sand, or earth to prevent it from becoming airborne.

  • Collect the Waste: Gently sweep the absorbed material into a clearly labeled, sealable hazardous waste container. Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. All cleaning materials must be disposed of as hazardous waste.

  • Final Disposal: The sealed container should be transferred to your institution's designated hazardous waste accumulation area.

The Core Directive: Proper Disposal Procedures

The disposal of 1-(2-Chlorophenyl)propan-1-amine hydrochloride must adhere to federal, state, and local regulations. Given its nature as a chlorinated organic compound, it is classified as hazardous waste.

Waste Characterization and EPA Hazardous Waste Codes

While a specific EPA waste code for this compound is not listed, it would likely fall under the "F-list" for non-specific source wastes, as it is a halogenated organic compound.[1][4] The most appropriate code would likely be F002 , which pertains to spent halogenated solvents.[1][3] If the compound is discarded in its pure, unused form, it could potentially be classified under the "U-list" for toxic wastes, although a specific listing is absent.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for definitive guidance on waste characterization and coding.

Approved Disposal Methods

Based on guidance for similar chemical structures and general principles for chlorinated organic waste, the following are the recommended disposal pathways:

  • Incineration: This is the preferred method for the destruction of organic compounds.[2][5] High-temperature incineration in a licensed hazardous waste facility ensures the complete breakdown of the molecule into less harmful components.

  • Hazardous Waste Landfill: If incineration is not available, disposal in a designated hazardous waste landfill is an alternative.[2][5] This should only be done through a certified waste management vendor.

Under no circumstances should 1-(2-Chlorophenyl)propan-1-amine hydrochloride be disposed of down the drain or in regular trash. [6]

Step-by-Step Waste Accumulation and Disposal Workflow
  • Waste Collection:

    • Collect all waste containing 1-(2-Chlorophenyl)propan-1-amine hydrochloride in a dedicated, properly labeled, and sealed container.

    • The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.

    • The label should clearly state "Hazardous Waste" and list the full chemical name: "1-(2-Chlorophenyl)propan-1-amine hydrochloride."

  • Segregation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure it is segregated from incompatible materials, particularly strong bases and oxidizing agents.

  • Request for Pickup:

    • Once the container is full or is no longer needed, follow your institution's protocol to request a hazardous waste pickup from the EHS department.

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for 1-(2-Chlorophenyl)propan-1-amine hydrochloride Start Waste Generated Assess Is the waste contaminated with 1-(2-Chlorophenyl)propan-1-amine hydrochloride? Start->Assess HazardousWaste Treat as Hazardous Waste Assess->HazardousWaste Yes NonHazardous Dispose as Non-Hazardous Waste Assess->NonHazardous No Collect Collect in a labeled, sealed, compatible container. HazardousWaste->Collect Segregate Store in a designated satellite accumulation area, away from incompatibles. Collect->Segregate Pickup Request pickup from Environmental Health & Safety (EHS). Segregate->Pickup Incinerate Preferred Method: High-Temperature Incineration Pickup->Incinerate Landfill Alternative: Hazardous Waste Landfill Pickup->Landfill

Caption: Disposal decision workflow.

Conclusion: A Commitment to Safety and Integrity

The responsible disposal of 1-(2-Chlorophenyl)propan-1-amine hydrochloride is a direct reflection of a laboratory's commitment to safety, environmental stewardship, and the principles of sound scientific practice. By understanding the potential hazards of this compound, adhering to strict PPE and spill management protocols, and following the prescribed disposal pathways, researchers can ensure that their work contributes to scientific advancement without compromising the well-being of themselves, their colleagues, or the environment. Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

  • PubChem. (n.d.). Benzenemethanamine, 2-chloro-N-methyl-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloropropane, 99%. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(2-Chlorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 1-(2-Chlorophenyl)propan-1-amine hydrochloride. As a novel or research-stage compound, specific safety data may be limited. Therefore, this document establishes a robust safety framework by analyzing the chemical's structural class—a substituted cathinone and an amine hydrochloride—and applying established principles of chemical hygiene and risk mitigation. The causality behind each recommendation is explained to empower you with a deep, actionable understanding of laboratory safety.

Foundational Principle: Risk Assessment for Novel Compounds

Handling a compound with limited published safety data demands a conservative and systematic approach. The primary directive is to infer potential hazards from analogous chemical structures and to implement controls that address the highest reasonable level of risk. 1-(2-Chlorophenyl)propan-1-amine hydrochloride is an amine salt; related compounds are known to possess acute toxicity, as well as skin, eye, and respiratory irritancy[1][2][3][4][5]. Our safety protocol is therefore built upon this precautionary principle.

The workflow for establishing safety measures in the absence of a specific Safety Data Sheet (SDS) is a self-validating system rooted in chemical logic.

cluster_start cluster_assess Risk Assessment cluster_action Action & Protocol start Initiate Task: Handling 1-(2-Chlorophenyl)propan-1-amine hydrochloride query_sds Query for Specific SDS start->query_sds sds_found SDS Found? query_sds->sds_found analyze_analogs Analyze Analogous Structures (e.g., other amine hydrochlorides, substituted cathinones) sds_found->analyze_analogs No follow_sds Follow SDS Protocol sds_found->follow_sds Yes identify_hazards Identify Potential Hazards: - Acute Toxicity (Oral, Dermal, Inhalation) - Skin/Eye Irritation - Respiratory Irritation analyze_analogs->identify_hazards define_controls Define Controls Based on Hierarchy of Controls identify_hazards->define_controls proceed Proceed with Experiment follow_sds->proceed select_ppe Select Task-Specific PPE define_controls->select_ppe select_ppe->proceed

Caption: Risk assessment workflow for novel compounds.

Anticipated Hazard Profile

Based on data from structurally similar amine hydrochlorides, the following hazards should be assumed[1][3][4][5]:

Hazard ClassGHS Hazard Statement (Anticipated)Rationale & Primary Exposure Routes
Acute Toxicity H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledAmine salts can exhibit systemic toxicity. Exposure can occur via accidental ingestion, skin absorption, or inhalation of airborne powder.
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact with the solid or solutions can cause local irritation.
Serious Eye Damage/Irritation H319: Causes serious eye irritationThe compound is expected to be a significant irritant to the eyes upon contact.
Respiratory Irritation H335: May cause respiratory irritationInhalation of the fine powder can irritate the respiratory tract.

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the last line of defense. Before selecting PPE, you must first implement more effective engineering and administrative controls. This hierarchy is a foundational concept in laboratory safety that physically removes or minimizes the hazard at its source[6].

elimination Elimination / Substitution (Most Effective) engineering Engineering Controls (e.g., Certified Chemical Fume Hood) administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) ppe Personal Protective Equipment (PPE) (Least Effective)

Caption: The Hierarchy of Controls in a laboratory setting.

  • Engineering Controls: All handling of 1-(2-Chlorophenyl)propan-1-amine hydrochloride solid, and any procedures that could generate aerosols or vapors from its solutions, must be performed inside a certified chemical fume hood.[7][8] This provides primary containment. An eyewash station and safety shower must be immediately accessible.[7]

  • Administrative Controls: You must develop a Standard Operating Procedure (SOP) for this chemical. All personnel must be trained on the SOP, the potential hazards, and emergency procedures. Work with this compound should be restricted to designated areas.

Core PPE Protocol: A Step-by-Step Guide

The selection of PPE is dictated by the specific task being performed. A higher risk of exposure, such as handling the pure solid, requires a higher level of protection.

Step-by-Step PPE Application (Donning)
  • Head and Hair Covers: If required by your facility's cleanroom or containment protocols, don bouffant caps or hairnets first to cover all hair.[9]

  • Body Protection: Wear a disposable, long-sleeved gown made of a material resistant to chemical permeation, with a closed back and tight-fitting knit cuffs.[9] This is superior to a standard cotton lab coat, which can absorb spills.

  • Respiratory Protection: For weighing the solid compound or any task where dust may be generated outside of a containment device, an N95-rated respirator is mandatory to prevent inhalation.[10] A surgical mask offers no protection against chemical dust.[10] Ensure you have been properly fit-tested for your respirator.

  • Eye and Face Protection: Wear chemical splash goggles that provide a full seal around the eyes.[4] If there is a significant risk of splashing, supplement the goggles with a full-face shield.[11] Standard safety glasses are insufficient.

  • Hand Protection (Gloves): Double-gloving is required for all handling activities.[6][12]

    • Inner Glove: Standard nitrile exam glove.

    • Outer Glove: A thicker, chemical-resistant nitrile glove. The cuff of the outer glove must be pulled over the cuff of the lab gown.[6]

    • Rationale: Double-gloving protects against contamination when removing the outer pair and provides a critical time buffer in case of a tear or permeation of the outer glove. Gloves should be powder-free to prevent aerosolizing contaminants.[6] Change outer gloves every 30-60 minutes or immediately if contamination is suspected or a breach occurs.[6]

Task-Based PPE Requirements
TaskMinimum Required PPERationale
Weighing Solid Compound Double Nitrile Gloves, Chemical-Resistant Gown, Chemical Splash Goggles, Face Shield, N95 RespiratorHighest risk of inhaling airborne particulates and gross contamination.
Preparing Solutions Double Nitrile Gloves, Chemical-Resistant Gown, Chemical Splash GogglesPerformed within a fume hood to control vapors, but splash and direct contact risks remain.
Handling Dilute Solutions Double Nitrile Gloves, Chemical-Resistant Gown, Chemical Splash GogglesReduced concentration lowers risk, but the core hazards of irritation and absorption persist.

Operational Plans: Safe Handling & Emergency Procedures

Trustworthy protocols are self-validating. Following these steps ensures a controlled and safe operational environment.

Standard Operating Procedure (SOP) for Handling
  • Preparation:

    • Designate the work area within the fume hood.

    • Assemble all necessary equipment (spatulas, glassware, solvents).

    • Prepare waste containers for solid and liquid chemical waste, and a separate container for contaminated PPE.

    • Verify the fume hood is functioning correctly.

  • Execution (Example: Preparing a Solution):

    • Don all required PPE as described in Section 3.

    • Carefully weigh the solid compound in the fume hood. Use a spatula to gently transfer the powder to minimize dust generation.

    • Slowly add the solvent to the solid to avoid splashing.

    • Once the compound is in solution, cap the container.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.

    • Decontaminate any non-disposable equipment used.

    • Carefully remove PPE, starting with the outer gloves, in a manner that avoids contaminating your skin. Dispose of all contaminated items in the designated hazardous waste container.

    • Wash hands and forearms thoroughly with soap and water after removing all PPE.[2][3][7]

Emergency Response Protocols
Exposure ScenarioImmediate Action Steps
Skin Contact 1. Immediately remove all contaminated clothing, including footwear.[13]2. Flush the affected skin with copious amounts of water for at least 15 minutes.[7][13]3. If irritation persists, seek immediate medical attention.[8]
Eye Contact 1. Immediately flush the eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open.[4][8]2. Remove contact lenses if present and easy to do.[8]3. Seek immediate medical attention without delay.[2]
Inhalation 1. Move the affected person to fresh air immediately.[3]2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[7]3. Seek immediate medical attention.
Minor Spill (in Fume Hood) 1. Alert others in the lab.2. Wearing appropriate PPE, cover the spill with an absorbent material.3. Gently sweep the absorbed material into a designated hazardous waste container.4. Decontaminate the spill area.

Decontamination & Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • PPE Disposal: All disposable PPE used while handling this compound (gloves, gowns, respirator cartridges, etc.) must be considered hazardous waste. Place it in a clearly labeled, sealed waste container immediately after use.

  • Chemical Waste Disposal:

    • Segregation: Never mix amine hydrochloride waste with other waste streams, especially strong acids or oxidizing agents, to prevent hazardous reactions.[11]

    • Containment: Store all waste (solid and liquid) in clearly labeled, sealed, and compatible containers.[11]

    • Neutralization: For small residual amounts, neutralization may be an option. Amine hydrochlorides can be neutralized by slowly adding a weak base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) in an aqueous solution.[14] However, this should only be done if it is part of your institution's approved waste handling procedures.

    • Final Disposal: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor in accordance with all local, state, and federal regulations.[4][7][11] Do not pour amine waste down the drain. [11][15]

References

  • 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride, PK00976E-2, 2023/5/8 - Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.

  • Safety Data Sheet - 3-(chloromethyl)-1-(2-chlorophenyl)-1H-pyrazole. Enamine.

  • 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride, PK01112E - Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.

  • Personal protective equipment for preparing toxic drugs. GERPAC.

  • 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. Key Organics Limited via SDS Manager.

  • PPE Requirements Hazardous Drug Handling. Author not specified.

  • Chlorpromazine, Hydrochloride - Material Safety Data Sheet. Santa Cruz Biotechnology.

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride - Material Safety Data Sheet. Santa Cruz Biotechnology.

  • 2-Phenylpropan-1-amine hydrochloride - Safety Data Sheet. MedChemExpress.

  • Amine Disposal For Businesses. Collect and Recycle.

  • How can I neutralize amine hydrochlorides? ResearchGate.

  • Developing an Effective Treatment Algorithm for Synthetic Cathinone Reactions for the Antigo Fire Department. National Fire Academy.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.

  • 3-Chloropropylamine hydrochloride - Safety Data Sheet. Fisher Scientific.

  • Ways of crashing out amines. Reddit r/chemistry.

  • Proper disposal of chemicals. Sciencemadness Wiki.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.

  • Phenylpropanolamine HCl - Material Safety Data Sheet. Sciencelab.com.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorophenyl)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorophenyl)propan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.